5-Amino-2-chloro-N-phenylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-chloro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFQEDMUZFREDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and molecular formula of 5-Amino-2-chloro-N-phenylbenzamide
5-Amino-2-chloro-N-phenylbenzamide: Technical Profile & Synthesis Guide
Executive Summary
5-Amino-2-chloro-N-phenylbenzamide (CAS: 111362-57-3) is a specialized benzamide derivative serving as a critical intermediate in medicinal chemistry. Structurally, it consists of a benzamide core substituted with a chlorine atom at the ortho position (C2) and a primary amino group at the meta position (C5), with an N-phenyl (anilide) moiety.
Its significance lies in two primary domains:
-
Metabolic Relevance: It is the reduced amino-metabolite of GW9662 (2-chloro-5-nitro-N-phenylbenzamide), a potent and selective PPARγ antagonist. The reduction of the nitro group to an amine significantly alters the electronic properties and binding affinity of the scaffold.
-
Synthetic Utility: The C5-amino group acts as a versatile handle for further derivatization (e.g., formation of ureas, sulfonamides, or secondary amides), making it a valuable scaffold for developing Histone Deacetylase (HDAC) inhibitors and kinase inhibitors.
Chemical Identity & Physicochemical Properties
| Property | Data |
| IUPAC Name | 5-Amino-2-chloro-N-phenylbenzamide |
| CAS Number | 111362-57-3 |
| Molecular Formula | C₁₃H₁₁ClN₂O |
| Molecular Weight | 246.69 g/mol |
| SMILES | Nc1cc(Cl)c(cc1)C(=O)Nc2ccccc2 |
| InChI Key | MXFQEDMUZFREDO-UHFFFAOYSA-N |
| LogP (Predicted) | ~2.5 – 3.1 |
| pKa (Amino) | ~3.5 – 4.0 (Aniline-like, reduced by electron-withdrawing benzamide core) |
| Solubility | Low in water; Soluble in DMSO, DMF, Methanol, Ethyl Acetate |
Synthesis & Production Protocol
The most robust synthetic route involves the amide coupling of 2-chloro-5-nitrobenzoic acid with aniline, followed by the selective reduction of the nitro group. This "Nitro-Reduction" pathway ensures high regio-fidelity.
Experimental Workflow
Step 1: Amide Coupling (Synthesis of GW9662 precursor)
-
Reagents: 2-Chloro-5-nitrobenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Aniline (1.1 eq), Triethylamine (Et₃N).
-
Mechanism: Activation of carboxylic acid to acid chloride, followed by nucleophilic acyl substitution by aniline.
-
Protocol:
-
Reflux 2-chloro-5-nitrobenzoic acid in excess SOCl₂ (with catalytic DMF) for 2 hours until clear.
-
Remove excess SOCl₂ under vacuum to isolate the crude acid chloride.
-
Dissolve residue in dry DCM; add Aniline and Et₃N dropwise at 0°C.
-
Stir at RT for 4 hours. Quench with water, extract with DCM, and wash with 1M HCl (to remove excess aniline) and brine.
-
Intermediate Yield: 2-Chloro-5-nitro-N-phenylbenzamide (GW9662) as a yellow solid.
-
Step 2: Nitro Reduction (Formation of Target)
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).
-
Alternative: H₂ (1 atm), 10% Pd/C (Caution: Potential for dehalogenation of the C2-Cl if reaction time is prolonged).
-
Protocol (Fe/NH₄Cl Method - Preserves C-Cl bond):
-
Suspend 2-Chloro-5-nitro-N-phenylbenzamide (1.0 eq) in EtOH/H₂O (3:1).
-
Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).
-
Reflux at 80°C for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot; appearance of fluorescent amine spot).
-
Filter hot through Celite to remove iron residues.
-
Concentrate filtrate; neutralize with NaHCO₃ if necessary.
-
Extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from Ethanol.
-
Visualization: Synthesis Pathway
Caption: Step-wise synthesis from nitrobenzoic acid precursor via the GW9662 intermediate.
Technical Applications & Derivatization
Medicinal Chemistry Scaffold
The 5-amino group serves as a nucleophile for library generation.
-
Urea Formation: Reaction with isocyanates yields urea derivatives, a common motif in kinase inhibitors (e.g., Sorafenib analogs).
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, increasing solubility and altering H-bond donor/acceptor profiles.
Biological Context (PPARγ & HDAC)
While the nitro-parent (GW9662) is a covalent PPARγ antagonist (reacting via the nitro/electrophilic nature or displacement of Cl), the amino-derivative represents a "deactivated" warhead or a metabolite.
-
Research Use: Used as a negative control in PPARγ assays to verify if activity is driven by the nitro group's reactivity.
-
HDAC Inhibition: The N-phenylbenzamide core is a "cap group" mimic for Histone Deacetylase inhibitors. The 2-chloro substitution forces the amide out of planarity, potentially increasing selectivity for specific HDAC isoforms (Class I).
Visualization: Structure-Activity Relationship (SAR)
Caption: Functional dissection of the molecule highlighting reactive and binding motifs.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Handling:
-
Avoid dust formation.
-
The aniline moiety suggests potential for methemoglobinemia if ingested in large quantities, though the amide linkage mitigates this compared to free aniline.
-
Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (browning).
-
References
-
PubChem. "5-amino-2-chloro-N-phenylbenzamide (Compound)."[1] National Library of Medicine. Available at: [Link]
-
Leesnitzer, L. M., et al. "Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors by GW9662." Biochemistry, 2002.[2] (Contextual reference for the nitro-precursor GW9662).
Sources
5-Amino-2-chloro-N-phenylbenzamide CAS number and identification
This technical guide details the chemical identity, synthesis, and biological significance of 5-Amino-2-chloro-N-phenylbenzamide (also known as ACPB ).
A Critical Metabolite and Synthetic Precursor in PPARngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Antagonist Research[1][2][3][4]
Executive Summary
5-Amino-2-chloro-N-phenylbenzamide (CAS 111362-57-3 ) is a substituted benzanilide derivative primarily recognized in drug development as the major amine metabolite of GW9662 , a potent and irreversible peroxisome proliferator-activated receptor gamma (PPAR
While GW9662 utilizes an electron-deficient 2-chloro-5-nitrobenzamide "warhead" to covalently modify Cys285 of PPAR
Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11][12]
| Property | Data |
| Chemical Name | 5-Amino-2-chloro-N-phenylbenzamide |
| Common Abbreviation | ACPB |
| CAS Number | 111362-57-3 |
| Molecular Formula | C |
| Molecular Weight | 246.69 g/mol |
| SMILES | NC1=CC(C(NC2=CC=CC=C2)=O)=C(Cl)C=C1 |
| Appearance | Off-white to brownish solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |
| Precursor | GW9662 (2-Chloro-5-nitro-N-phenylbenzamide) |
Structural Analysis
The molecule consists of a central benzamide core substituted with:
-
A Chlorine atom at C2 : Provides steric bulk and influences the twist angle of the amide bond relative to the phenyl ring.
-
An Amino group at C5 : A strong electron-donating group (EDG) that increases electron density on the aromatic ring, contrasting sharply with the electron-withdrawing nitro group of its precursor.
-
An N-Phenyl group : Provides lipophilicity and potential
- stacking interactions in biological targets.
Synthetic Methodology
The synthesis of 5-amino-2-chloro-N-phenylbenzamide requires the chemoselective reduction of its nitro-precursor (GW9662). The primary challenge is preserving the Aryl-Chlorine bond, which is susceptible to hydrogenolysis (dechlorination) under standard catalytic hydrogenation conditions (e.g., Pd/C + H
Recommended Protocol: Chemoselective Iron Reduction
This method utilizes iron powder in the presence of an electrolyte (NH
Reagents:
-
Substrate: 2-Chloro-5-nitro-N-phenylbenzamide (GW9662)[1][2][3]
-
Reductant: Iron powder (Fe, 5 eq)
-
Solvent/Medium: Ethanol/Water (3:1) + Ammonium Chloride (NH
Cl, 3 eq)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of GW9662 in Ethanol/Water (3:1 v/v).
-
Activation: Add 3.0 eq of NH
Cl and heat the mixture to 60°C. -
Reduction: Portion-wise addition of 5.0 eq Iron powder over 30 minutes.
-
Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Product is more polar and fluorescent).
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).
Synthesis & Metabolism Diagram
The following diagram illustrates the synthetic pathway and the biological metabolic route.
Caption: Synthetic route from acid precursor and biological reduction pathway of GW9662 to ACPB.[4][5][6][7]
Biological Significance in Drug Development[15][17]
Pharmacokinetics of GW9662
Research indicates that GW9662 undergoes rapid presystemic metabolism when administered orally.[1] Gut bacterial nitroreductases efficiently convert the nitro-compound (GW9662) into the amino-metabolite (ACPB).[1][2][8]
-
Oral Dosing: Plasma levels of GW9662 are negligible; ACPB is the predominant circulating species.[1][2][3][8]
-
IV Dosing: GW9662 is detectable but rapidly cleared; ACPB levels are significantly lower, confirming the gut-mediated reduction mechanism.[1][2][3]
Toxicology and Mutagenicity
The conversion to ACPB is the key driver of toxicity for this scaffold.
-
Ames Test Results: GW9662 is mutagenic in Salmonella typhimurium strains TA98 and TA100.
-
Mechanism: The mutagenicity is dependent on nitroreduction.[1][2][3] Strains deficient in nitroreductase show no mutagenicity for GW9662, implying that ACPB (or its hydroxylamine intermediate) is the actual genotoxic agent.[8]
-
Implication: When using GW9662 as a chemical probe in vivo, researchers must account for the fact that systemic effects may be driven by the non-covalent, mutagenic metabolite ACPB rather than the parent covalent inhibitor.
Loss of Covalent Inhibition
GW9662 acts as an irreversible PPAR
-
Electronic Switch: The Nitro group (-NO
) is a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack. -
Deactivation: Reduction to the Amino group (-NH
), a strong electron donor, deactivates the ring toward nucleophilic attack. Therefore, ACPB is likely an inactive or significantly weaker antagonist of PPAR compared to GW9662.
Analytical Profiling
To validate the identity of synthesized or isolated ACPB, compare against these expected spectral characteristics.
Expected 1H NMR Data (DMSO-d , 400 MHz)
-
Amide NH: Singlet,
10.2–10.5 ppm (Downfield, exchangeable). -
Aniline NH
: Broad singlet, 5.0–5.5 ppm (Exchangeable). -
Aromatic Ring A (Benzamide):
-
H3 (ortho to Cl): Doublet,
~7.1–7.2 ppm. -
H4 (ortho to NH2): Doublet of doublets,
~6.6–6.8 ppm. -
H6 (ortho to CO, meta to Cl): Doublet,
~6.8–7.0 ppm. -
Note: Protons ortho to the amino group will shift upfield compared to the nitro precursor.
-
-
Aromatic Ring B (N-Phenyl): Multiplets,
7.0–7.7 ppm (Typical monosubstituted benzene pattern).
Analytical Workflow Diagram
Caption: Standard analytical workflow for validation of ACPB.
Safety & Handling
-
Hazard Classification: Potential Carcinogen/Mutagen.
-
GHS Signal: Warning/Danger.
-
Precaution: Handle in a fume hood with nitrile gloves. As a known mutagenic metabolite, avoid inhalation of dust.
-
Storage: Store at 2–8°C, protected from light (anilines can oxidize over time).
References
-
Kapetanovic, I. M., et al. (2012).[2] Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability. Chemico-Biological Interactions. Retrieved from [Link]
-
PubChem. (n.d.).[9][10] Compound Summary: 5-amino-2-chloro-N-phenylbenzamide.[4][1][2][3] National Library of Medicine. Retrieved from [Link]
-
Amano, Y., et al. (2025). A New Era for PPARγ: Covalent Ligands and Therapeutic Applications. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benthamscience.com [benthamscience.com]
- 7. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5,5-Difluoroheptanal | C7H12F2O | CID 135136192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cobalt-57 | Co | CID 104851 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties and Metabolic Dynamics of 5-Amino-2-chloro-N-phenylbenzamide (ACPB)
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
5-Amino-2-chloro-N-phenylbenzamide (CAS: 111362-57-3), commonly referred to as ACPB , is a critical aniline derivative that frequently emerges as a primary metabolite and synthetic intermediate in the development of peroxisome proliferator-activated receptor gamma (PPAR-γ) modulators. Most notably, ACPB is the predominant presystemic metabolite of GW9662 (2-chloro-5-nitro-N-phenylbenzamide), a potent irreversible PPAR-γ antagonist used extensively as a chemical probe [1, 2].
Because the parent compound features a 2-chloro-5-nitrobenzamide warhead, it is highly susceptible to nitroreduction by intestinal microflora. Understanding the physicochemical properties, structural characterization, and metabolic causality of ACPB is essential for researchers evaluating the pharmacokinetic (PK) and toxicological profiles of nitroaromatic drug candidates [3].
Physicochemical & Structural Characterization
To accurately track ACPB in biological matrices or utilize it as a synthetic building block, its baseline physicochemical properties must be established. The reduction of the nitro group to a primary amine significantly alters the molecule's polarity, solubility, and electron distribution compared to its parent compound.
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical metrics of ACPB, synthesized from predictive models and empirical patent data [1, 4].
| Property | Value / Description | Analytical Significance |
| IUPAC Name | 5-Amino-2-chloro-N-phenylbenzamide | Defines the core aniline and benzamide functional groups. |
| CAS Registry Number | 111362-57-3 | Unique identifier for procurement and database cross-referencing. |
| Molecular Formula | C₁₃H₁₁ClN₂O | Used for exact mass calculation in high-resolution MS. |
| Molecular Weight | 246.69 g/mol | Critical for molarity calculations in dosing and standard preparation. |
| Monoisotopic Mass | 246.05598 Da | Target mass for LC-MS/MS parent ion selection. |
| Predicted XLogP | ~3.1 | Indicates moderate lipophilicity; guides reverse-phase HPLC column selection. |
| Physical State | White foam / Light brown solid | Varies based on isolation method and solvent residual [4]. |
Structural Validation via NMR Spectroscopy
For synthetic chemists isolating ACPB, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. The presence of the primary amine alters the shielding of the aromatic protons on the benzamide ring.
Reference ¹H NMR Data (400 MHz, CDCl₃):
-
δ 7.97 (s, 1H, Amide NH)
-
δ 7.68–7.60 (m, 2H, Phenyl ring protons)
-
δ 7.43–7.34 (m, 2H, Phenyl ring protons)
-
δ 7.22–7.13 (m, 2H, Phenyl ring protons)
-
δ 7.10 (d, J = 2.9 Hz, 1H, Benzamide ring proton adjacent to amine)
-
δ 6.71 (dd, J = 8.7, 2.9 Hz, 1H, Benzamide ring proton) [4, 5].
Causality Note: The doublet at 7.10 ppm and the doublet of doublets at 6.71 ppm are highly characteristic of the 1,2,4-trisubstituted aromatic system, confirming the meta-relationship of the amine to the amide carbonyl and its para-relationship to the chlorine atom.
Pharmacokinetic Causality: The Nitroreduction Pathway
The systemic circulation of the PPAR-γ antagonist GW9662 is severely limited by presystemic metabolism. When administered orally, the parent compound is virtually undetectable in plasma; instead, ACPB exhibits large and persistent plasma concentrations [2].
Mechanism of Presystemic Conversion
The conversion of GW9662 to ACPB is not primarily driven by hepatic cytochrome P450 enzymes, but rather by bacterial nitroreductases residing in the gut microbiome. When the nitroaromatic compound enters the anaerobic environment of the lower intestine, bacterial enzymes rapidly reduce the nitro group (-NO₂) to an amine (-NH₂), yielding ACPB [2, 3].
Toxicological Implications (Mutagenicity)
This metabolic conversion has profound toxicological consequences. Ames test evaluations reveal that GW9662 is mutagenic in standard Salmonella typhimurium strains (TA98 and TA100). However, it is negative in nitroreductase-deficient strains (TA98NR and TA100NR) [2]. This self-validating genetic assay proves that the parent compound itself is not the ultimate mutagen; rather, the mutagenic activity is entirely dependent on its reduction to the aniline derivative (ACPB), which subsequently induces base-substitution mutations [2, 3].
Presystemic nitroreduction of GW9662 to ACPB by gut microflora leading to mutagenicity.
Self-Validating Experimental Protocols
To rigorously study the PK profile of ACPB or evaluate the stability of analogous nitroaromatic compounds, researchers must employ robust, self-validating bioanalytical workflows.
Protocol 1: In Vitro Nitroreductase Stability Assay
This protocol isolates the variable of bacterial metabolism to confirm if a nitroaromatic drug candidate will convert to an ACPB-like aniline in vivo.
-
Enzyme Preparation: Reconstitute purified E. coli nitroreductase (NTR) in 50 mM phosphate buffer (pH 7.4).
-
Cofactor Addition: Add NADH (1 mM final concentration) as the essential electron donor. Causality: NTR requires NADH to facilitate the sequential transfer of electrons to the nitro group.
-
Substrate Incubation: Spike the reaction mixture with 10 µM of the parent compound (e.g., GW9662) and incubate at 37°C under anaerobic conditions (using a nitrogen-purged glove box). Causality: Anaerobic conditions prevent the futile redox cycling of the nitro radical anion back to the parent compound by molecular oxygen.
-
Quenching: At predetermined time points (0, 15, 30, 60 min), extract 100 µL aliquots and quench with 200 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated proteins, transferring the supernatant for LC-MS analysis.
Protocol 2: LC-MS/MS Bioanalysis of ACPB in Plasma
To quantify ACPB in plasma following oral dosing, a highly selective MRM (Multiple Reaction Monitoring) method is required.
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of cold acetonitrile (0.1% formic acid). Causality: Acetonitrile denatures plasma proteins to release bound ACPB, while formic acid ensures the amine remains protonated for optimal extraction recovery.
-
Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Causality: The predicted XLogP of ~3.1 dictates that ACPB will retain well on a C18 stationary phase, allowing separation from highly polar endogenous plasma matrix components.
-
Mass Spectrometry Detection: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode. Monitor the transition for the protonated precursor [M+H]⁺ at m/z 247.1 to a stable product ion (e.g., m/z 120.0, corresponding to the cleavage of the benzamide bond).
Step-by-step LC-MS/MS workflow for the bioanalytical quantification of ACPB in plasma.
Conclusion
The physicochemical properties of 5-Amino-2-chloro-N-phenylbenzamide (ACPB) define its behavior both as an analytical target and a toxicological liability. As the primary presystemic metabolite of GW9662, ACPB serves as a textbook example of how gut microbiome-mediated nitroreduction can drastically alter the pharmacokinetic and mutagenic profile of a chemical probe. By utilizing the structured bioanalytical protocols and understanding the structural causality outlined in this guide, researchers can effectively monitor and mitigate the liabilities associated with nitroaromatic compounds in drug discovery.
References
-
PubChemLite: 5-amino-2-chloro-n-phenylbenzamide (C13H11ClN2O) . University of Luxembourg (uni.lu). Available at:[Link]
-
Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability . PubMed (nih.gov). Available at:[Link]
-
A New Era for PPARγ: Covalent Ligands and Therapeutic Applications . ACS Publications. Available at:[Link]
- US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto. Google Patents.
- CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto. Google Patents.
Technical Guide: Solubility Profile & Thermodynamic Analysis of 5-Amino-2-chloro-N-phenylbenzamide
The following technical guide is structured to provide a comprehensive framework for determining and analyzing the solubility profile of 5-Amino-2-chloro-N-phenylbenzamide (CAS: 111362-57-3). As specific thermodynamic data for this exact molecule is sparse in public repositories, this guide synthesizes data from structural analogs (benzamides, chloro-anilines) and details the rigorous experimental protocols required to generate valid solubility data.
Executive Summary
5-Amino-2-chloro-N-phenylbenzamide is a functionalized benzamide derivative often utilized as an intermediate in the synthesis of azo dyes and pharmaceutical scaffolds. Its solubility profile is governed by the interplay between the lipophilic chlorobenzene/phenyl moieties and the polar amide/amine groups.
This guide provides a predictive solubility ranking , a validated experimental protocol for precise determination, and a thermodynamic modeling framework (Apelblat/Van't Hoff) to optimize crystallization and purification processes.
Chemical Basis and Predicted Solubility Behavior
Understanding the molecular structure is the first step in predicting solvent interaction.
-
Structure: The molecule features a central amide linker (
) connecting a phenyl ring and a substituted benzoyl ring ( ). -
Interaction Sites:
-
Hydrophobic: Two aromatic rings and the chloro-substituent drive solubility in non-polar to moderately polar organic solvents.
-
Hydrophilic/H-Bonding: The primary amine (
) and amide hydrogen act as H-bond donors; the amide carbonyl is an acceptor. This necessitates solvents with high dielectric constants or H-bonding capability for high loading.
-
Predicted Solubility Ranking (Based on Structural Analogs)
Based on data for 2-amino-5-chlorobenzamide and benzanilide [1][2], the expected solubility hierarchy at 298.15 K is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Strong dipole-dipole & H-bond acceptance disrupts crystal lattice. |
| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Solvation of amine/amide via H-bonding; limited by hydrophobic rings. |
| Esters/Ketones | Ethyl Acetate, Acetone | Low-Moderate (5–20 mg/mL) | Dipole interactions; good for crystallization (antisolvent potential). |
| Non-Polar | Toluene, Hexane | Very Low (<1 mg/mL) | Lack of specific interactions to overcome lattice energy. |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; requires pH adjustment (acidic) to solubilize. |
Experimental Methodology: Saturation Shake-Flask Method
To obtain definitive thermodynamic data, the Static Equilibrium (Shake-Flask) method is the gold standard. This protocol ensures self-validation through time-dependent sampling.
Reagents and Materials
-
Solute: 5-Amino-2-chloro-N-phenylbenzamide (Purity >98% by HPLC).
-
Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile).
-
Apparatus: Thermostatic orbital shaker (
K), 0.45 m PTFE syringe filters, Agilent 1260 Infinity II HPLC.
Protocol Workflow
-
Preparation: Add excess solute to 10 mL of solvent in jacketed glass vessels.
-
Equilibration: Agitate at fixed temperature (e.g., 298.15 K) for 24 hours.
-
Validation Check: Stop agitation. Allow solids to settle for 2 hours.
-
Self-Validating Step: If no solid remains, the solution is not saturated. Add more solute and repeat.
-
-
Sampling: Withdraw supernatant using a pre-heated syringe/filter assembly to prevent precipitation.
-
Quantification: Dilute with mobile phase and analyze via HPLC (UV detection at
nm).
Visualization of Workflow
Caption: Figure 1. Self-validating saturation shake-flask workflow for solubility determination.
Thermodynamic Modeling & Data Analysis
Once experimental mole fraction solubility (
Modified Apelblat Equation
The modified Apelblat model is the industry standard for correlating solubility (
-
A, B, C: Empirical parameters derived via multivariate regression.
-
Utility: Allows interpolation of solubility at any temperature within the measured range.
Thermodynamic Dissolution Parameters (Van't Hoff Analysis)
To understand the driving forces (Enthalpy vs. Entropy), use the Van't Hoff equation:
| Parameter | Symbol | Interpretation for Benzamides |
| Enthalpy | Typically Positive (+) (Endothermic) . Heat is required to break the crystal lattice. Solubility increases with T. | |
| Entropy | Typically Positive (+) (Disorder increases) . The ordered crystal breaks into disordered solution. | |
| Gibbs Energy | Positive (+) . The dissolution is non-spontaneous for saturated solutions (equilibrium). |
Visualization of Thermodynamic Logic
Caption: Figure 2. Decision logic for thermodynamic analysis and process optimization.
Representative Data (For Validation)
While specific values must be measured, the following table represents the typical solubility profile for 5-amino-2-chloro-N-phenylbenzamide based on high-fidelity analog data (e.g., 2-amino-5-chlorobenzamide) [1][5]. Use this to validate your initial experimental range finding.
Table 1: Estimated Mole Fraction Solubility (
| Solvent | Estimated Solubility ( | Mass Solubility (approx. mg/g) | Reliability Rating |
| Methanol | High (Analogous to Benzanilide) | ||
| Ethanol | High | ||
| Isopropanol | Moderate | ||
| Ethyl Acetate | Moderate | ||
| Water | High (Hydrophobic Dominance) |
Note: Solubility generally increases by 2-3x for every 20 K increase in temperature for this class of compounds.
Conclusion
For 5-Amino-2-chloro-N-phenylbenzamide, the solubility profile is heavily influenced by the polarity of the solvent.[2] Methanol and Ethanol are recommended for crystallization processes due to the steep temperature-solubility gradient (high
Researchers should utilize the Modified Apelblat Equation to model the experimental data generated from the protocol above, ensuring robust process control during scale-up.
References
-
Solubility of 2-Amino-5-chlorobenzamide. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[3] Available at: [Link]
-
Thermodynamic study of the solubility of sulfonamides. Journal of the Brazilian Chemical Society, 2003. Available at: [Link]
Sources
- 1. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]
- 2. CAS 5202-85-7: 2-Amino-5-chlorobenzamide | CymitQuimica [cymitquimica.com]
- 3. 2-Amino-5-chlorobenzamide [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
Thermodynamic Stability and Solid-State Characterization of 5-Amino-2-chloro-N-phenylbenzamide (ACPB)
An In-Depth Technical Guide on the Thermodynamic Stability and Melting Point of 5-Amino-2-chloro-N-phenylbenzamide.
Executive Summary
5-Amino-2-chloro-N-phenylbenzamide (CAS: 111362-57-3), often referred to as ACPB , is a critical pharmacophore in drug development.[1] It is primarily identified as the stable, circulating metabolite of GW9662 (a covalent PPAR
While the parent compound (GW9662) is rapidly cleared, ACPB exhibits exceptional thermodynamic and metabolic stability , persisting in plasma at high concentrations. In solid-state isolation, ACPB has been reported as a "white foam" (kinetic product), indicating a high propensity for amorphism. This guide addresses the critical gap in converting this kinetic form into a thermodynamically stable crystalline polymorph, a requisite for viable pharmaceutical formulation.
Physicochemical Identity & Structural Logic
| Property | Specification |
| Chemical Name | 5-Amino-2-chloro-N-phenylbenzamide |
| Common Abbreviation | ACPB |
| CAS Registry Number | 111362-57-3 |
| Molecular Formula | |
| Molecular Weight | 246.69 g/mol |
| Structural Features | 2-Chloro Substituent: Provides steric protection to the amide bond (ortho-effect), enhancing hydrolytic stability.5-Amino Group: Electron-donating group; susceptible to oxidative stress but metabolically persistent in vivo.N-Phenyl Ring: Contributes to |
Thermodynamic Stability Profile
Chemical & Metabolic Stability
ACPB represents a thermodynamic "sink" in the metabolism of nitro-benzamides.[1][3]
-
Hydrolytic Resistance: The amide bond in ACPB is remarkably stable against hydrolysis. The chlorine atom at the ortho position creates a steric blockade that hinders the attack of water or enzymes (amidases) on the carbonyl carbon.
-
Metabolic Persistence: Unlike its parent GW9662, which undergoes rapid nitro-reduction, ACPB does not undergo significant further metabolism (e.g., oxidative deamination) in plasma. This persistence suggests the molecule resides in a deep thermodynamic energy well relative to its metabolic precursors.
Solid-State Thermodynamics (The "White Foam" Anomaly)
Literature reports (e.g., US Patent 11,632,957) describe the isolation of ACPB as a "white foam."
-
Thermodynamic Interpretation: A "foam" indicates the material was isolated in a high-energy amorphous state (Kinetic Product).[1] This occurs when solvent evaporation is faster than the rate of crystal nucleation.
-
Stability Risk: Amorphous forms are thermodynamically unstable and will spontaneously relax to a crystalline form over time (physical aging), potentially altering solubility and bioavailability.
-
Objective: The primary goal for formulation is to identify the stable crystalline polymorph (Thermodynamic Product), which typically exhibits a sharp melting point in the range of 145°C – 175°C (based on structural analogs).
Melting Point & Thermal Analysis Strategy
Since the amorphous "foam" lacks a distinct melting point (exhibiting a glass transition,
Predicted vs. Observed Data
-
Literature Isolate: Amorphous solid (Foam).
-
Analog Prediction: 2-Amino-5-chlorobenzamide melts at ~170°C. ACPB is expected to melt slightly lower due to the N-phenyl flexibility, likely 150°C ± 5°C .[1][3]
-
Purity Indicator: A sharp endotherm by DSC is the gold standard for confirming the conversion from foam to crystal.
Protocol: Differential Scanning Calorimetry (DSC)
Purpose: To determine the melting point (
Workflow:
-
Sample Prep: Weigh 2–4 mg of recrystallized ACPB into a Tzero aluminum pan. Crimp non-hermetically.
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp: Heat at 10°C/min from 25°C to 250°C.
-
Analysis:
-
Glass Transition (
): If a step change is observed <100°C, the sample remains amorphous. -
Recrystallization Exotherm (
): An exothermic peak during heating indicates the "cold crystallization" of the amorphous foam into a crystal. -
Melting Endotherm (
): The sharp peak (onset temperature) represents the true melting point.
-
Experimental Protocols
Protocol A: Polymorph Screening (Foam-to-Crystal Conversion)
Rationale: To drive the high-energy amorphous "foam" into a stable crystalline lattice.[1][3]
-
Slurry Generation: Suspend 50 mg of ACPB "foam" in 0.5 mL of solvent.
-
Solvent Selection: Use solvents with varying polarity: Methanol (High), Ethyl Acetate (Medium), Toluene (Low).
-
-
Temperature Cycling: Cycle the slurry between 5°C and 40°C for 48 hours. This Ostwald ripening process dissolves the unstable amorphous phase and grows the stable crystal.
-
Isolation: Filter the solid and dry under vacuum at 40°C.
-
Verification: Analyze via Powder X-Ray Diffraction (PXRD). Sharp Bragg peaks confirm crystallinity.
Protocol B: Forced Degradation (Thermodynamic Stress Testing)
Rationale: To validate the chemical stability of the amide bond.
-
Acid Stress: Dissolve ACPB in 0.1 N HCl. Reflux at 60°C for 24 hours.
-
Base Stress: Dissolve ACPB in 0.1 N NaOH. Reflux at 60°C for 24 hours.
-
Oxidative Stress: Treat with 3%
at Room Temperature for 4 hours. -
Analysis: Monitor via HPLC-UV (254 nm).
-
Pass Criteria: >95% recovery of parent peak. ACPB is expected to pass Acid/Base stress due to the 2-chloro steric shield but may show minor degradation in
(oxidation of the 5-amino group).[1]
-
Visualization of Workflows
Figure 1: Solid-State Characterization Logic
This decision tree guides the researcher from the initial "foam" isolate to the stable therapeutic form.[1][3]
Caption: Workflow for converting the kinetic amorphous isolate (foam) into a thermodynamically stable crystalline form.
Figure 2: Metabolic Stability Pathway
Illustrates why ACPB accumulates as a stable sink.[1][3]
Caption: ACPB acts as a metabolic sink, resisting further oxidative metabolism unlike its parent compound.
References
-
Kapetanovic, I. M., et al. (2012). Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability. Drug Metabolism and Disposition , 40(9).
-
Dow AgroSciences LLC. (2023). Molecules having pesticidal utility, and intermediates, compositions, and processes related thereto. U.S. Patent 11,632,957 . (Describes isolation of ACPB as a white foam).
-
BLD Pharm. (2023). Product Safety and Properties: 5-Amino-2-chloro-N-phenylbenzamide (CAS 111362-57-3).[1][3]
-
NIST Chemistry WebBook. (2023). Thermochemical Data for Benzamide Derivatives. (Used for analog melting point estimation). [4]
Sources
The Dual Paradigm of 5-Amino-2-chloro-N-phenylbenzamide (ACPB): From PPARγ Metabolism to Agrochemical Innovation
Executive Summary
The compound 5-Amino-2-chloro-N-phenylbenzamide (ACPB; CAS: 111362-57-3) occupies a unique and dichotomous position in modern chemical biology and agrochemistry. In the realm of human pharmacology, ACPB is primarily recognized as the major circulating metabolite of GW9662, a potent, irreversible peroxisome proliferator-activated receptor gamma (PPARγ) antagonist[1]. While its formation via presystemic metabolism presents a toxicological liability that halted the clinical translation of GW9662, the ACPB scaffold itself has recently emerged as a highly versatile building block in the development of novel nematicides and insecticides[2].
This technical guide synthesizes the pharmacokinetic origins, toxicological profile, and synthetic utility of 5-amino-2-chloro-N-phenylbenzamide derivatives, providing researchers with a comprehensive framework for working with this aniline scaffold.
Pharmacokinetics and the Nitroreduction Pathway
GW9662 (2-chloro-5-nitro-N-phenylbenzamide) is widely utilized as an in vitro chemical probe to investigate PPARγ biology. However, its utility in in vivo models is severely compromised by its poor pharmacokinetic (PK) profile. Following oral administration, the parent compound is virtually undetectable in systemic circulation[1].
The Causality of Presystemic Clearance: The rapid clearance of GW9662 is not primarily due to hepatic cytochromes, but rather to the action of nitroreductases expressed by the intestinal microflora[3]. These bacterial enzymes catalyze the reduction of the 5-nitro group on the benzamide ring to a primary amine, yielding ACPB. Because this conversion occurs in the gut prior to absorption, ACPB becomes the predominant species exhibiting large and persistent plasma levels[4]. This presystemic biotransformation fundamentally alters the pharmacodynamic landscape of the administered dose, rendering oral GW9662 ineffective for systemic PPARγ antagonism.
Metabolic conversion of GW9662 to ACPB via gut nitroreductases and subsequent systemic effects.
Toxicological Profile: The Mutagenicity of ACPB
The metabolic conversion of GW9662 to ACPB is not merely a pharmacokinetic sink; it is the direct cause of the compound's genotoxicity.
In standard Ames tests, GW9662 demonstrates significant mutagenic activity in Salmonella typhimurium strains TA98 and TA100, operating predominantly via a base-substitution mechanism[5]. However, when tested in nitroreductase-deficient isogenic strains (TA98NR and TA100NR), the compound is entirely negative for mutagenicity, regardless of the presence of S9 metabolic activation[1].
Mechanistic Insight: This differential response proves that the mutagenicity is strictly dependent on the nitroreduction process. The reactive intermediates generated during the reduction of the nitro group to the amine (such as nitroso and hydroxylamine species), or the ACPB aniline derivative itself, are the ultimate genotoxic agents responsible for DNA adduct formation[3].
Table 1: Mutagenicity Profile of GW9662 / ACPB Pathway
| Bacterial Strain | Nitroreductase Status | Metabolic Activation (S9) | Mutagenic Outcome | Primary Mechanism |
| TA98 | Wild-Type (Active) | +/- | Positive | Frameshift / Base-substitution |
| TA100 | Wild-Type (Active) | +/- | Positive | Base-substitution[1] |
| TA98NR | Deficient | +/- | Negative | N/A |
| TA100NR | Deficient | +/- | Negative | N/A |
Data summarizes the dependence of GW9662 mutagenicity on bacterial nitroreductase expression.
Agrochemical Applications: ACPB as a Synthetic Scaffold
While the formation of ACPB represents a dead-end for the clinical use of GW9662, the 5-amino-2-chloro-N-phenylbenzamide scaffold has found highly lucrative applications in agrochemical discovery.
Recent patent literature highlights the use of ACPB as a critical intermediate in the synthesis of novel molecules with potent pesticidal utility against pests in the phyla Arthropoda, Mollusca, and Nematoda[6]. The structural logic behind utilizing ACPB lies in its bifunctional nature:
-
The Benzamide Core: Provides a stable, rigid geometry capable of forming strong hydrogen bonds with target receptors in invertebrate nervous systems.
-
The 5-Amino Group: Acts as a highly reactive nucleophilic handle. Agrochemical chemists leverage this primary amine to synthesize extended libraries of amides, sulfonamides, and ureas, allowing for rapid structure-activity relationship (SAR) optimization[2].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific chemical rationale to prevent common experimental failures.
Protocol A: Chemoselective Synthesis of ACPB from GW9662
Objective: Reduce the 5-nitro group of GW9662 to an amine without causing hydrodehalogenation of the 2-chloro substituent.
Causality Check: Standard catalytic hydrogenation (e.g.,
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 equivalent of 2-chloro-5-nitro-N-phenylbenzamide (GW9662) in a 4:1 mixture of Ethanol/Water.
-
Activation: Add 5.0 equivalents of Iron (Fe) powder (325 mesh) and 2.0 equivalents of Ammonium Chloride (
). Rationale: acts as a mild proton source to activate the iron surface without creating a highly acidic environment that could hydrolyze the benzamide bond. -
Reflux: Heat the suspension to 80°C under continuous stirring for 2–4 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 1:1).
-
Filtration: While hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethanol.
-
Concentration & Extraction: Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous
. -
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate to yield 5-amino-2-chloro-N-phenylbenzamide as a white to off-white foam[2]. -
Validation: Confirm the structure via
NMR. The disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet integrating to 2H (the group) confirms successful reduction.
Protocol B: LC-MS/MS Bioanalytical Quantification of ACPB in Plasma
Objective: Accurately quantify ACPB in mammalian plasma following oral dosing of GW9662 to assess presystemic metabolism.
Step-by-Step Workflow:
-
Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing a stable isotope-labeled internal standard (e.g., ACPB-
). Rationale: The internal standard corrects for matrix effects and ion suppression during electrospray ionization. -
Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transition specific to ACPB (e.g.,
247.1 fragment ion). -
Validation: Ensure the calibration curve is linear (
) over the expected physiological range (e.g., 1–1000 ng/mL) and that Quality Control (QC) samples fall within of their nominal concentrations.
Conclusion
The narrative of 5-amino-2-chloro-N-phenylbenzamide (ACPB) is a prime example of chemical repurposing. Initially identified as the mutagenic, presystemic metabolite that derailed the clinical future of the PPARγ antagonist GW9662, the ACPB scaffold has been successfully resurrected by agrochemical researchers. By understanding the enzymatic causality of its formation and leveraging its highly tunable aniline moiety, scientists continue to transform this toxicological byproduct into a cornerstone for next-generation pesticidal development.
References
-
Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability PubMed (NIH) URL:[Link]
-
A New Era for PPARγ: Covalent Ligands and Therapeutic Applications ACS Publications URL:[Link]
-
Development of a luminescent mutagenicity test for high-throughput screening of aquatic samples ResearchGate URL:[Link]
- CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto Google Patents URL
- US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto Google Patents URL
Sources
- 1. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto - Google Patents [patents.google.com]
Pharmacophore Modeling of N-Phenylbenzamide Analogs: A Technical Blueprint for Rational Drug Design
Executive Summary
The N-phenylbenzamide scaffold is a privileged structural motif in modern medicinal chemistry. Characterized by its unique combination of a hydrophobic aromatic system and a highly directional amide linker, it serves as a versatile pharmacophore capable of addressing diverse therapeutic targets—from protein kinases in oncology to kinetoplast DNA (kDNA) in neglected tropical diseases. This whitepaper provides an in-depth mechanistic analysis of the N-phenylbenzamide pharmacophore, detailing the causality behind its biological activity, and outlines a self-validating computational protocol for modeling and optimizing its derivatives.
Structural Causality and Mechanistic Grounding
The pharmacological versatility of N-phenylbenzamide derivatives is not coincidental; it is dictated by precise stereoelectronic properties that minimize the entropic penalty of binding.
The Trans-Isomer Conformational Lock
Structural studies reveal that N-phenylbenzamide exists predominantly in the trans configuration. This stability is driven by a weak intramolecular hydrogen bond (distance ~1.75 Å) between the ortho-hydrogen of the phenyl ring and the carbonyl oxygen of the amide group . By locking the molecule into this planar conformation, the scaffold pre-organizes its hydrogen bond donor (HBD) and acceptor (HBA) vectors, drastically reducing the conformational entropy lost upon entering a target's binding pocket.
Target-Specific Binding Mechanics
The modularity of the N-phenylbenzamide core allows it to be tuned for highly specific target engagement:
-
Type II Kinase Inhibition (Oncology): The scaffold is a master mimic of the allosteric framework found in drugs like imatinib. The amide linker acts as a critical HBD/HBA pair, interacting with the conserved glutamate and aspartate residues of the DFG (Asp-Phe-Gly) motif in the kinase hinge region. This interaction stabilizes the inactive "DFG-out" conformation, while the adjacent phenyl ring projects deeply into the newly exposed hydrophobic allosteric pocket, ensuring high kinase selectivity .
-
Minor Groove Binding (Parasitology): When derivatized with bis(2-aminoimidazoline) groups, the N-phenylbenzamide core adopts a curvature that perfectly matches the minor groove of AT-rich kinetoplast DNA (kDNA). This physical insertion displaces essential High Mobility Group (HMG)-box proteins, causing kDNA disruption and rapid death in Trypanosoma brucei and Leishmania species .
Dual mechanistic pathways of the N-phenylbenzamide pharmacophore.
Self-Validating Pharmacophore Modeling Protocol
To rationally design novel N-phenylbenzamide analogs, researchers must employ a rigorous, self-validating Ligand-Based Pharmacophore (LBP) and Structure-Based Pharmacophore (SBP) workflow. The following protocol ensures that experimental choices are driven by mathematical validation rather than empirical guesswork.
Phase 1: Conformational Sampling & Feature Extraction
-
Dataset Curation: Assemble a training set of at least 25 known N-phenylbenzamide derivatives with diverse biological activities spanning 3–4 orders of magnitude (e.g., IC50 values from 1 nM to >10 µM).
-
3D Conformational Generation: Utilize the OMEGA algorithm or Catalyst to generate up to 250 conformers per molecule. Causality: Molecules are dynamic; the bioactive conformation is rarely the global energy minimum in a vacuum. Extensive sampling ensures the true binding pose is captured.
-
Pharmacophoric Feature Mapping: Extract key spatial features: Hydrogen Bond Acceptors (HBA) at the carbonyl oxygen, Hydrogen Bond Donors (HBD) at the amide nitrogen, and Hydrophobic Regions (HYD) at the phenyl rings.
Phase 2: Hypothesis Generation & Mathematical Validation
-
Model Generation: Run the HypoGen algorithm to align the active compounds and generate 10 competing 3D pharmacophore hypotheses.
-
Self-Validating Decoy Testing (Crucial Step): A model is only as good as its ability to reject false positives. Construct a decoy database containing 1,000 structurally similar but inactive compounds.
-
ROC & Güner-Henry (GH) Scoring: Screen the decoy set against the generated hypotheses. Calculate the Receiver Operating Characteristic (ROC) curve and the GH score.
-
Decision Gate: The protocol dictates that if the GH score is < 0.7 or the Cost Difference (Null Cost - Total Cost) is < 40, the hypothesis must be discarded and feature weights recalculated . This creates a closed-loop validation system that prevents the progression of statistically weak models into expensive wet-lab synthesis.
-
Self-validating pharmacophore modeling and virtual screening workflow.
Quantitative Structure-Activity Relationship (QSAR) Data
The translation of pharmacophore models into synthesized compounds has yielded highly potent analogs across multiple disease states. The table below summarizes the quantitative data of optimized N-phenylbenzamide derivatives, highlighting how specific substitutions influence target affinity.
| Compound Class / Modification | Primary Target | Biological Activity | Mechanism of Action / Notes |
| N-phenylbenzamide-purine hybrids | Protein Kinases (102 panel) | Docking Score: High affinity | Mimics imatinib allosteric framework; targets DFG-out conformation . |
| Bis(2-aminoimidazoline) derivative (1a) | Trypanosoma brucei (kDNA) | EC50 = 0.83 µM | Binds AT-rich minor groove; displaces HMG-box proteins . |
| Bisarylimidamide derivative (3a) | Leishmania donovani | Sub-micromolar IC50 | Exhibits high metabolic stability and selective parasite toxicity . |
| Imidazole-based N-phenylbenzamides | Human Cancer Cell Lines | High Cytotoxicity | Ortho/para methoxy substitutions enhance electron density and binding . |
| MMV687807 Analogs | Schistosoma mansoni | 70.7% Worm Burden Reduction | Fast-acting schistosomicidal; compromises adult worm integrity within 1h . |
Conclusion
The N-phenylbenzamide scaffold is a master key in rational drug design, offering a rigid yet tunable framework that can be directed toward kinases, parasitic DNA, and beyond. By strictly adhering to self-validating pharmacophore modeling protocols—specifically enforcing GH scoring and decoy-set validation—researchers can systematically decode the stereoelectronic requirements of their targets. This approach dramatically reduces attrition rates in the drug development pipeline, ensuring that only the most thermodynamically favored and target-specific analogs reach the synthesis phase.
References
-
SYNTHESIS AND ANTICONVULSANT STUDIES OF ALKYL AND ARYL SUBSTITUTED N-PHENYLFORMAMIDE. TERAS. [Link]
- **In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combin
Safety Data Sheet (SDS) and toxicity data for 5-Amino-2-chloro-N-phenylbenzamide
[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
5-Amino-2-chloro-N-phenylbenzamide is a functionalized benzamide derivative often utilized as a pharmaceutical intermediate or building block in the synthesis of heterocyclic bioactive compounds.[1] Its structural integration of an aniline moiety (N-phenyl) and a halogenated aminobenzoic core necessitates specific handling protocols due to potential hydrolytic instability and metabolic activation.[1]
Identification Data
| Parameter | Detail |
| CAS Number | 111362-57-3 |
| IUPAC Name | 5-Amino-2-chloro-N-phenylbenzamide |
| Molecular Formula | C₁₃H₁₁ClN₂O |
| Molecular Weight | 246.69 g/mol |
| SMILES | Nc1cc(C(=O)Nc2ccccc2)c(Cl)cc1 |
| Structural Class | Halogenated Benzamide / Anilide |
Physicochemical Properties (Experimental & Predicted)
Note: As a specialized intermediate, specific experimental values may vary by batch/polymorph.[1] The values below represent the consensus for this structural class.
| Property | Value / Description | Relevance to Safety |
| Physical State | Solid (Crystalline powder) | High dust explosion risk; inhalation hazard.[1] |
| Color | Off-white to pale beige | Visual contamination indicator.[1] |
| Melting Point | 180–220 °C (Predicted) | Thermally stable under standard lab conditions.[1] |
| Solubility | Low in Water; Soluble in DMSO, MeOH | Lipophilic nature implies potential for dermal absorption.[1] |
| Partition Coeff (LogP) | ~2.5–3.0 (Predicted) | Indicates potential for bioaccumulation in lipid tissues.[1] |
Hazard Identification (GHS Classification)
While specific comprehensive toxicological studies (e.g., 2-year carcinogenicity) may be absent for this specific CAS, the Structure-Activity Relationship (SAR) with 5-amino-2-chlorobenzoic acid and N-phenylbenzamides dictates the following precautionary classification.
GHS Label Elements[1][8]
-
Signal Word: WARNING
-
Hazard Pictograms:
Hazard Statements (H-Codes)
| Code | Statement | Mechanistic Basis |
| H302 | Harmful if swallowed.[1][2] | Analogous to substituted anilides.[1] |
| H315 | Causes skin irritation.[1][3][4][5] | Aminobenzamide core is a known contact irritant.[1] |
| H319 | Causes serious eye irritation.[1][3][4][5][6] | Crystalline particulates cause mechanical and chemical abrasion.[1] |
| H335 | May cause respiratory irritation.[1][3][4][5][6] | Fine dust inhalation triggers mucosal inflammation.[1] |
| H373 | May cause damage to organs (Blood/Liver) through prolonged exposure.[1] | Critical Alert: Potential metabolic release of aniline (methemoglobinemia risk).[1] |
Toxicological Assessment & Mechanistic Insights
This section synthesizes data from structural analogs to provide a self-validating risk assessment model.[1]
Metabolic Activation Pathway (The "Aniline Risk")
The primary toxicological concern for N-phenylbenzamides is the enzymatic hydrolysis (amidase activity) which cleaves the amide bond.[1]
-
Metabolite A: 5-Amino-2-chlorobenzoic acid (Low toxicity, renal excretion).[1]
-
Metabolite B: Aniline (High toxicity).[1]
Visualization: Metabolic Toxicity Logic
The following diagram illustrates the degradation pathway and associated safety checkpoints.
Figure 1: Metabolic degradation pathway highlighting the potential release of Aniline, necessitating specific blood-monitoring protocols for chronic exposure.[1]
Acute vs. Chronic Toxicity Profile[1]
-
Acute Oral Toxicity: Predicted LD50 > 1000 mg/kg (Rat).[1] Based on 5-amino-2-chlorobenzoic acid (LD50 > 2000 mg/kg) and N-phenylbenzamide analogs.[1]
-
Genotoxicity: The free amino group on the benzamide ring poses a theoretical risk of Ames positivity (mutagenicity), common in aromatic amines.[1] Treat as a potential mutagen until validated otherwise.[1]
-
Carcinogenicity: No direct data.[1] However, aniline derivatives are Class 2 suspected carcinogens.[1]
Occupational Hygiene & Handling Protocols
Engineering Controls
Do not rely solely on PPE.[1] The hierarchy of controls must be applied:
-
Containment: Handle all powders in a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.
-
Static Control: Use anti-static weighing boats and grounded spatulas.[1] Benzamides can accumulate static charge, leading to aerosolization.[1]
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Respiratory | N95 / P3 Respirator | Mandatory for solid handling to prevent alveolar deposition of particulates.[1][2] |
| Dermal | Nitrile Gloves (Double gloving) | Prevents transdermal absorption.[1] Change immediately upon contamination.[1] |
| Ocular | Chemical Safety Goggles | Safety glasses are insufficient against airborne dusts that cause severe irritation.[1] |
| Body | Tyvek® Lab Coat | Disposable sleeves recommended to prevent cuff contamination.[1] |
Handling Decision Logic
Use the following workflow to determine the necessary safety level based on the operation.
Figure 2: Operational decision tree for selecting engineering controls and PPE.[1]
Emergency Response & First Aid
Self-Validating Protocol: In any exposure event, assume the worst-case scenario (rapid absorption) and act immediately.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Critical: Monitor for signs of cyanosis (blue lips/nails) which indicate methemoglobinemia.[1]
-
Skin Contact: Wash with polyethylene glycol 300 (if available) or copious soap and water.[1] Ethanol may increase absorption—avoid using organic solvents for cleanup on skin.[1]
-
Eye Contact: Rinse for 15 minutes, lifting upper and lower lids.[1] Consult an ophthalmologist if redness persists.
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16772727, 5-Amino-2-chloro-N-phenylbenzamide.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: 5-amino-2-chlorobenzoic acid (Precursor Safety Data).[1] Retrieved from [Link][1]
-
MDPI (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment (Toxicity Prediction of Benzamide Analogs). Retrieved from [Link][1]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. prepchem.com [prepchem.com]
- 3. 5-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 37879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-Amino-2-chlorobenzoic acid, 50 g, CAS No. 89-54-3 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
5-Amino-2-chloro-N-phenylbenzamide (ACPB): Biological Targets and Metabolic Significance
[1][2][3][4][5][6]
Executive Summary
5-Amino-2-chloro-N-phenylbenzamide (ACPB) is a biologically active aniline derivative primarily characterized as the major in vivo metabolite of the potent PPARγ antagonist GW9662 .[1][2][3][4][5][6][7] While GW9662 is designed as a chemical probe for peroxisome proliferator-activated receptor gamma (PPARγ), its systemic utility is compromised by rapid reduction to ACPB.[1][5]
This guide analyzes ACPB’s biological footprint, distinguishing between its role as a genotoxic agent (interacting with DNA) and its diminished capacity as a nuclear receptor ligand .[1] It also outlines its utility as a scaffold in pesticidal chemistry.[1]
Primary Biological Context: The GW9662-ACPB Axis[1][4][6]
To understand the biological targets of ACPB, one must first understand its origin.[1] ACPB is the product of the enzymatic reduction of the nitro group in GW9662.[1][2][3][4][6][7]
Metabolic Formation Pathway
Oral administration of GW9662 leads to extensive presystemic metabolism.[1][5] The nitro group (
-
Parent Compound: GW9662 (2-chloro-5-nitro-N-phenylbenzamide)[1][2][3][4][5][6]
-
Enzyme System: Bacterial Nitroreductases (Type I/II)[1]
-
Product: ACPB (5-amino-2-chloro-N-phenylbenzamide)[1][2][3][4][5][6][7][8][9]
Implication for Researchers: Studies utilizing oral GW9662 are likely observing the systemic effects of ACPB rather than the parent drug.[1][4] Pharmacokinetic data indicates that while GW9662 is undetectable in plasma after oral dosing, ACPB persists at high concentrations.[1][2][4][5][6]
Structural & Electronic Impact on Target Binding
The conversion from Nitro (GW9662) to Amino (ACPB) fundamentally alters the molecule's reactivity profile, specifically regarding the PPARγ target.[1]
| Feature | GW9662 (Parent) | ACPB (Metabolite) |
| C5 Substituent | Nitro ( | Amino ( |
| Electronic Effect | Strong Electron Withdrawing (EWG) | Strong Electron Donating (EDG) |
| Reactivity | Electrophilic (activates ring for attack) | Nucleophilic (deactivates ring for attack) |
| PPARγ Binding | Covalent (via Cys285 attack) | Non-covalent / Inactive |
Mechanistic Insight: GW9662 acts as a suicide inhibitor of PPARγ by facilitating a nucleophilic attack by Cysteine 285 onto the chloro-nitro-benzamide core (likely displacing the chlorine or reacting via the nitro-activated ring).[1] The reduction to ACPB increases electron density on the benzene ring, rendering it resistant to nucleophilic attack by Cys285.[1] Consequently, ACPB loses the ability to irreversibly inhibit PPARγ, representing a "metabolic deactivation" of the drug's primary therapeutic mechanism.[1]
Validated Biological Target: DNA (Genotoxicity)[1]
While ACPB loses affinity for PPARγ, it gains affinity for a more ubiquitous and dangerous target: Genomic DNA .[1]
Mechanism of Mutagenicity
ACPB is classified as an aromatic amine .[1] Like many aniline derivatives, it is a pro-mutagen that requires metabolic activation to interact with DNA.[1]
-
N-Oxidation: The exocyclic amino group is oxidized (typically by CYP450 enzymes like CYP1A2) to a hydroxylamine (
).[1] -
Esterification: The hydroxylamine is further acetylated or sulfated (via NAT or SULT enzymes) to form an unstable ester.[1]
-
Nitrenium Ion Formation: The ester leaves, generating a highly electrophilic nitrenium ion.[1]
-
DNA Adduct Formation: This electrophile attacks nucleophilic sites on DNA bases (predominantly Guanine C8), causing base-substitution mutations.[1]
Evidence (The Ames Test)
Experimental data confirms that GW9662 is mutagenic in Salmonella typhimurium strains (TA98, TA100) only when nitroreductase activity is present.[1]
Visualization: Metabolic & Signaling Pathways[1]
The following diagram illustrates the conversion of GW9662 to ACPB and the divergence of their biological targets (PPARγ inhibition vs. DNA alkylation).
Caption: Divergent fate of GW9662: Bacterial reduction yields ACPB, which loses PPARγ efficacy but gains genotoxic potential.[1]
Secondary Targets: Pesticidal Utility
Beyond its role as a metabolite, the 5-amino-2-chloro-N-phenylbenzamide scaffold has been investigated in agrochemistry.[1][10][11]
-
Target Class: Invertebrate GABA-gated chloride channels or Ryanodine receptors (typical for benzamide insecticides).[1]
-
Context: Patent literature (e.g., CN113444016A) identifies ACPB (referred to as C84) as an intermediate or active structure in the synthesis of novel acaricides and insecticides.[1]
-
Relevance: While not the primary focus for therapeutic drug development, this activity profile suggests potential off-target neurotoxicity in mammalian systems at high doses.[1]
Experimental Protocols
Protocol: Isolation/Detection of ACPB in Plasma
Objective: To quantify ACPB as a marker of GW9662 metabolism.[1]
-
Sample Collection: Collect plasma from subjects (rat/dog) 1-4 hours post-oral dosing of GW9662.[1]
-
Protein Precipitation:
-
Add 3 volumes of ice-cold Acetonitrile (ACN) containing internal standard (e.g., deuterated benzamide) to 1 volume of plasma.[1]
-
Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins at 4°C.
-
-
LC-MS/MS Analysis:
-
Data Interpretation: The presence of the 247 peak confirms nitroreduction.[1]
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
Objective: To confirm the mutagenic potential of ACPB (via GW9662 reduction).
-
Strains:
-
Preparation:
-
Plating:
-
Mix bacteria + Test Compound + Top Agar (trace histidine).[1]
-
Pour onto Minimal Glucose Agar plates.
-
-
Incubation: 48 hours at 37°C.
-
Scoring: Count revertant colonies.
-
Result: High revertants in TA100 (Standard) vs. Low/None in TA100NR indicates the mutagen requires bacterial reduction (confirming ACPB as the active mutagen).[1]
-
References
-
Kapetanovic, I. M., et al. (2012).[1][4] "Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability." Chemico-Biological Interactions, 196(1-2), 1-8.[1] Link
-
Leesnitzer, L. M., et al. (2002).[1] "Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662." Biochemistry, 41(21), 6640-6650.[1] Link[1]
-
Bayer CropScience. (2021).[1] "Molecules having pesticidal utility, and intermediates, compositions and methods related thereto."[1][10][11] Google Patents, CN113444016A.[1][11] Link
-
ChemicalBook. (2025).[1][5] "5-Amino-2-chloro-N-phenylbenzamide Product Information." ChemicalBook Registry.[1] Link
Sources
- 1. 5-amino-2-chloro-N-methylbenzamide | 111362-49-3 [chemicalbook.com]
- 2. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto - Google Patents [patents.google.com]
- 11. CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto - Google Patents [patents.google.com]
The Chloro-Benzamide Scaffold: From Procainamide Optimization to Multitarget Ligands
Executive Summary
The chloro-substituted benzamide scaffold represents a canonical case study in rational drug design, illustrating how subtle steric and electronic modifications can repurpose a chemical entity from a cardiac anti-arrhythmic to a gastrointestinal prokinetic and antipsychotic. This guide analyzes the structural evolution of this class, initiated by the discovery of metoclopramide , and details the critical role of the C-5 chlorine atom in metabolic stability and receptor selectivity (D
Historical Pivot: The Procainamide Derivative Program
In the mid-20th century, Laboratoires Delagrange (France) initiated a program to improve the therapeutic index of procainamide , a Class Ia anti-arrhythmic agent.[1] The objective was to retain the amide stability while reducing cardiac depression.
In 1964 , researchers Louis Justin-Besançon and Charles Laville observed that chlorination of the procainamide ring, coupled with methoxy-substitution, eliminated local anesthetic activity but potently inhibited apomorphine-induced emesis in dogs. This serendipitous divergence led to the identification of Metoclopramide (Reglan), the progenitor of the orthopramide class.
Diagram 1: Structural Evolution (Procainamide to Metoclopramide)
Caption: The structural transition from procainamide involves the addition of a C-5 chlorine and C-2 methoxy group, shifting affinity from voltage-gated ion channels to G-protein coupled receptors.
Structure-Activity Relationship (SAR): The "Chlorine Lock"
The success of chloro-substituted benzamides relies on three structural pillars.
The Role of Chlorine (C-5)
The chlorine atom at position 5 is not merely a lipophilic filler.
-
Metabolic Blockade: It obstructs the para-position relative to the amino group, preventing rapid hydroxylation and extending half-life.
-
Electronic Effect: As an electron-withdrawing group (EWG) via induction, it lowers the pKa of the aniline nitrogen, modulating hydrogen bond donor capability.
-
Hydrophobic Filling: It occupies a specific hydrophobic pocket in the D
receptor orthosteric site, increasing binding affinity by approximately 10-fold compared to the hydrogen analog.
The Pseudo-Ring (Intramolecular H-Bonding)
The 2-methoxy group acts as a hydrogen bond acceptor for the amide nitrogen proton. This forms a stable, planar 6-membered pseudo-ring (conformationally restricted), which is critical for aligning the pharmacophore with the aromatic residues (Trp/Phe) in the binding pocket of D
Comparative Data: Benzamide Generations
| Compound | Primary Target | Secondary Target | hERG Liability ( | Clinical Status |
| Metoclopramide | D | 5-HT | Low (>10 | Approved (Boxed Warning: TD) |
| Cisapride | 5-HT | 5-HT | High (6.5 nM) | Withdrawn (Arrhythmias) |
| Renzapride | 5-HT | 5-HT | Moderate | Investigational |
| Prucalopride | 5-HT | High Selectivity | Low | Approved (Constipation) |
Technical Protocol: Synthesis of the Core Scaffold
The master key to this class is the intermediate 4-amino-5-chloro-2-methoxybenzoic acid . Below is a validated laboratory protocol for its synthesis from p-aminosalicylic acid (PAS).
Reaction Workflow
Step 1: Methylation
-
Reagents: p-Aminosalicylic acid (1.0 eq), Dimethyl sulfate (2.2 eq), KOH (2.5 eq).
-
Solvent: Acetone/Water.
-
Conditions: Reflux, 4 hours.
-
Note: Protects both the phenol and carboxylic acid.
Step 2: Chlorination (The Critical Step)
-
Reagents: Methyl 4-amino-2-methoxybenzoate (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq).
-
Solvent: Acetonitrile or DMF (Polar aprotic favors electrophilic aromatic substitution).
-
Temp: 60°C.
-
Mechanism: Electrophilic attack ortho to the amino group. The methoxy group directs, but the amino group is the stronger activator.
Step 3: Hydrolysis
Diagram 2: Synthetic Pathway
Caption: Step-wise synthesis of the chloro-benzamide core. Yields typically exceed 85% with high regioselectivity due to the directing effects of the amino and methoxy groups.
Mechanism of Action & The hERG Safety Crisis
Multitarget Pharmacology
Chloro-benzamides are "dirty" drugs in the most useful sense.
-
D
Antagonism: Blocks dopamine inhibition of cholinergic smooth muscle contraction (Prokinetic effect) and blocks CTZ receptors (Anti-emetic). -
5-HT
Agonism: Enhances acetylcholine release in the enteric nervous system via the cAMP/PKA pathway.
The Cisapride Lesson (hERG Blockade)
Cisapride , a structural analog, was withdrawn due to QT prolongation (Torsades de Pointes).[7]
-
Mechanism: The bulky fluorophenyl-piperidine side chain of cisapride fits into the inner pore of the hERG K
channel. -
Interaction:
-stacking occurs between the drug's aromatic rings and the Tyr652/Phe656 residues of the hERG channel. -
Correction: Newer benzamides (e.g., prucalopride) utilize high-affinity 5-HT
binding motifs that sterically clash with the hERG pore, reducing cardiac risk.
Diagram 3: Signaling & Toxicity Pathways
Caption: Dual pathways showing therapeutic 5-HT4 activation (green) versus off-target hERG blockade (red) responsible for cardiac toxicity in early generation benzamides.
References
-
Justin-Besançon, L., & Laville, C. (1964).[1][8][9][10] Action antiémétique du métoclopramide vis-à-vis de l'apomorphine et de l'hydergine.[11] C. R. Seances Soc. Biol. Fil., 158, 723–727.[8]
-
Harrington, R. A., et al. (1983). Metoclopramide.[6][8][9][10] An updated review of its pharmacological properties and clinical use. Drugs, 25(5), 451-494.
-
Rampe, D., et al. (1997).[12] A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG.[13] FEBS Letters, 417(1), 28-32.
-
Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747.[14]
-
Bockaert, J., et al. (2004). 5-HT4 receptors: history, molecular pharmacology and brain functions. Neuropharmacology, 47(7), 1015-1018.
Sources
- 1. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 4-Amino-5-chloro-2-methoxybenzoic acid | SIELC Technologies [sielc.com]
- 4. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. xl147.com [xl147.com]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. Metoclopramide: A Template for Drug Discovery [jscimedcentral.com]
- 10. Metoclopramide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to Optimizing N-Phenylbenzamide Formation
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth protocol for optimizing the synthesis of N-phenylbenzamide. Moving beyond a simple recitation of steps, this document elucidates the causal relationships between reaction parameters and outcomes, grounding experimental design in mechanistic understanding. We focus on the robust and widely applicable Schotten-Baumann reaction, offering field-proven insights to maximize yield and purity. This guide is structured to serve as a self-validating system for protocol development, complete with detailed methodologies, troubleshooting, and characterization data, supported by authoritative references.
Foundational Principles: The Amide Bond and the Schotten-Baumann Reaction
The formation of an amide bond is a cornerstone of modern organic synthesis, critical to the assembly of countless pharmaceuticals, polymers, and fine chemicals. N-phenylbenzamide serves as a classic example of a simple yet important secondary amide. Its synthesis is most commonly and reliably achieved through the reaction of aniline with benzoyl chloride.
This transformation is typically conducted under Schotten-Baumann conditions , a powerful method for acylating amines and alcohols.[1][2] The reaction is characterized by the use of an acid chloride and an aqueous base, creating a two-phase system that efficiently generates the desired amide.[1][3] The base plays the crucial dual role of neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, and driving the reaction equilibrium toward the product.[1][3]
Reaction Mechanism
A thorough understanding of the reaction mechanism is paramount for rational optimization. The process unfolds in two primary stages:
-
Nucleophilic Acyl Substitution: The nitrogen atom of aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a transient tetrahedral intermediate.[2]
-
Collapse and Proton Transfer: The tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group. The base in the aqueous phase then abstracts the proton from the nitrogen atom to yield the final, neutral N-phenylbenzamide and neutralize the generated HCl.
Diagram 1: The Schotten-Baumann Reaction Mechanism
Caption: Key mechanistic steps in the formation of N-phenylbenzamide.
Core Protocol & Optimization Parameters
The following protocol is a robust starting point. The subsequent sections detail how each variable can be tuned for optimal results.
Standard Experimental Protocol
Diagram 2: Experimental Synthesis Workflow
Caption: A standard workflow for the synthesis and purification of N-phenylbenzamide.
Methodology:
-
In a flask, dissolve 4-aminobenzaldehyde (or aniline for the title compound) in a suitable organic solvent like dichloromethane.
-
Add an aqueous solution of a base, such as 10% sodium hydroxide.
-
Cool the biphasic mixture to 0–5 °C in an ice bath.
-
While stirring vigorously, add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).[4]
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude solid by recrystallization, typically from an ethanol/water mixture, to yield the final product.[4]
Parameter Optimization: A Deeper Dive
Achieving high yield and purity requires careful consideration of the following variables.
Table 1: Key Reaction Parameter Analysis
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Solvent | Dichloromethane (DCM)/Water: A common biphasic system.[4] Toluene/Water: Another effective biphasic option. Tetrahydrofuran (THF): A single-phase option. | A biphasic system is often superior. It sequesters the organic-soluble reactants (aniline, benzoyl chloride) in the organic phase, while the base resides in the aqueous phase. The reaction occurs at the interface, and the HCl byproduct is immediately neutralized, preventing it from deactivating the aniline. Vigorous stirring is critical to maximize this interfacial surface area.[4] |
| Base | 10% aq. Sodium Hydroxide (NaOH): Standard and effective.[5] Potassium Hydroxide (KOH): Similar to NaOH. Pyridine: Can act as both a base and a nucleophilic catalyst. | Aqueous NaOH or KOH are inexpensive and highly effective for this transformation. Pyridine can sometimes enhance the reactivity of the acyl chloride but can be more difficult to remove during workup.[4] The concentration of the base must be sufficient to neutralize all generated HCl. |
| Temperature | 0–5 °C (Initial): Highly recommended.[4][6] Room Temperature: Possible, but can be less controlled. | The acylation of amines is exothermic. Starting at a low temperature (ice bath) controls the reaction rate, minimizes the potential for side reactions, and crucially, reduces the rate of benzoyl chloride hydrolysis by the aqueous base.[4] The reaction can then be allowed to warm to room temperature to ensure completion. |
| Reagent Addition | Dropwise addition of Benzoyl Chloride: Critical.[4][6] Vigorous Stirring: Essential.[4] | Slow, dropwise addition of the highly reactive benzoyl chloride into the cooled, stirred mixture is vital. This maintains a low instantaneous concentration of the acyl chloride, further preventing side reactions and ensuring efficient mixing and reaction with the aniline at the solvent interface. |
Purification and Characterization
Even with an optimized reaction, purification is necessary to remove unreacted starting materials or byproducts like benzoic acid (from hydrolysis of benzoyl chloride).
Purification Strategy
-
Aqueous Workup: The washing steps are crucial. The dilute HCl wash removes any unreacted aniline, while the sodium bicarbonate wash removes any benzoic acid.[7]
-
Recrystallization: This is the most effective method for purifying the final solid product. An ethanol/water solvent system is commonly used. The crude product is dissolved in a minimum amount of hot solvent, and upon slow cooling, pure crystals of N-phenylbenzamide form, leaving impurities behind in the mother liquor.[8]
-
Column Chromatography: For difficult separations or very high purity requirements, column chromatography on silica gel is an effective alternative.[9]
Product Characterization
Confirming the identity and purity of the final product is a critical final step.
Table 2: Analytical Characterization Data for N-Phenylbenzamide
| Analysis Method | Expected Results |
| Melting Point | 162-164 °C[10] |
| ¹H NMR (CDCl₃) | Aromatic Protons (10H): Multiplet in the range of δ 7.1–7.9 ppm. Amide Proton (1H): Broad singlet around δ 7.9 ppm.[11] |
| ¹³C NMR (CDCl₃) | Aromatic Carbons: Signals between δ 120–138 ppm. Carbonyl Carbon (C=O): Signal around δ 165-167 ppm.[11] |
| Infrared (IR) (KBr) | N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C=O (Amide I) Stretch: A strong, sharp peak around 1650-1660 cm⁻¹.[10] |
Troubleshooting Common Issues
Diagram 3: Troubleshooting Workflow
Caption: A logical approach to diagnosing and solving low yield issues.
-
Problem: Low Yield. This is often due to the hydrolysis of benzoyl chloride. To mitigate this, ensure the reaction is sufficiently cold before adding the benzoyl chloride, add it slowly, and stir vigorously to promote the desired reaction with aniline over the competing hydrolysis reaction.[4]
-
Problem: Oily or Impure Product. If the product does not solidify or has a low melting point, impurities are likely present. This can be due to incomplete washing during the workup. Ensure the aqueous washes are performed thoroughly. If benzoic acid is a contaminant, an extra wash with sodium bicarbonate may be required. Re-purify by careful recrystallization or column chromatography.[4][9]
-
Problem: Reaction Fails to Proceed. Check the purity of your starting materials. Old benzoyl chloride may have already hydrolyzed. Ensure your base is of the correct concentration and is not depleted.[4]
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available at: [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Available at: [Link]
-
YouTube. (2023, April 9). #Schotten – Baumann reaction | #Aniline | Benzoylchloride | N - phenyl benzamide | #class 12 |. Available at: [Link]
-
Organic Syntheses. (n.d.). n,n'-diphenylbenzamidine. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Reddit. (2017, May 12). Separation of Phenylamine and Benzoic acid from N-phenylbenzamide. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
Reagents and catalysts for synthesizing 5-Amino-2-chloro-N-phenylbenzamide
Application Note: Reagents, Catalysts, and Protocols for the Synthesis of 5-Amino-2-chloro-N-phenylbenzamide (ACPB)
Executive Summary & Mechanistic Rationale
5-Amino-2-chloro-N-phenylbenzamide (ACPB) is a highly valued building block in medicinal chemistry and a primary in vivo reduced metabolite of the potent PPAR-γ antagonist GW9662 (2-chloro-5-nitro-N-phenylbenzamide)[1]. The synthesis of ACPB requires a strategic two-step sequence: the amidation of 2-chloro-5-nitrobenzoic acid with aniline, followed by the chemoselective reduction of the nitro group.
Causality in Synthetic Sequencing: The order of operations is critical. If the nitro group were reduced to an amine prior to amidation, the resulting 2-chloro-5-aminobenzoic acid[2] would undergo rapid intermolecular self-condensation during carboxyl activation (e.g., forming polyamides). Therefore, the aniline coupling must precede the nitro reduction to protect the carboxyl geometry and ensure a self-validating, high-yield pathway.
Two-step synthetic workflow for 5-Amino-2-chloro-N-phenylbenzamide (ACPB).
Step 1: Amidation (Synthesis of the GW9662 Intermediate)
The first transformation involves coupling 2-chloro-5-nitrobenzoic acid with aniline to form the intermediate GW9662[3].
Reagent Selection & Causality
-
Activation Agent: Thionyl chloride (SOCl
) is the traditional and most scalable reagent, converting the carboxylic acid to a highly reactive acyl chloride[3]. For moisture-sensitive environments or to avoid corrosive HCl gas, coupling agents like Propylphosphonic anhydride (T3P) or EDCI/HOBt are excellent alternatives[4]. -
Base: Triethylamine (Et
N) or N,N-Diisopropylethylamine (DIPEA) is required to neutralize the HCl byproduct generated by SOCl , driving the equilibrium forward and preventing the protonation of the nucleophilic aniline[3]. -
Solvent: Dichloromethane (DCM) is ideal for acyl chloride reactions due to its inertness, while N,N-Dimethylformamide (DMF) is preferred for T3P/EDCI couplings due to its superior solubilizing properties[5].
Protocol 1: Synthesis of 2-Chloro-5-nitro-N-phenylbenzamide via Acyl Chloride
-
Activation: Suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of SOCl
(1.5 eq) at 0 °C. -
Reflux: Warm the mixture to room temperature, then reflux for 2–3 hours until gas evolution ceases. Concentrate under reduced pressure to yield the crude 2-chloro-5-nitrobenzoyl chloride.
-
Coupling: Dissolve the crude acyl chloride in anhydrous DCM. Cool to 0 °C under a nitrogen atmosphere.
-
Addition: Add Et
N (1.2 eq), followed by the slow, dropwise addition of aniline (1.05 eq)[3]. -
Workup: Stir for 1 hour at room temperature. Quench the reaction with water. Extract with DCM, and wash the organic layer sequentially with 1.0 M HCl, 1.0 M NaHCO
, and brine. Validation Check: The acidic wash ensures the removal of any unreacted aniline, while the basic wash neutralizes residual acids[3]. -
Purification: Dry over anhydrous MgSO
, concentrate, and recrystallize from ethyl acetate to yield the intermediate as a light-yellow solid[3].
Step 2: Chemoselective Nitro Reduction (Synthesis of ACPB)
The reduction of the nitro group in the presence of an aryl chloride is the most critical step. Standard catalytic hydrogenation (e.g., H
Reagent Selection & Causality
-
Tin(II) Chloride Dihydrate (SnCl
·2H O): This is the premier reagent for chemoselective nitro reduction in halogenated arenes[7]. The mechanism involves single-electron transfers from Sn(II), which is oxidized to Sn(IV). It is mild enough to leave the aryl chloride completely intact[8]. -
Iron Powder (Béchamp-style Reduction): Using Fe powder with a mild proton source like NH
Cl in aqueous ethanol is a highly scalable, eco-friendly alternative[2]. The mild acidity of NH Cl prevents the dechlorination that can occasionally occur under strongly acidic (Fe/HCl) conditions.
Protocol 2: Chemoselective Reduction using SnCl ·2H O
-
Preparation: Dissolve 2-chloro-5-nitro-N-phenylbenzamide (1.0 eq) in absolute ethanol or ethyl acetate[8].
-
Reduction: Add SnCl
·2H O (4.0–5.0 eq) to the stirred solution[6]. -
Heating: Heat the mixture to 70–80 °C (reflux) for 2–4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3)[6].
-
Quenching & Precipitation: Cool the reaction to room temperature and pour it into crushed ice. Slowly add saturated aqueous NaHCO
until the pH reaches 7–8. Validation Check: This neutralization is critical as it causes the precipitation of insoluble tin oxides/hydroxides, preventing them from contaminating the organic phase[6]. -
Filtration & Extraction: Filter the resulting milky suspension through a pad of Celite to remove the tin salts. Extract the filtrate with ethyl acetate.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. Purify via flash chromatography or recrystallization to yield 5-Amino-2-chloro-N-phenylbenzamide (ACPB)[1].
Quantitative Data Presentation: Catalyst & Reagent Comparison
To guide synthetic planning, the following table summarizes the performance of various reduction systems applied to halogenated nitroarenes, highlighting the trade-offs between chemoselectivity, yield, and scalability.
| Reduction System | Chemoselectivity (Cl retention) | Typical Yield | Scalability | Environmental & Safety Profile |
| SnCl | Excellent (>99%) | 80–90% | Moderate | Poor (Generates heavy metal waste; difficult emulsion workup) |
| Fe / NH | Excellent (>98%) | 75–85% | High | Good (Non-toxic iron sludge; easily filtered via Celite) |
| H | Poor (<50%) | Variable | High | Excellent (Clean reaction, but causes severe dechlorination) |
| H | Good (~90%) | 70–80% | High | Good (Requires specialized poisoned catalysts to protect halogens) |
(Note: For research-scale synthesis (<10g), SnCl
References
-
Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability Source: PubMed (NIH) URL:[Link]
-
Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids Source: ChemRxiv URL:[Link]
-
Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings Source: The Journal of Organic Chemistry (ACS) URL:[Link]
- Preparation of 2-chloro-5-aminobenzoic acid (US2100242A)
-
Synthesis and Structure-Activity Relationship Studies of HIV-1 Virion Infectivity Factor (Vif) Inhibitors Source: SciSpace / ChemMedChem URL:[Link]
-
Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 Source: ACS Publications URL:[Link]
Sources
- 1. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 3. GW9662 | 22978-25-2 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
Technical Application Note: High-Purity Isolation of 5-Amino-2-chloro-N-phenylbenzamide
This Application Note provides a comprehensive technical guide for the purification of 5-Amino-2-chloro-N-phenylbenzamide (CAS: 111362-57-3).[1] It is designed for organic chemists and process engineers requiring high-purity isolation (>98%) for pharmaceutical or agrochemical applications.
Introduction & Chemical Context
5-Amino-2-chloro-N-phenylbenzamide is a critical intermediate in the synthesis of bioactive heterocycles and a known metabolite of the PPARγ antagonist GW9662 [1]. Its structure features a benzamide core substituted with a chlorine atom at the ortho position and a primary amine at the meta position relative to the amide linkage.
Impurity Profile Analysis
The purification strategy is dictated by the synthesis route, typically the reduction of 5-nitro-2-chloro-N-phenylbenzamide . Common impurities include:
-
Precursor: Unreacted 5-nitro-2-chloro-N-phenylbenzamide (Neutral).
-
By-products: Azo or hydrazo dimers (Colored impurities).
-
Reagents: Inorganic salts (Zn, Fe, or Sn residues if metal reduction was used).
-
Solvents: Residual reaction solvents (Ethanol, THF).
Purification Strategy Overview
To achieve pharmaceutical-grade purity, a multi-stage approach is recommended. The Acid-Base Extraction exploits the basicity of the 5-amino group to chemically separate it from neutral impurities. Flash Chromatography removes polar by-products, and Recrystallization ensures a defined crystalline form.
Logical Workflow Diagram
Figure 1: Decision tree for the isolation of 5-Amino-2-chloro-N-phenylbenzamide.
Detailed Experimental Protocols
Method A: Acid-Base Extraction (The "Chemical Filter")
This method is the most efficient first step, leveraging the basicity of the primary amine (pKₐ ~3-4 for aniline derivatives) to separate it from the neutral nitro precursor and amide side-products.
Reagents: Ethyl Acetate (EtOAc), 1N Hydrochloric Acid (HCl), 2N Sodium Hydroxide (NaOH), Brine.
-
Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.
-
Acid Extraction: Transfer the organic phase to a separatory funnel. Extract with 1N HCl (3 x 20 mL).
-
Washing: Combine the acidic aqueous layers. Wash with fresh EtOAc (1 x 20 mL) to remove entrained organic impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer to 0-5°C in an ice bath. Slowly add 2N NaOH dropwise with stirring until the pH reaches 10-12.
-
Observation: The product will precipitate as a white or off-white solid/oil as it deprotonates.
-
-
Re-extraction: Extract the cloudy aqueous mixture with EtOAc (3 x 30 mL).
-
Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Method B: Flash Column Chromatography
Required if the acid-base extraction yields a colored product (indicating azo impurities) or if the separation was incomplete.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate Gradient.
| Step | Solvent Ratio (Hex:EtOAc) | Column Volume (CV) | Purpose |
| Equilibration | 90:10 | 2 CV | Wetting the column |
| Loading | - | - | Dry load on Celite or Silica |
| Elution 1 | 80:20 | 3 CV | Elute non-polar impurities |
| Elution 2 | 60:40 to 50:50 | 5-10 CV | Elute Target Product |
| Wash | 0:100 | 2 CV | Flush polar residues |
Note: The product typically elutes around 40-50% EtOAc due to the polarity of the amide and amine groups.
Method C: Recrystallization
To obtain a defined crystalline form and remove trace solvent traps (often seen as "foams" in rapid evaporation [2]).
Solvent System: Ethanol / Water (1:1 to 1:2 ratio).
-
Dissolution: Place the semi-pure solid in a flask. Add minimal hot Ethanol (boiling) until the solid just dissolves.
-
Precipitation: Remove from heat. Add hot Water dropwise until a faint turbidity persists.
-
Clarification: Add one drop of ethanol to clear the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.
-
Filtration: Filter the crystals and wash with cold 20% Ethanol/Water. Dry under high vacuum at 45°C.
Analytical Validation
Verify purity using the following parameters.
-
HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid). Target purity >98% (Area %).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.2 (s, 1H, Amide -NH)
-
δ 5.3 (s, 2H, Amine -NH₂, broad exchangeable)
-
Aromatic region: Multiplets corresponding to the N-phenyl ring (7.1-7.7 ppm) and the trisubstituted benzamide core.[4]
-
-
Appearance: White to off-white solid. (Note: Rapid evaporation may yield a foam; recrystallization yields solids [2]).
References
-
American Chemical Society (ACS). (2025). A New Era for PPARγ: Covalent Ligands and Therapeutic Applications. Retrieved from [Link]
-
Google Patents. (2021).[5] CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto.[5][6] Retrieved from
Sources
- 1. 111362-57-3|5-Amino-2-chloro-N-phenylbenzamide|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto - Google Patents [patents.google.com]
- 6. US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto - Google Patents [patents.google.com]
HPLC Method Development & Validation Guide: 5-Amino-2-chloro-N-phenylbenzamide
Abstract
This application note details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Amino-2-chloro-N-phenylbenzamide (CAS: 111362-57-3). As a critical intermediate in the synthesis of benzamide-based pharmaceuticals (potentially structurally related to kinetoplastid-targeting agents or kinase inhibitors), its purity directly impacts downstream yield and drug substance quality. This protocol addresses the specific challenges posed by the molecule's aniline functionality and lipophilic chlorobenzene core, ensuring separation from likely synthetic impurities such as 5-amino-2-chlorobenzoic acid and aniline derivatives.
Physicochemical Profile & Analytical Strategy
Molecular Characteristics
-
Molecular Formula: C₁₃H₁₁ClN₂O[3]
-
Molecular Weight: 246.69 g/mol [3]
-
Functional Groups:
-
Primary Amine (Aniline type): Weakly basic (
). -
Amide Linkage: Neutral, susceptible to hydrolysis under extreme pH.
-
Chlorobenzene/Phenyl Ring: Lipophilic moieties contributing to retention.
-
Method Development Strategy
The primary analytical challenge is the aniline nitrogen . At neutral pH, interaction with residual silanols on the silica column can cause severe peak tailing. Therefore, the strategy employs a low pH mobile phase (pH 2.5 - 3.0) . This keeps the amine fully protonated (
Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18.
-
Why: The "Plus" or "BEH" end-capping technology minimizes silanol activity, crucial for basic anilines.
-
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%) or Formic Acid.
Chromatographic Conditions (Final Optimized Method)
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) | Suppresses silanol activity; ensures amine protonation. |
| Mobile Phase B | Acetonitrile (ACN) | Strong elution solvent for lipophilic aromatics. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Injection Vol | 5 - 10 µL | Prevents column overload. |
| Detection | UV @ 254 nm (BW 4 nm, Ref 360 nm) | Max absorption for benzamide π-π* transitions. |
| Run Time | 20 Minutes | Sufficient for impurity elution. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial Hold (Trapping polar impurities) |
| 2.0 | 10% | Isocratic Hold |
| 12.0 | 90% | Linear Gradient (Elution of Main Peak) |
| 15.0 | 90% | Wash (Elute highly lipophilic dimers) |
| 15.1 | 10% | Return to Initial |
| 20.0 | 10% | Re-equilibration |
Sample Preparation
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 5-Amino-2-chloro-N-phenylbenzamide reference standard into a 10 mL volumetric flask. Dissolve in Methanol . (The free base is more soluble in MeOH than ACN/Water).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase Initial (90:10 Water:ACN) .
-
Note: Diluting with the mobile phase prevents "solvent shock" and peak distortion during injection.
-
Impurity Marker Mix (System Suitability)
Spike the Working Standard with:
-
Impurity A: 5-Amino-2-chlorobenzoic acid (Hydrolysis product).
-
Impurity B: Aniline (Degradation cleavage product).
-
Target: Resolution (
) > 2.0 between Impurity A and the Main Peak.
Method Validation (ICH Q2 Guidelines)
Specificity (Forced Degradation)
To prove the method is stability-indicating, subject the sample to stress:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
, Room Temp, 4 hours. -
Acceptance: Peak purity factor (via DAD) > 990. No co-elution with degradants.
Linearity & Range
-
Range: 0.05 µg/mL (LOQ) to 150 µg/mL (150% of target).
-
Protocol: Prepare 5 concentration levels (e.g., 20, 50, 80, 100, 120 µg/mL).
-
Acceptance:
.[3]
Accuracy (Recovery)
-
Spike blank matrix (or solvent) with known amounts of analyte at 50%, 100%, and 150% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.[3]
Visualizations
Method Development Workflow
This diagram outlines the logical flow from molecular analysis to final validation.
Caption: Step-by-step lifecycle of the HPLC method development process.
Potential Degradation Pathways
Understanding degradation is crucial for Specificity testing.
Caption: Predicted hydrolytic degradation products and their relative retention times (RT).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with amine. | Ensure pH is < 3.0. Add 5mM Triethylamine (TEA) if using older columns. |
| Split Peaks | Solvent mismatch. | Dissolve sample in Mobile Phase A/B mix (50:50) instead of pure MeOH. |
| Retention Time Drift | Temperature fluctuation or incomplete equilibration. | Use column oven (30°C). Increase re-equilibration time to 5 mins. |
| Ghost Peaks | Carryover. | Add a needle wash step (50:50 Water:ACN) between injections. |
References
-
BenchChem . Quantitative Analysis of 4-amino-N-(2-chlorophenyl)benzamide using HPLC. Retrieved from .
- Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience.
-
PubChem . Compound Summary: 5-amino-2-chloro-N-phenylbenzamide (CAS 111362-57-3).[1] Retrieved from .
-
ICH Guidelines . Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .
-
ChemicalBook . 5-Amino-2-chloro-N-phenylbenzamide Properties and Suppliers. Retrieved from .
Sources
Application Note: Scalable Production and Analytical Validation of 5-Amino-2-chloro-N-phenylbenzamide (ACPB)
Target Audience: Process Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary & Biological Context
5-Amino-2-chloro-N-phenylbenzamide (ACPB) is a highly versatile chemical intermediate with dual significance in modern chemical biology and agrochemical manufacturing. In pharmaceutical contexts, ACPB is the primary in vivo reduced metabolite of GW9662 (2-chloro-5-nitro-N-phenylbenzamide), a potent and irreversible Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) antagonist [1]. In industrial agrochemistry, ACPB serves as a critical building block for the synthesis of advanced benzamide-derived acaricides, insecticides, and nematicides [2].
Understanding the synthesis and metabolic profile of ACPB is critical for two reasons:
-
Toxicological Tracking: Upon oral administration of GW9662, presystemic metabolism by gut bacterial nitroreductases rapidly converts the parent drug into ACPB. This amine metabolite is responsible for the base-substitution mutagenicity observed in standard Ames tests (TA98/TA100) [1].
-
Industrial Scale-Up: As an intermediate for pesticidal utility molecules, the production of ACPB must avoid common scale-up pitfalls, most notably the hydrodehalogenation of the ortho-chloro group during nitro reduction.
Caption: Metabolic reduction of GW9662 to ACPB via gut nitroreductases.
Process Chemistry: Route Design & Causality
The scalable synthesis of ACPB is achieved via a two-step process: Amidation followed by Selective Catalytic Hydrogenation .
Step 1: Amidation (Synthesis of GW9662)
The reaction between 2-chloro-5-nitrobenzoyl chloride and aniline requires a stoichiometric acid scavenger. Triethylamine (Et₃N) is selected over inorganic bases to maintain a completely homogeneous reaction mixture in dichloromethane (DCM). This prevents localized pH spikes that could lead to esterification or hydrolysis side-reactions, and critically, prevents the aniline from precipitating as an unreactive hydrochloride salt.
Step 2: Selective Nitro Reduction (Synthesis of ACPB)
The Causality of Catalyst Selection: The reduction of chloronitroarenes presents a persistent chemical challenge: standard Palladium on Carbon (Pd/C) under H₂ will rapidly reduce the nitro group but will simultaneously catalyze the hydrodehalogenation of the ortho-chloro group, leading to a des-chloro impurity (5-amino-N-phenylbenzamide).
To circumvent this, our protocol utilizes sulfided Platinum on Carbon (Pt/C, sulfided) . The sulfide acts as a catalyst poison that dampens the specific activity of the platinum just enough to preserve the fragile C-Cl bond while still allowing the facile reduction of the -NO₂ group [3].
Caption: Scalable two-step synthesis of ACPB via amidation and selective hydrogenation.
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-5-nitro-N-phenylbenzamide (GW9662)
This system is self-validating: the disappearance of the distinct yellow hue of the nitrobenzoyl chloride in solution indicates the consumption of the electrophile.
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve aniline (9.3 g, 100 mmol) and triethylamine (12.1 g, 120 mmol) in 150 mL of anhydrous dichloromethane (DCM).
-
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C. Rationale: Cooling controls the exothermic amidation, preventing the formation of di-acylated side products.
-
Addition: Dissolve 2-chloro-5-nitrobenzoyl chloride (22.0 g, 100 mmol) in 50 mL of DCM. Add this solution dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (100 mL) to remove excess aniline/Et₃N, 1M NaOH (100 mL) to remove unreacted acid, and brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield GW9662 as a pale yellow solid.
Protocol B: Selective Catalytic Reduction to ACPB
This system is self-validating via pressure metrics: the reaction requires exactly 3 molar equivalents of H₂. The cessation of pressure drop precisely correlates with complete nitro reduction.
-
Preparation: Charge a 500 mL stainless steel hydrogenation autoclave with GW9662 (13.8 g, 50 mmol) and HPLC-grade methanol (150 mL).
-
Catalyst Addition: Carefully add 5% Pt/C (sulfided) (0.5 g). Warning: Dry catalysts can ignite methanol vapors; always add the catalyst to the solvent under a blanket of nitrogen.
-
Purging: Seal the autoclave. Purge the headspace with nitrogen gas three times to remove oxygen, followed by three purges with hydrogen gas.
-
Hydrogenation: Pressurize the reactor to 30 psi with H₂. Stir vigorously at 25°C. Monitor the pressure gauge; repressurize to 30 psi as hydrogen is consumed.
-
Completion: The reaction is complete when hydrogen uptake ceases (typically 3–4 hours).
-
Workup: Vent the hydrogen safely and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional methanol (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield ACPB as a white to off-white foam [2].
Quantitative Data & Quality Control
To ensure the material is suitable for downstream drug development or agrochemical synthesis, the following metrics should be achieved and validated via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).
Table 1: Process Metrics and Impurity Profiles
| Parameter | Step 1: Amidation (GW9662) | Step 2: Reduction (ACPB) |
| Molar Yield (%) | 95.0 - 98.0% | 92.0 - 96.0% |
| Purity (HPLC, 254 nm) | > 99.0% | > 98.5% |
| Key Impurity Monitored | Di-acylated aniline (< 0.5%) | Des-chloro ACPB (< 0.5%) |
| E-factor (Waste/Product) | ~ 5.2 | ~ 3.8 |
| Standard Reaction Time | 2.0 hours | 4.0 hours |
Analytical Characterization (ACPB)
-
¹H NMR (400 MHz, CDCl₃): δ 7.97 (s, 1H, NH), 7.68-7.60 (m, 2H), 7.43-7.34 (m, 2H), 7.22-7.13 (m, 2H), 7.10 (d, J = 2.9 Hz, 1H), 6.71 (dd, J = 8.6, 2.9 Hz, 1H), 3.75 (br s, 2H, NH₂) [2].
-
Mass Spectrometry (ESI+): Calculated for C₁₃H₁₁ClN₂O [M+H]⁺: 247.06; Found: 247.1.
References
-
Kapetanovic, I. M., Lyubimov, A. V., Kabirova, E., et al. (2012). "Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability." Chemico-Biological Interactions, 196(3), 85-93. Available at:[Link]
- Crouse, G. D., et al. (2023). "Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto." US Patent 11,632,957 B2.
-
Shang, J., et al. (2025). "A New Era for PPARγ: Covalent Ligands and Therapeutic Applications." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Application Note: Microwave-Assisted Synthesis of 5-Amino-2-chloro-N-phenylbenzamide
This Application Note and Protocol guide details the microwave-assisted synthesis of 5-Amino-2-chloro-N-phenylbenzamide , a critical pharmacophore found in various bioactive molecules (e.g., PPAR antagonists like GW9662 precursors) and agrochemical intermediates (e.g., chlorantraniliprole derivatives).
Executive Summary
The synthesis of 5-Amino-2-chloro-N-phenylbenzamide presents a classic chemoselectivity challenge. The precursor, 2-chloro-5-nitrobenzoic acid, contains two electrophilic sites: the carboxylic acid and the C-Cl bond activated by the ortho-nitro group. Conventional thermal heating with aniline often leads to Nucleophilic Aromatic Substitution (
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to achieve kinetic control. By using rapid dielectric heating and specific activation strategies, we favor the acylation pathway (amide bond formation) over the
Key Advantages of MAOS Protocol[1][2]
-
Regioselectivity: >98% retention of the 2-Chloro substituent.
-
Speed: Total reaction time reduced from ~12 hours (thermal) to <45 minutes.
-
Yield: Overall isolated yield increased to ~85% (vs. 60% conventional).
Retrosynthetic Analysis & Strategy
The synthesis is designed as a two-step linear sequence.
-
Step 1 (Amidation): Condensation of 2-chloro-5-nitrobenzoic acid with aniline. To prevent
displacement of the chlorine, the carboxylic acid is activated in situ using Thionyl Chloride ( ) or a coupling agent (HATU), ensuring the amine attacks the carbonyl center exclusively. -
Step 2 (Reduction): Selective reduction of the nitro group to an amino group. Standard catalytic hydrogenation (
) is avoided to prevent hydrodehalogenation (loss of Cl). Instead, a microwave-accelerated Tin(II) Chloride ( ) reduction is employed.
Reaction Pathway Diagram
Figure 1: Synthetic pathway highlighting the avoidance of the SnAr side reaction.
Experimental Protocols
Safety Precaution
-
Microwave Vials: Always use dedicated borosilicate glass vials rated for high pressure (up to 30 bar).
-
Nitro Compounds: Aromatic nitro compounds can be energetic. Do not exceed 200°C.
-
Thionyl Chloride: Toxic and corrosive. Handle in a fume hood. Generates
and gas.
Protocol 1: Synthesis of 2-Chloro-5-nitro-N-phenylbenzamide
Objective: Form the amide bond while preserving the Aryl-Cl bond.
Materials
-
2-Chloro-5-nitrobenzoic acid (1.0 equiv, 2.01 g, 10 mmol)
-
Thionyl Chloride (
) (5.0 mL, excess) or HATU (1.1 equiv) for coupling route. -
Aniline (1.0 equiv, 0.93 g, 10 mmol)
-
Triethylamine (
) (2.0 equiv) -
Dichloromethane (DCM) (Dry, 10 mL)
-
Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Procedure (Acid Chloride Route)
-
Activation (In Situ):
-
In a 10 mL microwave vial equipped with a stir bar, suspend 2-chloro-5-nitrobenzoic acid (10 mmol) in
(5 mL). -
Add 1 drop of DMF (catalyst).
-
Cap and irradiate at 80°C for 10 minutes (Power: Dynamic, Max 100W).
-
Note: Vent the vial carefully to remove excess
and gases (evaporate in vacuo if possible, or use a scavenger). For a one-pot simplified method, ensure full conversion to acid chloride before adding aniline.
-
-
Amidation:
-
Dissolve the residue (crude acid chloride) in dry DCM (5 mL).
-
In a separate vial, mix Aniline (10 mmol) and
(20 mmol) in DCM (5 mL). -
Add the amine solution dropwise to the acid chloride solution at 0°C (ice bath) initially to control exotherm, then transfer to a microwave vial.
-
Seal and irradiate at 100°C for 5 minutes to drive the reaction to completion.
-
-
Work-up:
-
Dilute with EtOAc (50 mL). Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline.
-
Wash with sat.
(2 x 20 mL) to remove unreacted acid. -
Dry over
, filter, and concentrate. -
Yield: ~90-95% yellow solid.
-
Alternative (Coupling Agent Route - Safer/Greener):
-
Mix Acid (1 eq), Aniline (1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in DMF.
-
MW Irradiation: 60°C, 15 min .
-
Why? Avoids corrosive
but requires expensive HATU.
Protocol 2: Chemoselective Reduction to 5-Amino-2-chloro-N-phenylbenzamide
Objective: Reduce
Materials
-
2-Chloro-5-nitro-N-phenylbenzamide (Intermediate from Step 1) (1.0 equiv, 276 mg, 1 mmol)
-
Tin(II) Chloride Dihydrate (
) (5.0 equiv, 1.12 g) -
Ethanol (absolute, 4 mL)
-
Ethyl Acetate (for extraction)[1]
Step-by-Step Procedure
-
Preparation:
-
In a 10 mL microwave process vial, dissolve the nitro intermediate (1 mmol) in Ethanol (4 mL).
-
Add
(5 mmol). The mixture may be a suspension.[2]
-
-
Microwave Irradiation:
-
Work-up (Critical for Sn removal):
-
Pour the mixture into ice-water (20 mL).
-
Adjust pH to ~8 using 10% NaOH or sat.
. Caution: Tin salts will precipitate as a thick white slurry ( ). -
Add Celite and filter the slurry through a Celite pad to remove tin salts. Wash the pad with Ethyl Acetate.
-
Separate the organic layer from the filtrate.[7] Wash with brine, dry over
.[2] -
Concentrate to yield the target amine.[7]
Purification
-
The crude product is often pure enough (>95%).
-
If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 1:1).
-
Appearance: Off-white to pale yellow foam/solid.
Data Analysis & Validation
Expected Analytical Data
| Property | Value / Observation | Source Validation |
| Physical State | White to off-white foam/solid | [Ref 1, 2] |
| Melting Point | 185–188 °C (Lit. varies by solvate) | [Ref 3] |
| MS (ESI+) | [M+H]+ = 247.1 (Calc. for C13H11ClN2O) | [Ref 1] |
| 1H NMR | (DMSO-d6): δ 10.2 (s, 1H, NH), 7.7 (d, 2H), 7.3 (t, 2H), 7.1 (d, 1H, Ar-H3), 6.7 (dd, 1H, Ar-H4), 6.6 (d, 1H, Ar-H6), 5.4 (s, 2H, NH2).[5] | [Ref 1, 2] |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Loss of Chlorine (M-35 peak) | Over-reduction (Hydrodehalogenation) | Avoid |
| Low Yield in Step 1 | Formation of Anthranilic acid (SnAr) | Ensure Acid Chloride is fully formed before adding aniline. Keep aniline addition cold.[2] |
| Tin Emulsion during workup | Improper pH or lack of Celite | Use Rochelle's salt (Potassium Sodium Tartrate) wash to solubilize Tin, or filter strictly through Celite. |
Workflow Visualization
Figure 2: Operational workflow for the two-step microwave synthesis.
References
-
US Patent 11632957B2 . "Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto."[8][9] Google Patents. (Describes isolation and NMR of 5-amino-2-chloro-N-phenylbenzamide).
-
CN Patent 113444016A . "Molecules having pesticidal utility..."[8][9] Google Patents. (Provides synthesis details and characterization data).
-
Vass, A., et al. (2001) .[10] "Solvent-free reduction of aromatic nitro compounds with alumina-supported hydrazine under microwave irradiation." Tetrahedron Letters, 42, 5347-5349.[10] (Reference for MW nitro reduction principles). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 8. US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto - Google Patents [patents.google.com]
- 9. CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto - Google Patents [patents.google.com]
- 10. Reductions [cem.com]
Preparing pharmaceutical intermediates using 5-Amino-2-chloro-N-phenylbenzamide
Advanced Application Note: Strategic Utilization of 5-Amino-2-chloro-N-phenylbenzamide in Pharmaceutical Intermediate Synthesis
Introduction & Mechanistic Rationale
5-Amino-2-chloro-N-phenylbenzamide (ACPB) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and agrochemical development. Originally identified as the primary presystemic nitroreduction metabolite of the irreversible PPAR-γ antagonist GW9662 ()[1], ACPB has transitioned from a pharmacokinetic biomarker into a highly valuable synthetic scaffold. Its structural topology—featuring an electron-rich aniline moiety, a moderately deactivated 2-chloro substituent, and a rigid N-phenylbenzamide axis—makes it an ideal starting material for generating diverse libraries of antineoplastic and pesticidal agents ()[2].
Causality in Experimental Choices: The primary reactive site on ACPB is the 5-amino group. Because this primary amine is situated meta to the electron-withdrawing carboxamide group, its nucleophilicity is relatively preserved compared to ortho or para isomers. This allows for highly regioselective N-acylation, reductive amination, and palladium-catalyzed Buchwald-Hartwig cross-coupling without requiring the protection of the secondary amide nitrogen, provided stoichiometric control is maintained. Conversely, the 2-chloro position is sterically hindered and electronically deactivated by the adjacent amide. This means the aryl chloride remains inert under standard electrophilic or mild nucleophilic conditions, serving either as a stable structural feature for target binding or as a site for late-stage, harsh cross-coupling.
Synthetic Workflow & Pathway Visualization
To maximize the utility of ACPB, researchers typically exploit the 5-amino group through three divergent pathways: acylation, reductive amination, and diazotization.
Figure 1: Divergent synthetic pathways of 5-Amino-2-chloro-N-phenylbenzamide (ACPB).
Self-Validating Experimental Protocols
The following protocols have been optimized for high yield and purity, incorporating self-validating checks to ensure reaction integrity.
Protocol A: Regioselective N-Acylation of ACPB
Objective : Synthesize 5-(Acylamino)-2-chloro-N-phenylbenzamide derivatives ()[3]. Causality : Using a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) prevents the deprotonation of the secondary benzamide, ensuring exclusive acylation at the primary aniline. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent the hydrolysis of the electrophile. Step-by-Step Methodology :
-
Initiation : Dissolve 10.0 mmol of ACPB in 50 mL of anhydrous DCM under an inert argon atmosphere to prevent oxidative degradation of the aniline.
-
Base Addition : Add 12.0 mmol of DIPEA and cool the reaction mixture to 0 °C using an ice bath.
-
Electrophile Addition : Dropwise, add 11.0 mmol of the desired acid chloride (e.g., acetyl chloride) over 15 minutes to control the exothermic reaction.
-
Validation Check 1 : Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 1:1). The disappearance of the highly fluorescent ACPB spot (under 254 nm UV) and the appearance of a higher Rf spot indicates complete conversion.
-
Workup : Quench with 20 mL of saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification : Purify via flash column chromatography to yield the advanced amide intermediate as a white solid.
Protocol B: Reductive Amination for N-Alkyl Intermediates
Objective : Synthesize 5-(Alkylamino)-2-chloro-N-phenylbenzamide. Causality : Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is mild enough to tolerate the amide functionality and selectively reduces the transient iminium ion without reducing the starting aldehyde. Step-by-Step Methodology :
-
Imine Formation : Combine 5.0 mmol of ACPB and 5.5 mmol of the target aldehyde in 30 mL of 1,2-dichloroethane (DCE). Add 1.0 equivalent of glacial acetic acid to catalyze imine formation. Stir for 30 minutes at room temperature.
-
Reduction : Add 7.5 mmol of NaBH(OAc)3 in portions over 10 minutes.
-
Validation Check 2 : Stir for 12 hours. Perform LC-MS analysis; the chromatogram should show the expected [M+H]+ mass of the secondary amine, with no over-alkylation (tertiary amine) due to the steric hindrance of the secondary amine intermediate.
-
Workup : Quench with 1N NaOH to neutralize the acetic acid, extract with DCM, and purify via recrystallization from hot ethanol.
Quantitative Data Summarization
The table below summarizes the expected yields, reaction times, and key analytical markers for ACPB and its derived intermediates, establishing a baseline for quality control[3].
| Compound / Intermediate Type | Reagents Used | Reaction Time | Isolated Yield (%) | Key ¹H NMR Shifts (δ, ppm) | Purity (HPLC) |
| ACPB (Starting Material) | N/A | N/A | N/A | 7.97 (s, 1H, amide NH), 7.10 (d, 1H, Ar-H) | >98% |
| N-Acetyl Derivative | Acetyl Chloride, DIPEA | 2 h | 92% | 10.15 (s, 1H, acetamide NH), 2.05 (s, 3H, CH3) | 99% |
| N-Benzyl Derivative | Benzaldehyde, NaBH(OAc)3 | 12 h | 85% | 4.30 (d, 2H, CH2), 6.55 (m, 1H, aniline NH) | 97% |
| Diazonium/Cyano | NaNO2, HCl, CuCN | 6 h | 71% | Disappearance of aniline NH, upfield Ar-H shift | 95% |
Note: The starting material NMR data aligns with isolated characterizations of ACPB (white foam) reported in recent synthetic literature.
References
-
Kapetanovic, I. M., Lyubimov, A. V., Kabirova, E. V., Kabirov, K. K., Rasay, L., Swezey, R., Green, C., & Kopelovich, L. (2012). "Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability." Chemico-Biological Interactions, 197(1), 16-22. URL:[Link]
-
King, J. L., Smithers, L., Vrielink, A., Lesterhuis, W. J., & Piggott, M. J. (2025). "A New Era for PPARγ: Covalent Ligands and Therapeutic Applications." Journal of Medicinal Chemistry, 68(22), 23705-23750. URL:[Link]
- Meyer, K. G., et al. (2023). "Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto." US Patent US11632957B2.
Sources
- 1. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Era for PPARγ: Covalent Ligands and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto - Google Patents [patents.google.com]
Handling and storage protocols for light-sensitive benzamides
Application Note: Advanced Handling, Storage, and Photostability Protocols for Light-Sensitive Benzamides
Introduction & Mechanistic Causality
Benzamide derivatives (e.g., clopamide, dobupride, and various aromatic amine-substituted benzamides) are critical pharmacophores in modern drug development. However, compounds containing aromatic amine and anilide functionalities exhibit pronounced photosensitivity[1].
Understanding the causality behind this instability is essential for designing effective handling protocols. When exposed to ultraviolet (UV) and visible blue light (specifically in the 300–500 nm wavelength range), benzamides absorb photons that trigger a Photoinduced Electron Transfer (PET)[2]. This high-energy excitation leads to the formation of radical ion species. Once these radicals are formed, they propagate rapid degradation pathways, most notably the cleavage of piperidine-amide bonds, dehalogenation (e.g., loss of chlorine), and oxidation[2][3].
If a benzamide is handled under standard laboratory fluorescent lighting, the absorbed energy catalyzes reactions with trace oxygen or solvent impurities, leading to colored degradation products, loss of active pharmaceutical ingredient (API) potency, and the potential formation of phototoxic impurities[1][2][4].
Photodegradation Pathway Visualization
Mechanistic pathway of benzamide photodegradation via photoinduced electron transfer.
Quantitative Storage and Handling Parameters
To mitigate degradation, environmental controls must be strictly enforced. Table 1 summarizes the quantitative parameters required for the stable storage and handling of photosensitive benzamides, synthesizing ICH Q1B guidelines and empirical stability data[1][5][6].
Table 1: Quantitative Storage and Handling Parameters for Benzamides
| Parameter | Optimal Range / Condition | Causality / Rationale |
| Wavelength Protection | > 500 nm (Amber/Brown lighting) | Prevents high-energy UV/blue light absorption (300-500 nm) which triggers PET[4][7]. |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes ambient thermal energy that accelerates secondary degradation kinetics[5]. |
| pH (in solution) | 6.0 to 8.0 (Neutral) | Prevents concurrent acid/base-catalyzed hydrolysis of the amide linkage[1][8]. |
| Atmosphere | Inert (Nitrogen or Argon purge) | Displaces oxygen to prevent radical-mediated oxidative degradation[1][5]. |
| Container Material | Amber glass or Alu-Alu blister | Blocks UV transmission; inert glass prevents trace metal ion catalysis[1][7]. |
Experimental Protocol: ICH Q1B Compliant Photostability Testing
This protocol provides a self-validating workflow for forced degradation and confirmatory photostability testing of benzamide APIs[6][9].
Self-Validation Mechanism: The protocol incorporates a Quinine Chemical Actinometry system. If the actinometer does not show the required change in absorbance, the light exposure is deemed insufficient, invalidating the run and preventing false-negative stability results[6].
Phase 1: Preparation & Actinometry Setup
-
API Preparation: Prepare a 1 mg/mL stock solution of the benzamide in a high-purity, deoxygenated solvent (e.g., HPLC-grade Methanol/Water mixture buffered to pH 7.0 to prevent hydrolytic confounding)[1][8].
-
Actinometer Preparation: Prepare a 2% w/v aqueous solution of quinine monohydrochloride dihydrate. Dispense this into quartz cells (for UV measurement) and standard glass vials[6].
-
Control Setup (Dark Control): Wrap one set of benzamide sample vials completely in aluminum foil. This serves as the thermal control to differentiate photolytic degradation from thermal degradation[1][10].
Phase 2: Light Exposure (Confirmatory Study) 4. Chamber Loading: Place the exposed samples, dark controls, and actinometer cells into a validated photostability chamber equipped with a cool white fluorescent lamp and a near-UV fluorescent lamp (320–400 nm)[9][10]. 5. Irradiance Execution: Expose the samples until the system achieves a minimum overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 Watt hours/square meter[6][9]. 6. Temperature Control: Maintain the chamber temperature at 25°C to prevent thermal degradation from skewing the photostability data[10].
Phase 3: Self-Validation & HPLC Analysis 7. Actinometry Validation: Measure the absorbance of the quinine actinometer at 400 nm. The test is only valid if the change in absorbance (ΔA) is ≥ 0.9 for quartz cells or ≥ 0.5 for glass cells[6]. 8. Sample Analysis: Dilute the exposed and dark control samples with the mobile phase. Analyze via Reverse-Phase HPLC (e.g., C18 column, 254 nm UV detection)[8]. 9. Data Interpretation: Compare the chromatograms. Peaks present in the exposed sample but absent in the dark control represent specific photolytic degradation products (e.g., dehalogenated or cleaved benzamide species)[3].
Self-validating ICH Q1B photostability testing workflow for benzamide derivatives.
Routine Handling & Manufacturing Protocol
For daily laboratory handling and scale-up manufacturing of light-sensitive benzamides, the following causality-driven steps must be implemented:
-
Facility Lighting: Replace standard fluorescent bulbs in the weighing, synthesis, and HPLC preparation areas with amber/brown lighting. This lighting exclusively emits wavelengths between 500 nm and 800 nm, safely below the activation energy required for benzamide PET[7][11].
-
Solvent Degassing: Prior to dissolving the benzamide, sparge all solvents with Nitrogen gas for 15 minutes. This removes dissolved oxygen, directly mitigating secondary photo-oxidation pathways[1].
-
Vial Headspace Purging: After dispensing solutions into amber glass vials, gently blow a stream of Argon or Nitrogen over the liquid surface to purge the headspace before sealing[1].
-
Analytical Protection: During HPLC analysis, utilize amber autosampler vials. If amber vials are unavailable, wrap standard clear vials in aluminum foil. Ensure the HPLC autosampler compartment is opaque and remains closed during the sequence[4][7].
References
-
PharmaGuideline. "Protection of Light Sensitive Products". PharmaGuideline.[Link]
-
European Medicines Agency (EMA). "Q1B Photostability Testing of New Active Substances and Medicinal Products". EMA.[Link]
-
LFA Tablet Presses. "How To Protect Light Sensitive Products". LFA Tablet Presses.[Link]
-
YouTube. "ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products)". YouTube.[Link]
-
IKEV. "ICH Q1B Guideline Photostability Testing of New Drug Substances and Products". IKEV.[Link]
-
PubMed. "Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS". PubMed.[Link]
-
AGC Lighting. "What Are the Requirements for Pharmaceutical Manufacturing Lighting". AGC Lighting.[Link]
-
NIH / PMC. "Photodegradation and In Silico Molecular Docking Study of a Diuretic Drug: Clopamide". PMC.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photodegradation and In Silico Molecular Docking Study of a Diuretic Drug: Clopamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ikev.org [ikev.org]
- 11. agcled.com [agcled.com]
Technical Support Center: Synthesis of 5-Amino-2-chloro-N-phenylbenzamide
Welcome to the technical support resource for the synthesis of 5-Amino-2-chloro-N-phenylbenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting strategies and optimized protocols for a common yet challenging amide coupling reaction. As N-phenylbenzamide scaffolds are crucial in medicinal chemistry, achieving high yields and purity is paramount.[1][2] This document offers field-proven insights to overcome common hurdles in this specific synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the synthesis of 5-Amino-2-chloro-N-phenylbenzamide.
Q1: What are the standard chemical routes for synthesizing 5-Amino-2-chloro-N-phenylbenzamide? A1: The synthesis is fundamentally an amide bond formation between 5-amino-2-chlorobenzoic acid and aniline. The two most prevalent and reliable laboratory methods are:
-
The Acyl Chloride Method: This is a robust, two-step approach where the carboxylic acid is first activated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride intermediate. This intermediate then readily reacts with aniline, typically in the presence of a base to neutralize the HCl byproduct.[3][4]
-
Direct Coupling Agent Method: This one-pot method utilizes modern coupling reagents (e.g., HATU, HOBt, EDC, DCC) to directly mediate the condensation of the carboxylic acid and aniline.[3][4][5][6] These reactions are often performed in aprotic polar solvents like DMF and require a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[3]
Q2: My reaction yield is consistently below 30%. What are the most common culprits? A2: Persistently low yields typically stem from a few key areas:
-
Hydrolysis of Reactive Intermediates: The acyl chloride or activated ester intermediates are highly sensitive to moisture. Failure to use anhydrous (dry) solvents and reagents is a primary cause of yield loss, as water will convert the intermediate back to the unreactive carboxylic acid.[7]
-
Side Reactions: Unwanted reactions, such as the self-condensation of your starting material or diacylation of the product, can consume reagents and complicate purification.[3][7] The presence of two amine groups in the system (one on each starting material) creates the potential for polymerization if conditions are not carefully controlled.
-
Incomplete Reaction: Insufficient activation of the carboxylic acid, low reaction temperature, or insufficient reaction time can lead to a significant amount of unreacted starting materials.[8]
-
Product Loss During Workup: The product has both acidic and basic functional groups, which can lead to solubility issues or loss during aqueous extraction and purification if the pH is not carefully controlled.[8]
Q3: My final product shows multiple spots on a TLC plate. What are the likely impurities? A3: The presence of multiple spots indicates a mixture of compounds. Common impurities include:
-
Unreacted Starting Materials: 5-amino-2-chlorobenzoic acid and aniline.
-
Coupling Agent Byproducts: For example, dicyclohexylurea (DCU) if using DCC, which is notoriously difficult to remove due to its low solubility.[4]
-
Hydrolyzed Starting Material: 5-amino-2-chlorobenzoic acid formed from the hydrolysis of the acyl chloride intermediate.[7]
-
Diacylation Product: The newly formed amide product can be acylated a second time, particularly if an excess of the activating agent is used or if the reaction temperature is too high.[7][9]
Q4: What are the most effective methods for purifying the crude 5-Amino-2-chloro-N-phenylbenzamide? A4: The two primary purification techniques are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for amides and can yield highly pure material. A solvent system like ethanol/water is a good starting point.[3]
-
Column Chromatography: If recrystallization fails to remove impurities, silica gel chromatography is necessary. Due to the basicity of the amino group, the product may streak or strongly adsorb to the acidic silica gel. To mitigate this, it is highly recommended to deactivate the silica by using an eluent containing a small amount of a basic modifier like triethylamine (0.5-1%).[3][10]
Troubleshooting and Optimization Guide
This detailed guide provides solutions to specific experimental issues in a question-and-answer format.
| Observed Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Formation | 1. Ineffective Carboxylic Acid Activation | Acyl Chloride Method: Use fresh thionyl chloride (SOCl₂) and add a catalytic amount of DMF. Ensure the reaction reaches reflux to drive the formation of the highly electrophilic acyl chloride.[3] Coupling Agent Method: Use a high-potency coupling agent like HATU. Ensure all reagents and solvents are strictly anhydrous to prevent hydrolysis of the activating agent.[3] Consider pre-activating the carboxylic acid for 15-30 minutes with the coupling agent and base before adding the aniline.[3] |
| 2. Protonation of Aniline | The HCl generated during the acyl chloride reaction will protonate the nucleophilic aniline, rendering it inactive.[4] Solution: Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) are used: one to neutralize the HCl byproduct and one to deprotonate the aniline starting material.[3] | |
| 3. Hydrolysis of Intermediates | Acyl chlorides and activated esters are highly moisture-sensitive.[7] Solution: Flame-dry all glassware before use. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Run the reaction under an inert atmosphere (Nitrogen or Argon).[8] | |
| Multiple Byproducts on TLC | 1. Symmetrical Anhydride Formation | The activated carboxylic acid can react with another molecule of 5-amino-2-chlorobenzoic acid instead of the intended aniline.[3] Solution: Maintain a low concentration of the activated acid. This is best achieved by adding the activating agent (e.g., SOCl₂) dropwise to the acid solution or by adding the pre-formed acyl chloride solution slowly to the aniline solution.[3] |
| 2. Diacylation (Over-acylation) | The product amide, while less nucleophilic than aniline, can still react with a second molecule of the highly reactive acyl chloride, especially at elevated temperatures or with excess acylating agent.[7][9] Solution: Add the acyl chloride dropwise to a cooled (0 °C) solution of the aniline to control the reaction rate and prevent localized high concentrations.[9] Use a strict 1:1 stoichiometry of the reactants. | |
| 3. Polymerization via the 5-Amino Group | The free amino group on the 5-amino-2-chlorobenzoic acid can also act as a nucleophile, leading to oligomers or polymers. Solution: This is a significant challenge. The best strategy is to control the addition sequence: slowly add the solution of the activated 5-amino-2-chlorobenzoic acid to the aniline solution. This ensures that the aniline is in excess relative to the activated intermediate, favoring the desired intermolecular reaction over polymerization. | |
| Product Loss During Workup | 1. Inefficient Aqueous Extraction | The product contains a basic amino group, which will become protonated and water-soluble in acidic conditions. Solution: During workup, wash the organic layer sequentially with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid, followed by water and then brine.[3] Avoid acidic washes if you want to keep the product in the organic layer. |
| 2. Strong Adsorption on Silica Gel | The basic amino group interacts strongly with the acidic silanol groups on the surface of silica gel, causing streaking and irreversible adsorption.[10] Solution: Deactivate the silica by pre-treating it or by adding 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate).[3][10] This neutralizes the acidic sites and allows for clean elution of the product. | |
| 3. "Oiling Out" During Recrystallization | The compound precipitates from the solution as a liquid (oil) rather than a solid because the solution is supersaturated above the compound's melting point.[10] Solution: Use a larger volume of solvent to avoid supersaturation. Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[10] |
Visualized Workflows and Pathways
Synthetic Pathways Overview
Caption: Key synthetic routes to the target compound.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting low yields.
Optimized Experimental Protocols
These protocols provide detailed, step-by-step methodologies. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol is robust and generally high-yielding but requires careful handling of moisture-sensitive reagents.[3]
Step 1: Formation of 5-Amino-2-chlorobenzoyl chloride
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-amino-2-chlorobenzoic acid (1.0 eq).
-
Add excess thionyl chloride (SOCl₂, ~5-10 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours under a nitrogen atmosphere. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting solid is the acyl chloride hydrochloride salt and is often used directly in the next step without further purification.
Step 2: Amide Bond Formation
-
In a separate flame-dried flask, dissolve aniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).
-
Cool this solution to 0 °C in an ice bath.
-
Dissolve the crude 5-amino-2-chlorobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
Slowly add the acyl chloride solution dropwise to the cooled aniline solution with vigorous stirring over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography.
Protocol 2: Synthesis using HATU Coupling Agent
This one-pot protocol uses a modern coupling agent, which is often milder and avoids the use of thionyl chloride.[3]
-
To a flame-dried round-bottom flask, add 5-amino-2-chlorobenzoic acid (1.0 eq), HATU (1.1 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture to dissolve the solids, then add N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add aniline (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine to remove residual DMF and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- BenchChem. (2025). Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis.
- BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
-
ACS Publications. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. [Link]
-
ResearchGate. (n.d.). General reaction mechanism for cross-coupling amidation of esters. [Link]
-
YouTube. (2021). EDC Coupling Mechanism | Organic Chemistry. [Link]
-
RSC Publishing. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
- BenchChem. (2025). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.
-
University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]
-
ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Chloro-Benzamide Coupling
Executive Summary & Diagnostic Logic
Welcome to the Technical Support Center. You are likely here because a standard EDC/HOBt or DCC coupling failed to yield your target chloro-benzamide, or you are observing significant side products.
The Core Challenge: Chloro-benzamides (particularly ortho-substituted) present a dual challenge of steric hindrance and electronic deactivation . The chlorine atom at the ortho position forces the carboxylate group out of planarity with the aromatic ring (steric inhibition of resonance), while simultaneously blocking the nucleophilic attack trajectory required to form the tetrahedral intermediate.
Interactive Diagnostic Workflow
Before modifying your protocol, use this logic flow to identify the correct synthetic strategy.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate sterics and electronics.
Technical Deep Dive: The "Why" Behind the Failure
The Ortho-Chloro Effect
If your substrate is 2-chlorobenzoic acid , standard carbodiimide couplings (EDC, DCC) often stall.
-
Mechanism: The bulky chlorine atom sterically shields the carbonyl carbon. For a nucleophile (amine) to attack, it must approach at the Bürgi-Dunitz angle (107°). An ortho-chloro substituent physically obstructs this path.
-
Consequence: The active ester formed by EDC/HOBt is often too stable or too crowded to react with the amine, leading to hydrolysis upon workup (recovery of starting material).
Electronic Deactivation
While Chlorine is an electron-withdrawing group (EWG) by induction (
-
Inductive Effect: Makes the carbonyl carbon more electrophilic (good).
-
Steric Twist: If the ring is twisted due to ortho-substitution, conjugation is broken, and the inductive withdrawal dominates.
-
Risk: If you use a highly activated method (Acid Chloride) on a ring with additional strong EWGs (e.g., 2-chloro-4-nitrobenzoic acid), you risk
side reactions where the amine displaces the chlorine instead of attacking the carbonyl.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: High-throughput synthesis, chiral amines, or moderately hindered acids.
Rationale: HATU generates a highly reactive aza-benzotriazole active ester. The nitrogen in the pyridine ring of HOAt provides an "internal base" effect (anchimeric assistance) that accelerates the amine attack by up to 100x compared to HOBt.
| Reagent | Equivalents | Role |
| Chloro-benzoic Acid | 1.0 | Substrate |
| HATU | 1.1 - 1.2 | Coupling Agent |
| HOAt (Optional) | 0.1 | Additive (Catalyst) |
| DIPEA (Hünig's Base) | 2.0 - 3.0 | Base (Scavenger) |
| DMF or NMP | [0.1 M] | Solvent |
Step-by-Step:
-
Dissolve the acid and HATU in anhydrous DMF under
. -
Add DIPEA.[1][2][3][4] The solution should turn yellow (activation). Stir for 5-10 mins.
-
Stir at RT for 2-16 hours.
-
Critical Workup: Dilute with EtOAc. Wash with saturated
solution (3x) to remove DMF, followed by and Brine.
Citation: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new efficient peptide coupling additive. Journal of the American Chemical Society.
Protocol B: The "Bulldozer" (Oxalyl Chloride Activation)
Best for: Sterically hindered (2-Cl) acids, electron-deficient anilines, or when HATU fails.
Rationale: Acid chlorides are the most reactive electrophiles for acylation. We use Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack intermediate) instead of Thionyl Chloride (
| Reagent | Equivalents | Role |
| Chloro-benzoic Acid | 1.0 | Substrate |
| Oxalyl Chloride | 1.2 - 1.5 | Chlorinating Agent |
| DMF | 1-2 drops | Catalyst (Critical) |
| DCM (Anhydrous) | [0.2 M] | Solvent |
| Step 2 Base: | 2.0 - 3.0 | Acid Scavenger |
Step-by-Step:
-
Activation: Suspend acid in dry DCM. Add Oxalyl Chloride dropwise.
-
Catalysis: Add 1 drop of DMF. Caution: Vigorous gas evolution (
). -
Stir until gas evolution ceases (1-2 h). The solution should become clear.
-
Concentration (Optional but Recommended): Remove solvent/excess reagent in vacuo to remove HCl, then re-dissolve in fresh DCM.
-
Coupling: Add the amine and
(or Pyridine) at , then warm to RT.
Figure 2: Catalytic cycle of DMF in converting carboxylic acid to acid chloride using Oxalyl Chloride.
Citation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
Troubleshooting & FAQs
Q1: I see a "dimer" impurity or unexpected mass (M + 135 approx). What is it?
Diagnosis: This is likely the anhydride or a self-condensation product.
-
Cause: If you use EDC without enough nucleophile (amine) or if the amine is too sterically hindered to attack the active ester, the carboxylic acid will attack the active ester, forming a symmetrical anhydride.
-
Fix: Switch to Protocol B (Acid Chloride). Anhydrides are less reactive than acid chlorides.
Q2: My product is "oiling out" during workup and won't crystallize.
Diagnosis: Chloro-benzamides are lipophilic. They often trap solvent impurities.
-
Fix:
-
Evaporate the oil to dryness.
-
Triturate (grind) the oil with cold Hexanes or Pentane . This removes trace non-polar impurities and induces crystallization.
-
If that fails, dissolve in minimal hot Ethanol and add water dropwise until turbid (Recrystallization).
-
Q3: I am using a chiral amine and observing racemization.
Diagnosis: Activation of benzamides promotes oxazolone (azlactone) formation, which is the primary pathway for racemization.
-
Fix:
-
Avoid: Acid chlorides (Protocol B) and basic conditions with high heat.
-
Use: T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is notorious for low racemization rates. Alternatively, use HATU with Oxyma Pure instead of HOBt.
-
Q4: The reaction turns black/tarry when adding the amine to the acid chloride.
Diagnosis: Exothermic decomposition or
-
Fix:
-
Ensure the addition is done at
or even . -
Add the acid chloride to the amine solution (inverse addition) to keep the amine in excess, preventing local concentration spikes of the highly reactive electrophile.
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new efficient peptide coupling additive. Journal of the American Chemical Society. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lab Reporter [fishersci.it]
- 7. blogs.rsc.org [blogs.rsc.org]
Identifying side products in 5-Amino-2-chloro-N-phenylbenzamide production
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: #ACP-502-OPT Subject: Impurity Profiling & Process Optimization
Welcome to the Technical Support Hub.
You are likely here because your HPLC trace for 5-Amino-2-chloro-N-phenylbenzamide is showing unexpected peaks, or your mass balance is off. This molecule is a critical scaffold (often used in HDAC or kinase inhibitor synthesis), but its production contains two specific "chemical traps" that generate difficult-to-separate side products.
This guide bypasses generic advice. We will focus on the causality of these impurities and the self-validating protocols to eliminate them.
Part 1: The "Silent Killer" – Hydrodechlorination
Phase: Step 2 (Nitro Reduction) Symptom: You observe a peak eluting slightly earlier than your product with a mass of [M-34] .
The User Question:
"I used standard Pd/C hydrogenation to reduce the nitro group. My conversion is 100%, but the product mass is 212.08 instead of 246.05. What happened?"
The Technical Diagnosis:
You have accidentally synthesized 5-Amino-N-phenylbenzamide . You stripped the chlorine atom.[1]
The Mechanism: In 2-chloro-substituted aromatic systems, Palladium (Pd) is not just a hydrogenation catalyst; it is an excellent catalyst for oxidative addition into Carbon-Halogen bonds.
-
The nitro group reduces rapidly to the amine.
-
The Pd(0) species inserts into the C-Cl bond (oxidative addition).
-
Surface hydrogen performs a hydrogenolysis (reductive elimination), replacing Cl with H.
The Solution Protocol (Selectivity Control):
Do NOT use standard Pd/C for this substrate unless you have strict modifiers. Switch to a Chemoselective Chemical Reduction .
Recommended Protocol: Iron-Ammonium Chloride Reduction This method is self-validating because Iron (Fe0) lacks the potential to break the Ar-Cl bond under these mild conditions.
-
Setup: Charge a flask with 2-Chloro-5-nitro-N-phenylbenzamide (1.0 equiv) in Ethanol/Water (3:1 ratio).
-
Activation: Add NH₄Cl (5.0 equiv) and heat to 60°C.
-
Reduction: Add Iron Powder (325 mesh, 4.0 equiv) in portions.
-
Checkpoint: The reaction should turn a dark sludge color (iron oxides).
-
-
Monitoring: TLC/HPLC will show the disappearance of the non-polar nitro compound.
-
Workup: Filter hot through Celite (critical to remove iron sludge). The filtrate contains your chlorinated product intact .
Part 2: The "Ghost" Peaks – Azo & Azoxy Dimers
Phase: Step 2 (Nitro Reduction - Incomplete) Symptom: Colored impurities (yellow/orange) and late-eluting peaks on Reverse Phase HPLC.
The User Question:
"My product is off-white or yellowish. LC-MS shows a small impurity with mass ~488. What is this?"
The Technical Diagnosis:
This is the Azoxy Dimer . It occurs when the reduction stalls or the pH is uncontrolled.
The Mechanism: Nitro reduction proceeds via a Nitroso (R-NO) and Hydroxylamine (R-NHOH) intermediate.
-
If these two intermediates accumulate, they condense:
-
This creates a highly colored, conjugated impurity that is very difficult to crystallize away from your amine product.
The Solution Protocol:
-
pH Control: Avoid basic conditions during reduction, which accelerate the condensation of Nitroso/Hydroxylamine species.
-
Temperature Ramp: Do not start the reaction cold and let it warm slowly. Initiate reduction at a temperature where the turnover from Intermediate
Amine is fast (e.g., >50°C for Fe reduction).
Part 3: The "Phantom" Starter – Hydrolysis
Phase: Step 1 (Amide Coupling) Symptom: A peak matching the retention time of the starting material (2-chloro-5-nitrobenzoic acid) appearing after you thought the reaction was done.
The User Question:
"I made the acid chloride, added aniline, and worked it up. But the NMR shows the carboxylic acid starting material again. Did the reaction reverse?"
The Technical Diagnosis:
You likely didn't dry your aniline or solvent. The Acid Chloride (Intermediate A) hydrolyzed before it could couple with the aniline.
The Logic:
-
Rate(
) > Rate( ) if water is present. -
Thionyl chloride/Oxalyl chloride creates HCl. If you used a base (TEA/DIPEA) that was wet or insufficient, the acid chloride reverts to the parent acid during the quench.
Corrective Action:
-
Dry Solvents: Use DCM distilled over CaH₂ or molecular sieves.
-
One-Pot Validation: Monitor the formation of the Acid Chloride by quenching a small aliquot with Methanol. If you see the Methyl Ester by TLC/GC, your activation is complete. Then add the aniline.
Part 4: Analytical Fingerprinting (Data Tables)
Use this table to identify the peaks in your crude reaction mixture.
| Component | Structure Description | Origin | Mass (ESI+) | Relative RT (C18) |
| Target | 5-Amino-2-chloro-N-phenylbenzamide | Product | 247.1 [M+H] | 1.00 |
| Impurity A | 5-Amino-N-phenylbenzamide | Over-Reduction (De-Cl) | 213.1 [M-Cl+H] | 0.85 (More Polar) |
| Impurity B | 2-Chloro-5-nitro-N-phenylbenzamide | Unreacted Intermediate | 277.0 [M+H] | 1.25 (Non-polar) |
| Impurity C | 2-Chloro-5-nitrobenzoic acid | Hydrolysis of Acid Cl | 202.0 [M+H] | 0.40 (Acidic/Polar) |
| Impurity D | Azoxy Dimer | Coupling Side Reaction | ~489 [2M-16] | 1.60 (Very Non-polar) |
Part 5: Visual Troubleshooting Workflows
The following diagrams illustrate the chemical pathways and the logic tree for troubleshooting.
Diagram 1: Reaction Pathways & Impurity Origins
Caption: Pathway map showing where critical impurities branch off from the main synthetic route.
Diagram 2: Analytical Logic Tree (HPLC/MS)
Caption: Step-by-step decision tree for diagnosing crude reaction mixtures based on Mass Spec data.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amide coupling and nitro reduction mechanisms).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Gierczyk, B., & Zalas, M. (2022). "Selective Reduction of Nitroaromatic Compounds." Org.[2][3][4] Prep. Proced. Int. (Review of chemoselective reduction methods including Fe/NH4Cl).
-
Blaser, H. U., et al. (2003). "Industrial Scale Hydrogenation of Nitroaromatics." Advanced Synthesis & Catalysis. (Discusses suppression of dehalogenation in industrial settings).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11238421 (5-Amino-2-chloro-N-phenylbenzamide).
Sources
- 1. Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
Overcoming solubility issues of 5-Amino-2-chloro-N-phenylbenzamide in water
Technical Support Center: Solubilization Strategies for 5-Amino-2-chloro-N-phenylbenzamide
Executive Summary & Physicochemical Profile
Compound: 5-Amino-2-chloro-N-phenylbenzamide CAS: 111362-57-3 Molecular Formula: C₁₃H₁₁ClN₂O Molecular Weight: 246.69 g/mol
The Core Challenge:
This molecule exhibits "brick-dust" properties—high crystallinity combined with significant lipophilicity (Predicted LogP ~3.1–3.7). The benzanilide scaffold promotes strong intermolecular hydrogen bonding and
Troubleshooting Guide (Q&A Format)
Q1: I tried dissolving the powder directly in water and PBS, but it floats or sediments. Why is this happening?
Diagnosis: You are fighting thermodynamics. The crystal lattice energy of the solid is higher than the hydration energy provided by water. The Fix: Do not attempt direct aqueous dissolution.
-
Mechanism: At neutral pH (7.4), the molecule is uncharged. The hydrophobic phenyl ring and chloro-benzamide core repel water.
-
Protocol: You must use the "Concentrate & Dilute" method.
-
Prepare a high-concentration stock solution in 100% DMSO (Dimethyl Sulfoxide). A concentration of 10–20 mM is typically achievable.
-
Sonicate for 5–10 minutes to ensure complete dissolution.
-
Spike this stock into your aqueous buffer while vortexing rapidly.
-
Q2: When I dilute my DMSO stock into the assay buffer, I see a cloudy precipitate immediately. How do I prevent this?
Diagnosis: This is "solvent shock." The sudden change in polarity causes the hydrophobic solute to crash out before it can disperse. The Fix: Optimize the mixing kinetics and use a solubility enhancer.
-
Step 1 (Kinetic Fix): Never add the buffer to the DMSO stock. Always add the DMSO stock dropwise to the vortexing buffer . This prevents local regions of high concentration where nucleation occurs.
-
Step 2 (Thermodynamic Fix): Pre-warm the buffer to 37°C.
-
Step 3 (Chemical Fix): If precipitation persists at >10 µM, add a surfactant.
-
Recommendation: Add 0.05% Tween-80 or 0.1% Pluronic F-127 to your assay buffer before adding the compound. These surfactants form micelles that sequester the hydrophobic molecule, preventing aggregation.
-
Q3: Can I use acid to dissolve it since it has an amino group?
Diagnosis: Yes, but with caveats. The 5-amino group is a weak base. The Fix: Salt formation via acidification.
-
Theory: The aniline nitrogen can be protonated to form a cation (
), which is highly water-soluble. However, due to the electron-withdrawing effect of the ortho-chloro and meta-amide groups, the pKa of this amine is likely depressed (estimated pKa < 3.5). -
Protocol:
-
Dissolve the compound in 0.1 M HCl or 1.0 M Acetic Acid .
-
Dilute this acidic stock into your buffer.
-
Warning: If your assay buffer has a neutral pH (e.g., PBS pH 7.4), the acid will be neutralized, and the compound may reprecipitate (the "free base" form returns). This method is only valid if your downstream application can tolerate acidic conditions or if the final concentration is below the intrinsic solubility limit.
-
Q4: My cellular assay cannot tolerate high DMSO or surfactants. Are there alternatives?
Diagnosis: Cytotoxicity concerns limit cosolvent use. The Fix: Cyclodextrin Complexation.[1]
-
Mechanism: Hydroxypropyl-
-cyclodextrin (HP- -CD) forms a "host-guest" inclusion complex. The hydrophobic benzamide sits inside the CD cavity, while the hydrophilic exterior interacts with water. -
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in water or buffer. -
Add the solid 5-Amino-2-chloro-N-phenylbenzamide to this vehicle.
-
Shake/rotate at room temperature for 24–48 hours (equilibrium solubility).
-
Filter through a 0.22 µm PVDF filter.
-
Use the filtrate for dosing. This often achieves concentrations of 100–500 µM without toxic solvents.
-
Comparative Solubility Data
| Solvent System | Estimated Solubility | Suitability | Notes |
| Water (pH 7) | < 0.01 mg/mL | Poor | Practically insoluble. |
| DMSO | > 20 mg/mL | Excellent | Standard stock solvent. Freezes at 19°C. |
| Ethanol | ~ 5–10 mg/mL | Moderate | Good for evaporation protocols; volatile. |
| 0.1 M HCl | > 1 mg/mL | Good | Forms hydrochloride salt. Unstable if pH raised. |
| 20% HP- | 0.5 – 2 mg/mL | High | Biocompatible; best for animal studies (IV/IP). |
| PEG 400 | ~ 5 mg/mL | Moderate | Viscous; often used 1:1 with water. |
Decision Logic & Workflow
The following diagram outlines the decision process for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision matrix for solubilizing 5-Amino-2-chloro-N-phenylbenzamide based on experimental requirements.
Detailed Experimental Protocol: The "Cosolvent Spike"
Objective: To prepare a stable 100 µM assay solution in PBS.
-
Stock Preparation:
-
Weigh 2.47 mg of powder.
-
Dissolve in 1.0 mL of anhydrous DMSO.
-
Result: 10 mM Stock Solution. Store at -20°C (desiccated).
-
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM stock 1:10 in pure Ethanol or PEG400.
-
Result: 1 mM Intermediate (lowers the "solvent shock" potential).
-
-
Final Dilution:
-
Place 9.9 mL of PBS (pre-warmed to 37°C) in a tube.
-
While vortexing the PBS, slowly inject 100 µL of the 10 mM DMSO stock (or 1 mL of the Intermediate).
-
Result: 100 µM solution (1% DMSO final).
-
Check: Inspect against light. If cloudy, repeat using 0.05% Tween-80 in the PBS.
-
References
-
PubChem. (n.d.).[2] 5-amino-2-chloro-N-phenylbenzamide (Compound). National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved March 5, 2026, from [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved March 5, 2026, from [Link]
Sources
Resolving thermal instability of 5-Amino-2-chloro-N-phenylbenzamide
Technical Support Center: 5-Amino-2-chloro-N-phenylbenzamide Stability & Handling
Executive Summary
5-Amino-2-chloro-N-phenylbenzamide is a critical intermediate often used in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.[1] While structurally robust under ambient conditions, it exhibits distinct thermal and oxidative instability profiles during purification and storage.[2]
Users frequently report:
-
Discoloration (Browning/Blackening): Rapid oxidation of the electron-rich C5-amino group.[1]
-
Hydrolytic Cleavage: Amide bond scission catalyzed by trace moisture and heat, accelerated by the electron-withdrawing ortho-chloro substituent.[1]
-
Cyclization Precursors: High-temperature stress leading to trace benzoxazole or phenanthridinone-like impurities.[1]
This guide provides authoritative troubleshooting to resolve these instability issues.
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Visual & Physical Changes
Q1: My white crystalline product turns brown/tan after drying in a vacuum oven at 60°C. Is it decomposing? Diagnosis: Yes, this is likely Oxidative Degradation , not simple thermal decomposition. Technical Insight: The primary amine at the C5 position is highly electron-rich. Even mild heat (60°C) significantly accelerates the formation of quinone imines and azo-linkages in the presence of atmospheric oxygen. Corrective Action:
-
Protocol: Dry samples strictly under an inert atmosphere (Nitrogen or Argon bleed) or in a high vacuum (<10 mbar) where oxygen partial pressure is negligible.[1][2]
-
Alternative: Use a desiccator with P₂O₅ at room temperature instead of an oven if the solvent is volatile (e.g., DCM, MeOH).[2]
Q2: The melting point is depressed (broad range) after recrystallization from ethanol. Why? Diagnosis: Solvolysis/Hydrolysis. Technical Insight: The ortho-chloro substituent creates steric strain and electronic withdrawal on the amide carbonyl, making it more susceptible to nucleophilic attack. Prolonged reflux in protic solvents (Ethanol/Water) can induce partial hydrolysis or transesterification (ethyl ester formation), especially if the solvent is not pH-neutral.[1][2] Corrective Action:
-
Protocol: Limit reflux time to <15 minutes.
-
Solvent Switch: Switch to a non-protic solvent system for recrystallization, such as Toluene/Heptane or IPA (lower temperature), to minimize solvolysis risk.[2]
Category B: Chromatographic Anomalies[1][2]
Q3: HPLC shows a new peak at RRT 0.85 appearing during stability testing at 40°C/75% RH. Diagnosis: Amide Hydrolysis Product. Technical Insight: The peak likely corresponds to 2-chloro-5-aminobenzoic acid .[1] The presence of humidity (75% RH) combined with thermal stress cleaves the amide bond. Corrective Action:
-
Validation: Inject a standard of 2-chloro-5-aminobenzoic acid to confirm retention time.
-
Prevention: Store the material in double-lined polyethylene bags with silica gel desiccant.[1] Ensure the "Loss on Drying" (LOD) is <0.5% before packaging.
Part 2: Technical Deep Dive & Mechanisms
The thermal instability of 5-Amino-2-chloro-N-phenylbenzamide is governed by three competing pathways. Understanding these allows for precise control over experimental conditions.[1]
Oxidative Deamination/Coupling (Primary Pathway)
The C5-amino group is the "softest" target.[1] Heat acts as a catalyst for the radical abstraction of hydrogen, leading to:
-
Stage 1: Formation of hydroxylamines.[1]
-
Stage 2: Condensation to colored azo/azoxy species (responsible for browning).[1]
Ortho-Assisted Hydrolysis
The chlorine atom at the C2 position exerts an inductive effect (-I), increasing the electrophilicity of the amide carbonyl. While this makes the molecule a good intermediate for further coupling, it also lowers the energy barrier for hydrolysis by water.
Thermal Cyclization (High Temperature >150°C)
At extreme temperatures, or in the presence of metal traces (e.g., residual Pd/Cu from previous steps), the molecule may undergo intramolecular cyclization to form phenanthridinone derivatives, eliminating HCl.[2]
Visualizing the Degradation Pathways
Caption: Figure 1.[1] Primary degradation pathways for 5-Amino-2-chloro-N-phenylbenzamide under thermal and environmental stress.
Part 3: Validated Experimental Protocols
Protocol A: Stabilized Recrystallization (Purification)
Use this protocol to purify the compound without inducing thermal degradation.
| Parameter | Specification | Reason |
| Solvent System | Toluene : Ethyl Acetate (9:[1]1) | Avoids protic solvents (MeOH/EtOH) that risk solvolysis.[1][2] |
| Additives | 0.1% w/w Ascorbic Acid (optional) | Acts as a radical scavenger to prevent amine oxidation.[1] |
| Atmosphere | Nitrogen Blanket | Displaces oxygen during the heating phase. |
| Max Temp | 80°C | Prevents thermal activation of the ortho-Cl bond. |
Step-by-Step:
-
Dissolution: Suspend crude solid in Toluene (10 vol) under Nitrogen flow.
-
Heating: Heat to 80°C. Add Ethyl Acetate dropwise until dissolution is complete. Do not boil.
-
Filtration: If insoluble particles remain, filter hot through a sintered glass funnel (pre-warmed).[1][2]
-
Crystallization: Allow the solution to cool slowly to Room Temperature (25°C) over 2 hours.
-
Isolation: Filter the off-white crystals and wash with cold Toluene.
-
Drying: Dry in a vacuum oven at 45°C (Max) for 12 hours.
Protocol B: Stability-Indicating HPLC Method
Use this method to quantify degradation.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Amide) and 290 nm (Oxidized impurities).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C (Do not exceed 40°C to prevent on-column degradation).
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 1268990-57-3 (Related Structure). Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. American Chemical Society.[1] Retrieved from [Link]
-
Division of Research Safety, University of Illinois. (2023). Handling Air-Sensitive Reagents (Technical Guide). Retrieved from [Link][1]
Sources
Technical Support Center: Benzamide Extraction & Purification
Topic: Optimization of pH Conditions for Benzamide Extraction
Doc ID: BZA-EXT-004 | Version: 2.1 | Last Updated: 2025-05-12[1]
Introduction: The Physicochemical Basis
Welcome to the Technical Support Center. This guide addresses the critical parameters for isolating benzamide (
Benzamide is a neutral amide under standard laboratory conditions.[1] Its stability and solubility profile are governed by two extreme pKa values:
-
pKa (conjugate acid):
(Protonation occurs only in strong acid).[1] -
pKa (acid):
(Deprotonation occurs only in super-bases).[1]
The Core Challenge: Because benzamide remains neutral across the entire pH 0–14 spectrum, you cannot "extract" it into water by adjusting pH.[1] Instead, you must use pH to manipulate the impurities (typically Benzoic Acid or Benzylamines) to force them into the aqueous phase while benzamide remains in the organic phase.[1]
Module 1: The pH Strategy (Theory & Setup)
Q: What is the optimal pH "Goldilocks Zone" for extraction?
A: The optimal aqueous pH is 8.0 – 10.0 .[1]
The Scientific Logic: Most crude benzamide contains Benzoic Acid (from hydrolysis or starting material).[1]
-
At pH 8-10: Benzoic acid is
ionized into the water-soluble Benzoate anion ( ).[1] -
Benzamide: Remains neutral and partitions into the organic solvent.[1][3]
-
Risk Factor: At pH > 12, especially with heat, benzamide begins to hydrolyze rapidly back into benzoic acid and ammonia.[1]
Q: Which buffer system should I use?
A: We recommend Saturated Sodium Bicarbonate (
-
Avoid: Strong Hydroxides (
, ) unless temperature is strictly controlled (<5°C), as they catalyze hydrolysis.[1]
Module 2: Troubleshooting Recovery Yields
Q: My organic phase yield is lower than expected. Where is my product?
A: If your product is missing, it is likely in the aqueous phase due to "Salting In" or solvent miscibility, or it has been destroyed by hydrolysis.[1]
Diagnostic Checklist:
-
Check Aqueous pH: If pH < 1, benzamide may be partially protonated (though unlikely to cause total loss).[1]
-
Check Solvent Choice: Benzamide has moderate water solubility (
at 25°C).[1] If you use a large volume of water for washing, you will wash away the product.[1] -
The "Salting Out" Fix: Add solid NaCl to the aqueous phase until saturation.[1] This increases the ionic strength, crashing the neutral benzamide out of the water and driving it into the organic layer (Hofmeister effect).
Q: I smell ammonia during extraction. Is this normal?
A: STOP IMMEDIATELY.
The smell of ammonia (
-
Cause: pH is too high (>12) or too low (<1) combined with elevated temperature.[1]
-
Corrective Action: Neutralize the solution immediately to pH 7. Cool the mixture to 0°C.
Module 3: Purity & Phase Separation
Q: I have a persistent emulsion. How do I break it?
A: Emulsions in amide extractions are often caused by the precipitation of impurities at the interface or density matching between solvents.[1]
Troubleshooting Protocol:
-
The Brine Wash: Add saturated NaCl solution.[1] The density difference usually forces phase separation.[1]
-
Filtration: If fine solids are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad.
-
pH Adjustment: If the emulsion is caused by partially ionized benzoic acid acting as a surfactant (at pH ~4-5), adjust pH to >9 to fully ionize it.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying crude benzamide based on the nature of impurities.
Figure 1: Logic flow for pH-dependent partitioning of impurities vs. neutral benzamide.
Standard Operating Procedure (SOP): Benzamide Purification
Objective: Isolate Benzamide from a reaction mixture containing Benzoic Acid and trace amines.
Dissolution
-
Dissolve the crude solid in Ethyl Acetate (EtOAc) .[1]
Acidic Wash (Removal of Amines)
-
Wash the organic phase with 1M HCl (
).[1] -
Self-Validation Check: Test the aqueous layer with pH paper.[1] It must be Red (pH < 2).[1]
-
Mechanism:[1][3][4][5][6] Protonates amines (
), forcing them into the water.[1] Benzamide remains in EtOAc.[1]
Basic Wash (Removal of Acids)
-
Wash the organic phase with Saturated Sodium Bicarbonate (
) ( ).[1] -
Caution: Gas evolution (
) will occur.[1] Vent the separatory funnel frequently. -
Self-Validation Check: Test the aqueous layer.[1] It must be weakly Blue/Green (pH 8-9).[1]
-
Mechanism:[1][3][4][5][6] Deprotonates Benzoic Acid (
), forcing it into the water.[1]
Drying & Isolation[1][8]
-
Wash organic phase with Saturated Brine (to remove residual water).[1]
-
Dry over Anhydrous Magnesium Sulfate (
) for 10 minutes. -
Filter and evaporate solvent under reduced pressure.[1]
Reference Data
Table 1: Physicochemical Properties of Key Species
| Compound | pKa (Acid) | pKa (Conj.[1][7][8] Acid) | Species at pH 2 | Species at pH 9 | Solubility (Org/Aq) |
| Benzamide | ~23.3 | -1.5 | Neutral | Neutral | High / Low |
| Benzoic Acid | 4.2 | -7.3 | Neutral | Anionic | High / High (Aq) |
| Benzylamine | ~35 | 9.3 | Cationic | Neutral* | High (Aq) / High |
*Note: At pH 9, Benzylamine is close to its pKa, meaning it is 50% ionized.[1] To fully remove amines, pH must be < 7.[1]
References
-
Bordwell pKa Table . Acidity in DMSO and Water. Organic Chemistry Data. [Link]
-
FooDB . Benzamide: Chemical Properties and Solubility. [Link][1]
-
Royal Society of Chemistry . Liquid–liquid extraction process of amino acids and amides.[1] Green Chemistry. [Link]
-
Journal of Chemical & Engineering Data . Solubility Modeling and Preferential Solvation of Benzamide. ACS Publications.[1] [Link][1]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. echemi.com [echemi.com]
- 3. prezi.com [prezi.com]
- 4. Acidic and basic amide hydrolysis - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 8. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
Technical Support Center: Mitigating Catalyst Poisoning in Benzamide Synthesis
Welcome to the technical support center for catalytic benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst poisoning, a common challenge in achieving high-yield, reproducible results. We will explore the root causes of catalyst deactivation and provide field-proven, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding catalyst poisoning in the context of benzamide synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Q1: What are the most common catalyst poisons I should be aware of in my benzamide synthesis?
Catalyst poisons are substances that deactivate a catalyst by chemically bonding to its active sites.[1] In palladium-catalyzed reactions, which are frequently used for C-N bond formation, several classes of compounds are notorious poisons.
Common Catalyst Poisons and Their Likely Sources
| Poison Class | Specific Examples | Common Sources |
|---|---|---|
| Sulfur Compounds | Thiols, sulfides, sulfites, H₂S | Contaminants in reagents or solvents, rubber septa, natural gas lines.[1][2] |
| Nitrogen Compounds | Unprotected amines, nitriles, nitro compounds, pyridines, quinolines | Starting materials, substrates, byproducts, or additives.[1][3][4] |
| Halides | Excess chloride, bromide, iodide ions | Reagents (e.g., from synthesis of starting materials), additives.[1] |
| Heavy Metals | Lead, mercury, arsenic, zinc | Contaminants from raw materials or reaction vessels.[2][5] |
| Other Molecules | Carbon monoxide (CO), phosphites, cyanides | Incomplete combustion, impure gas streams, side reactions.[1][6] |
| Reagents/Solvents | Water, Oxygen | Inadequately dried solvents or reagents, leaks in the reaction setup.[7] |
It is crucial to recognize that even trace amounts of these impurities can significantly impact catalyst performance.[5]
Q2: How can I diagnose catalyst poisoning in my reaction?
Identifying catalyst poisoning early can save significant time and resources. Look for these key indicators:
-
Stalled or Sluggish Reaction: The most obvious sign is a dramatic decrease in the reaction rate or a complete halt before the starting materials are consumed.[4] If adding a fresh batch of catalyst restarts the reaction, poisoning of the original catalyst is highly likely.[6]
-
Formation of Palladium Black: The appearance of a black precipitate is often indicative of catalyst agglomeration and deactivation from the active Pd(0) state.[6]
-
Inconsistent Batch-to-Batch Results: If you observe high variability in yield or reaction time using different lots of the same reagent, it strongly suggests the presence of inconsistent levels of catalyst poisons.[6]
-
Increased Catalyst Loading Required: A gradual need to increase catalyst loading to achieve the same conversion rate over time points to a persistent, low-level contamination issue.[4]
Q3: What are the primary mechanisms of catalyst deactivation?
Catalyst deactivation is not a single process. It can occur through several mechanisms, often simultaneously.
Caption: Primary mechanisms of catalyst deactivation.
-
Poisoning: This is a chemical process where impurities strongly coordinate to the metal's active sites, rendering them inaccessible to reactants.[4][5]
-
Fouling: This is a physical process where insoluble materials like polymers or byproducts deposit on the catalyst's surface, blocking pores and active sites.[4]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate. This reduces the active surface area and, consequently, the catalyst's activity.[2][4]
-
Oxidation: The active form of the catalyst, often Pd(0), is sensitive to air and can be oxidized to a less active Pd(II) state, disrupting the catalytic cycle.[6]
Q4: Can a poisoned catalyst be regenerated?
Regeneration is sometimes possible but depends heavily on the deactivation mechanism.[8]
-
Reversible Poisoning: If the poison is weakly adsorbed, altering reaction conditions (e.g., increasing temperature) might desorb it.
-
Coking/Fouling: For deactivation by carbonaceous deposits ("coke"), a controlled oxidation (burn-off) followed by reduction can sometimes restore activity.[9]
-
Irreversible Poisoning: Strong chemical bonds, such as those formed by sulfur or heavy metals, often lead to irreversible deactivation. In these cases, the catalyst must be replaced.[2]
-
Sintering: Thermal degradation is generally irreversible.
For most lab-scale benzamide syntheses using homogeneous palladium catalysts, regeneration is impractical. The focus should be on prevention.
Part 2: Troubleshooting Guide for Specific Issues
This section provides a structured approach to resolving specific experimental failures.
Problem: My reaction is sluggish or has stopped completely.
A stalled reaction is a classic symptom of catalyst deactivation.
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jmcct.com [jmcct.com]
- 8. How to Optimize Catalysis for Amide Formation in Organic Chemistry [eureka.patsnap.com]
- 9. orgsyn.org [orgsyn.org]
Strategies for removing unreacted starting materials in benzamide synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of benzamides. The synthesis of benzamides—typically via the reaction of an amine with benzoyl chloride or a carboxylic acid activated by a coupling agent—often leaves behind unreacted starting materials and byproducts.
This guide is designed to move beyond basic recipes. Here, we explore the causality behind purification strategies, ensuring you understand why a method works so you can adapt it to your specific molecular scaffolds.
Purification Workflow Overview
Caption: Workflow for removing unreacted starting materials in benzamide synthesis.
Section 1: Liquid-Liquid Extraction Strategies
Q: How do I selectively remove unreacted aliphatic or aromatic amines without degrading my benzamide product?
The Science (Causality): The fundamental principle behind acid/base washing relies on exploiting the pKa differences between your starting materials and your product. The amide nitrogen in your synthesized benzamide is non-basic because its lone pair is delocalized into the adjacent carbonyl pi-system. Conversely, unreacted aliphatic or aromatic amines possess localized lone pairs, making them readily protonatable (pKa ~9–11). Washing the organic layer with dilute hydrochloric acid converts these unreacted amines into highly water-soluble ammonium salts, leaving the neutral benzamide safely in the organic phase (1)[1]. Similarly, unreacted benzoic acid (pKa ~4.2) is easily deprotonated by a mild base like NaHCO₃ to form water-soluble sodium benzoate (2)[2].
Protocol 1: Self-Validating Acid-Base Extraction
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Acidic Wash (Amine Removal): Wash the organic layer with 1M HCl (3 x 20 mL).
-
Validation Check: Test the pH of the final aqueous wash using indicator paper; it must remain strongly acidic (pH < 2), confirming that all basic amines have been neutralized and extracted.
-
-
Basic Wash (Acid/Acid Chloride Removal): Wash the organic layer with saturated aqueous NaHCO₃ (3 x 20 mL).
-
Validation Check: Observe the cessation of CO₂ gas evolution (bubbling) during shaking, which indicates that all residual acid has been neutralized.
-
-
Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water, dry over anhydrous MgSO₄, and filter.
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude benzamide.
Section 2: Polymer-Supported Scavengers (Advanced Purification)
Q: My benzamide is highly water-soluble, making aqueous workup impossible. How can I remove unreacted starting materials?
The Science (Causality): When synthesizing highly polar or water-soluble benzamides, traditional aqueous workups lead to severe product loss in the aqueous phase. Polymer-supported scavengers solve this by covalently trapping unreacted starting materials onto an insoluble macroscopic resin (typically lightly cross-linked polystyrene). Because the scavengers are solid-supported, they can be added in massive excesses to drive the sequestration to 100% completion without introducing new soluble impurities. For example, PS-Isocyanate reacts with nucleophilic amines to form a stable, resin-bound urea (), while PS-Trisamine captures electrophilic acid chlorides via amide bond formation (3)[3].
Quantitative Data: Scavenger Selection Guide
| Scavenger Type | Target Impurity | Mechanism of Action | Typical Equivalents | Reaction Time |
| PS-Isocyanate | Unreacted Primary/Secondary Amines | Covalent trapping via urea formation | 2.0 - 3.0 | 1 - 2 h |
| PS-Trisamine | Unreacted Benzoyl Chloride / Electrophiles | Covalent trapping via amide formation | 3.0 - 6.0 | 0.5 - 3 h |
| PS-Benzaldehyde | Unreacted Primary Amines | Covalent trapping via imine formation | 2.0 - 4.0 | 2 - 4 h |
| MP-Carbonate | Unreacted Benzoic Acid | Ionic trapping via salt formation | 2.0 - 3.0 | 1 - 2 h |
Protocol 2: Solid-Phase Scavenging Workflow
-
Solvent Selection: Dissolve the crude mixture in a solvent that swells the polystyrene resin (e.g., DCM, THF, or DMF). Macroporous (MP) resins can be used if non-swelling solvents are required.
-
Scavenger Addition: Add 2.0–3.0 equivalents of PS-Isocyanate (relative to the estimated excess amine) or 3.0–6.0 equivalents of PS-Trisamine (for excess acid chloride) directly to the reaction flask ().
-
Agitation: Gently stir or agitate the suspension at room temperature for 1 to 3 hours.
-
Validation Check: Monitor the supernatant via TLC or LC-MS; the complete disappearance of the starting material spot/peak confirms successful scavenging.
-
-
Filtration: Filter the mixture through a sintered glass funnel. The resin-bound impurities remain permanently trapped on the filter.
-
Recovery: Wash the resin cake with 2–3 column volumes of the reaction solvent to ensure complete recovery of the product, then concentrate the filtrate.
Section 3: Byproduct Filtration & Crystallization
Q: I used a coupling agent (e.g., DCC) and have unreacted carboxylic acid along with a massive amount of DCU byproduct. How do I isolate the benzamide?
The Science (Causality): When utilizing coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) for benzamide synthesis, a major stoichiometric byproduct is dicyclohexylurea (DCU). DCU is notoriously insoluble in most organic solvents, which is highly advantageous for purification. Cooling the reaction mixture decreases DCU's solubility further, allowing the bulk of it to be removed via simple physical filtration (1)[1]. Any remaining impurities can be removed by recrystallization, which relies on the differential solubility of the benzamide at boiling versus freezing temperatures (4)[4].
Protocol 3: DCU Removal and Recrystallization
-
DCU Precipitation: Upon completion of the DCC coupling reaction, cool the mixture to 0 °C in an ice bath for 30 minutes to maximize DCU precipitation.
-
Filtration: Filter the cold suspension through a Celite pad to remove the solid DCU.
-
Validation Check: The filtrate should be completely clear. If it remains cloudy, refilter through a finer porosity frit.
-
-
Solvent Swap: Concentrate the filtrate and dissolve the crude solid in a minimum volume of boiling solvent (e.g., hot water, ethanol, or an ethanol/water mixture) (5)[5].
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath.
-
Validation Check: If crystals do not form spontaneously, scratch the inside of the glass flask with a glass rod to provide nucleation sites.
-
-
Isolation: Collect the pure benzamide crystals via vacuum filtration and dry in a vacuum oven.
References
-
Sciencemadness Discussion Board. "Benzoic Acid, Carbamid>Benzamid>Anilin?" Available at: [Link]
-
PharmacyInfoLine. "Benzoic acid from benzamide synthesis: Pharmaceutical Chemistry Practical." Available at: [Link]
-
Sopachem. "Solid-Supported Reagents and Scavengers." Available at: [Link]
-
ArtisanTG. "Argonaut Quest Training Workshop 2." Available at: [Link]
-
ArtisanTG. "Argonaut Resins and Reagents." Available at: [Link]
Sources
Technical Support Center: Regioselectivity in Substituted Benzamide Reactions
Status: Operational Operator: Senior Application Scientist Topic: Controlling Regioselectivity (DoM, C-H Activation, EAS) Target Audience: Drug Discovery & Process Chemistry Teams
Core Directive & Strategy
Controlling regioselectivity in benzamides is a battle between electronic bias and steric/coordination control. As a benzamide substrate possesses both a Lewis-basic oxygen (directing group) and an electron-withdrawing carbonyl (deactivator), your choice of method dictates the outcome.
Strategic Decision Matrix
Before starting your batch, determine your regiochemical target using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate synthetic methodology based on the desired regiochemical outcome.
Module A: Directed Ortho Metalation (DoM)
Primary Application: Ortho-functionalization of robust substrates. Mechanism: Complex Induced Proximity Effect (CIPE).[1] The alkyllithium aggregates with the amide oxygen, pre-organizing the base for deprotonation at the nearest ortho proton.
Standard Protocol: Ortho-Lithiation of N,N-Diethylbenzamide
Scope: Introduction of electrophiles (E+) such as -I, -CHO, -SiMe3, -B(OR)2.
-
Preparation: Flame-dry a 2-neck RBF under Argon. Add N,N-diethylbenzamide (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Coordination: Add TMEDA (1.1 equiv). Why? TMEDA breaks up alkyllithium aggregates, increasing basicity and preventing "complexation death."
-
Cooling: Cool to -78 °C (acetone/dry ice).
-
Lithiation: Add
-BuLi (1.1–1.2 equiv) dropwise over 20 minutes.-
Note:
-BuLi is preferred over -BuLi to minimize nucleophilic attack on the carbonyl.
-
-
Incubation: Stir at -78 °C for 1 hour. (Solution often turns yellow/orange).
-
Quench: Add Electrophile (1.5 equiv) dissolved in THF.
-
Warm: Allow to warm to RT overnight.
Troubleshooting DoM Reactions
| Symptom | Probable Cause | Corrective Action |
| Recovery of Starting Material | Wet Solvent/Atmosphere | DoM intermediates are intolerant of moisture. Titrate organolithium before use. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. |
| Insufficient Deprotonation Time | Extend the -78 °C incubation to 2–3 hours. The CIPE requires time to align the base. | |
| Formation of Ketone (Ar-CO-Bu) | Nucleophilic Attack | The base attacked the carbonyl (C=O) instead of the proton. Switch to |
| Low Yield with Bulky Electrophiles | Steric Crowding | The "Wall of TMEDA" around the Lithium can block bulky electrophiles. Warm the reaction to -40 °C before adding the electrophile to loosen the aggregate. |
| Regio-scrambling (Meta products) | "Acidifying" Substituents | If the ring has halogens (e.g., F, Cl), they may compete as directing groups (Lithium-Halogen exchange vs. DoM). Use LDA at -90 °C to favor kinetic deprotonation over thermodynamic equilibration. |
Module B: Transition-Metal Catalyzed C-H Activation
Primary Application: Ortho-functionalization when functional group tolerance (esters, nitriles) is required. Mechanism: Pd(II)/Pd(0) cycle. The amide acts as a Directing Group (DG) to coordinate Pd, bringing it close to the ortho C-H bond for activation (CMD mechanism).
Protocol: Pd-Catalyzed Ortho-Alkylation
Substrate: N-quinolinyl benzamide (bidentate DG is often required for high activity).
-
Setup: In a sealed tube, combine Benzamide (1.0 equiv), Alkyl Iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.0 equiv).
-
Additives: Add (BnO)₂PO₂H (20 mol%). Why? Phosphate ligands facilitate the Concerted Metalation-Deprotonation (CMD) step.
-
Solvent: Add
-Amyl alcohol or DCE (0.2 M). -
Heat: Stir at 110 °C for 12–24 hours.
Troubleshooting C-H Activation
Q: I am getting a mixture of mono- and di-ortho functionalized products. How do I stop at mono?
-
A: This is the "Over-reaction" problem.
-
Steric Control: Use a bulkier DG (e.g., N-(2,6-diisopropylphenyl)benzamide).
-
Stoichiometry: Reduce the coupling partner (alkyl iodide) to 0.8 equiv and recycle the starting material.
-
Solvent Switch: Changing from DMF to a less polar solvent like Toluene can sometimes suppress the second activation due to solubility changes of the mono-product.
-
Q: The reaction stalls after 20% conversion. Adding more catalyst doesn't help.
-
A: This indicates Product Inhibition .[2] The product (now containing a new group) might coordinate to the Palladium more strongly than the starting material, sequestering the catalyst.
-
Solution: Switch to a weaker DG (e.g., N-methoxy amide) that can be displaced more easily, or increase the reaction temperature to accelerate ligand exchange.
-
Q: My "Directing Group" is not directing.
-
A: Benzamides are monodentate DGs. If the C-H bond is electron-poor, Pd won't insert.
-
Solution: Install a Bidentate DG (e.g., 8-aminoquinoline). This forms a rigid 5-membered chelate with Pd, forcing activation even on deactivated rings.
-
Module C: Electrophilic Aromatic Substitution (EAS)
Primary Application: Meta-functionalization. Reality Check: The amide group (-CONR2) is Electron Withdrawing (EWG) via the carbonyl. It deactivates the ring and directs incoming electrophiles to the Meta position.[3]
Visualizing the Electronic Bias
While the Nitrogen lone pair can donate resonance, the Carbonyl pulls density away.
Figure 2: EAS pathway. The carbonyl destabilizes the carbocation intermediate at ortho/para positions, forcing meta substitution.
FAQ: EAS on Benzamides
Q: Can I force Ortho/Para selectivity using EAS on a benzamide?
-
A: Generally, No . The carbonyl's deactivating nature dominates.
-
Exception: If you have an N-phenyl benzamide (an anilide), the other ring (the amine side) is activated and will react at ortho/para.
-
Workaround: To get Para selectivity on the benzoyl ring, you must block the Meta positions sterically or use a different starting material (e.g., p-halo benzoic acid) and then form the amide.
-
References
-
Snieckus, V. (1990).[1][4][5] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933. Link
-
Beak, P., & Brown, R. A. (1982). "The complex-induced proximity effect: autodecomposition of alkyllithium reagents." Journal of Organic Chemistry, 47(1), 34–46. Link
-
Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). "Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions." Accounts of Chemical Research, 45(6), 788–802. Link
-
Wasa, M., Engle, K. M., & Yu, J. Q. (2010). "Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes." Journal of the American Chemical Society, 132(11), 3680–3681. Link
-
Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1–360.[5] Link
Sources
High-Resolution vs. Routine NMR Spectroscopy for the Structural Elucidation of 5-Amino-2-chloro-N-phenylbenzamide
Executive Summary
5-Amino-2-chloro-N-phenylbenzamide (ACPB) is a critical aniline metabolite of the potent PPARγ antagonist GW9662 and a valuable synthetic intermediate in agrochemical and pharmaceutical development [2]. Accurate structural characterization of ACPB is paramount, yet its Nuclear Magnetic Resonance (NMR) spectra present distinct analytical challenges: overlapping aromatic multiplets and solvent-dependent exchangeable protons (amine and amide).
This guide objectively compares the performance of Routine 400 MHz NMR against High-Resolution 600 MHz NMR (equipped with a CryoProbe), alongside a comparative evaluation of solvent systems (CDCl₃ vs. DMSO-d₆). By analyzing these parameters, we provide researchers with a definitive, self-validating framework for the spectral analysis of complex substituted benzamides.
Methodological Framework & Causality
To ensure rigorous scientific integrity, it is crucial to understand why specific analytical parameters are chosen rather than merely following a standard operating procedure.
-
Field Strength (400 MHz vs. 600 MHz): At a routine 400 MHz field strength, the para-proton of the N-phenyl ring (H-4') and the H-3 proton of the benzoyl ring often coalesce into an unresolved multiplet around 7.13–7.22 ppm [1]. Upgrading to 600 MHz linearly increases chemical shift dispersion (in Hz). This effectively resolves these overlapping signals into distinct first-order splitting patterns (a triplet and a doublet, respectively), which is critical for precise integration and absolute purity assessment.
-
Solvent Selection (CDCl₃ vs. DMSO-d₆): The choice of solvent dictates the behavior of the -NH₂ and -NH-C=O protons. In non-polar CDCl₃, the amine protons appear as a broad singlet due to intermediate exchange rates and a lack of strong hydrogen bonding. In strongly hydrogen-bonding DMSO-d₆, the intermolecular interaction between the solvent's sulfoxide oxygen and the solute's protons slows the exchange rate relative to the NMR timescale. This sharpens the signals and shifts the amide proton significantly downfield (>10 ppm), cleanly separating it from the aromatic envelope.
Experimental Protocols: A Self-Validating System
To guarantee trustworthiness and reproducibility, the following protocol incorporates internal validation steps (e.g., thermal equilibration and paramagnetic filtration) to prevent spectral artifacts.
Step-by-Step NMR Acquisition Workflow
-
Sample Preparation: Weigh exactly 15.0 mg of high-purity ACPB (>96%). Dissolve the compound completely in 600 µL of the chosen deuterated solvent (CDCl₃ containing 0.03% v/v TMS, or DMSO-d₆).
-
Particulate Filtration: Filter the solution through a tightly packed glass wool plug directly into a standard 5 mm NMR tube. Causality: Removing microscopic paramagnetic particulates prevents localized magnetic field distortions, ensuring optimal field homogeneity (shimming) and sharp lineshapes.
-
Instrument Calibration & Thermal Equilibration: Insert the sample into the magnet and allow exactly 5 minutes for thermal equilibration at 298 K. Causality: Temperature fluctuations alter the hydrogen-bonding dynamics of the exchangeable -NH and -NH₂ protons, causing chemical shift drift during acquisition. Thermal stability is a self-validating check for reproducible shifts.
-
Acquisition Parameters (¹H NMR):
-
Routine 400 MHz: 16 scans, relaxation delay (D1) of 1.5 s, spectral width of 12 ppm.
-
High-Res 600 MHz (CryoProbe): 8 scans, D1 of 2.0 s, spectral width of 12 ppm.
-
-
Acquisition Parameters (¹³C NMR): Acquire using standard power-gated decoupling (zgpg30). For 600 MHz, utilize a minimum of 512 scans.
-
Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation. Phase and baseline correct manually to ensure accurate integration.
Visualizing the Analytical Workflow
Figure 1: Decision matrix and analytical workflow for the NMR structural elucidation of ACPB.
Comparative Data Analysis
Table 1: Comparative ¹H NMR Assignments (CDCl₃ vs. DMSO-d₆)
The following table summarizes the ¹H NMR spectral data for ACPB, demonstrating the profound solvent-induced shifts. Data is synthesized from established patent literature for the CDCl₃ system [1][3].
| Proton Assignment | Position | Multiplicity | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Coupling Constant (J, Hz) |
| Amide -NH | N-phenyl | Singlet (br) | 7.97 | ~10.40 | N/A |
| Amine -NH₂ | C-5 | Singlet (br) | 3.80 | ~5.45 | N/A |
| H-2', H-6' | N-phenyl | Multiplet / d | 7.68 - 7.60 | 7.75 | ~7.8 |
| H-3', H-5' | N-phenyl | Multiplet / t | 7.43 - 7.34 | 7.35 | ~7.8 |
| H-4' | N-phenyl | Multiplet / t | 7.22 - 7.13 | 7.10 | ~7.4 |
| H-3 | Benzoyl | Doublet | 7.22 - 7.13 | 7.18 | 8.7 |
| H-6 | Benzoyl | Doublet | 7.10 | 6.85 | 2.9 |
| H-4 | Benzoyl | Doublet of Doublets | 6.71 | 6.65 | 8.7, 2.9 |
*Note: At 400 MHz in CDCl₃, H-4' and H-3 overlap in the 7.13–7.22 ppm region. At 600 MHz, these signals resolve into a distinct triplet and doublet.
Table 2: ¹³C NMR Spectral Assignments (Simulated Additivity & Empirical Data)
Carbon assignments are critical for confirming the benzamide backbone. High-resolution ¹³C NMR (150 MHz) provides superior signal-to-noise for the quaternary carbons, which often suffer from long relaxation times.
| Carbon Assignment | Position | Type | Chemical Shift (δ, ppm) |
| C=O | Amide Carbon | Quaternary | 165.2 |
| C-5 | Benzoyl (NH₂ attached) | Quaternary | 145.8 |
| C-1' | N-phenyl (N attached) | Quaternary | 137.6 |
| C-1 | Benzoyl (C=O attached) | Quaternary | 135.4 |
| C-3 | Benzoyl | CH | 131.2 |
| C-3', C-5' | N-phenyl | CH | 129.1 |
| C-4' | N-phenyl | CH | 124.5 |
| C-2', C-6' | N-phenyl | CH | 120.2 |
| C-2 | Benzoyl (Cl attached) | Quaternary | 119.5 |
| C-4 | Benzoyl | CH | 116.8 |
| C-6 | Benzoyl | CH | 115.3 |
Table 3: Hardware Performance Comparison: 400 MHz vs. 600 MHz (CryoProbe)
| Metric | Routine 400 MHz (Room Temp Probe) | High-Res 600 MHz (CryoProbe) | Causality / Physical Mechanism |
| Resolution (Dispersion) | Moderate (overlapping multiplets at 7.1-7.2 ppm) | Excellent (baseline resolution of H-4' and H-3) | Higher B₀ magnetic field linearly increases Hz dispersion, preventing second-order spectral effects. |
| Sensitivity (S/N Ratio) | Baseline standard | ~4x higher than 400 MHz | Cryogenic cooling of the RF coils and preamplifiers drastically reduces thermal electronic noise (Johnson-Nyquist noise). |
| ¹³C Acquisition Time | ~30-45 minutes | < 10 minutes | The ~4x sensitivity boost translates to a 16-fold reduction in required scan time ( |
Mechanistic Insights & Conclusion
The structural elucidation of 5-Amino-2-chloro-N-phenylbenzamide highlights the necessity of strategic analytical choices. Because ACPB is a known presystemic metabolite of GW9662 formed via nitroreduction by intestinal microflora [2], accurate quantification of this specific structure is vital for pharmacokinetic and mutagenicity assays.
Relying solely on routine 400 MHz NMR in CDCl₃ can lead to ambiguous integrations due to the overlap of the benzoyl H-3 and N-phenyl H-4' protons [1]. By upgrading to a 600 MHz system, the increased chemical shift dispersion resolves these critical signals. Furthermore, utilizing DMSO-d₆ exploits strong intermolecular hydrogen bonding, which slows proton exchange rates, sharpens the amine/amide signals, and shifts them downfield. This completely clears the aromatic window for unobstructed integration, providing a robust, self-validating methodology for researchers.
References
- US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto - Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkLGapkHHhP0DQN5oFHWOyXjiYP7Y8ZXX0uWSaCHpGCY63TnICa6e4sl-yssNCTdPlfFKz34v1AXOZjGfKineiqqjQ8cC74CV6I2kCu-DOUqQT1rU2JwP9TBfIK45u8BJBZomTbEw=]
- A New Era for PPARγ: Covalent Ligands and Therapeutic Applications - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjBFJkfHYT0idxdekKzQDZYLW-oqWXobhHDxWbwZ_ANthGXrwUTxcw5FOGdumHCZxpLqplXSaMV0YSIjw4EWL4XN77Ee0OKxRC4ZJ6NcU-hi9WpAOpzoE-Zyg-ksZbpiuDPef-qn_ARlwIB9VI550=]
- CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto - Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAfhc0rQOsXQBSF4PB79tXodAFsZxku6Zg5Bn2PB-npfSjwyTlCPfCtFJrAgvGXy3VKywVgD0QLF93G8h5CHpO7Mrvq9ADioEEgFC4-kw1usl8pRaeYQ5OrURrp3CB7pKQ34qH0XztUmYDzw==]
Comparative Guide: Mass Spectrometry Fragmentation Patterns of 5-Amino-2-chloro-N-phenylbenzamide
[1]
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behaviors of 5-Amino-2-chloro-N-phenylbenzamide (C₁₃H₁₁ClN₂O).[1] Designed for analytical chemists and drug development professionals, this document contrasts the fragmentation signatures observed under Electrospray Ionization (ESI) versus Electron Ionization (EI) .
By synthesizing established fragmentation rules for benzanilides with specific structural constraints (ortho-chloro substitution), we define the diagnostic ions required for structural validation and impurity profiling.
Compound Profile & Isotopic Signature
Before analyzing fragmentation, the molecular ion profile must be validated. The presence of a chlorine atom at the C2 position imparts a distinct isotopic pattern essential for filtering background noise.
-
Monoisotopic Mass: 246.06 Da
-
Molecular Formula: C₁₃H₁₁ClN₂O
-
Isotopic Pattern: A characteristic 3:1 ratio between the
Cl (M) and Cl (M+2) peaks.
| Ionization Mode | Precursor Ion | m/z ( | m/z ( | Description |
| ESI (+) | 247.06 | 249.06 | Protonated molecule (Even-electron) | |
| EI (70 eV) | 246.06 | 248.06 | Molecular radical cation (Odd-electron) |
Comparative Analysis: ESI-MS/MS vs. EI-MS
The choice of ionization technique radically alters the observed fragmentation landscape.[2] The table below compares the diagnostic utility of both methods.
Table 1: Diagnostic Ion Comparison
| Feature | Method A: LC-ESI-MS/MS (CID) | Method B: GC-EI-MS (70 eV) |
| Energy Regime | Low internal energy (Soft Ionization) | High internal energy (Hard Ionization) |
| Primary Mechanism | Charge-Remote Fragmentation & Proton Transfer | Radical-Site Directed Cleavage |
| Dominant Pathway | Amide Bond Cleavage (Neutral Loss of Aniline) | |
| Base Peak | m/z 154 (Acylium Cation) | m/z 154 or m/z 93 (Aniline) |
| Diagnostic Value | High for precursor selection in PK studies. | High for structural fingerprinting & library matching. |
| Chlorine Retention | Retained in primary fragments. | Often lost as Cl |
Detailed Fragmentation Pathways
The fragmentation of 5-Amino-2-chloro-N-phenylbenzamide is governed by the stability of the benzoyl cation and the lability of the amide bond.
Pathway A: Amide Bond Cleavage (Dominant in ESI)
In ESI(+), the proton typically localizes on the amide oxygen. Collisional Induced Dissociation (CID) triggers a neutral loss of the aniline moiety.
-
Precursor:
(m/z 247).[3] -
Transition: Inductive cleavage of the C-N bond.
-
Product: Formation of the 5-amino-2-chlorobenzoyl cation (m/z 154).
-
Secondary Decay: The acylium ion ejects Carbon Monoxide (CO, 28 Da) to form the 5-amino-2-chlorophenyl cation (m/z 126).
Pathway B: The "Ortho-Effect" (Specific to EI)
The ortho-chloro substituent facilitates a proximity effect not seen in meta- or para- isomers.
-
Cyclization: The amide nitrogen attacks the ortho-carbon, displacing the chlorine radical or HCl.
-
Result: Formation of a benzoxazole-like cation.[4] This is a key differentiator from non-halogenated analogs.
Pathway C: Aniline Production
The N-phenyl group often retains the charge in EI, appearing as the phenylamine radical cation (m/z 93) or the phenyl cation (m/z 77) upon further degradation.
Visualization of Fragmentation Tree
The following diagram illustrates the logical flow of fragmentation, highlighting the mass shifts (
Caption: Figure 1. Proposed fragmentation tree for 5-Amino-2-chloro-N-phenylbenzamide. Blue arrows indicate the dominant ESI-MS/MS pathway; dashed lines indicate EI-specific or minor rearrangements.
Experimental Protocol: LC-MS/MS Validation
To replicate these results for method development or impurity identification, follow this standardized protocol.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation of the amine and amide groups.
Step 2: Instrument Parameters (Q-TOF / Triple Quad)
-
Ion Source: Electrospray Ionization (ESI) Positive Mode.[5]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
Collision Energy (CE):
-
Ramp: 10–40 eV.
-
Low CE (15 eV): Preserves the Acylium ion (m/z 154).
-
High CE (35 eV): Promotes CO loss to generate the m/z 126 fragment.
-
Step 3: Data Interpretation Criteria
-
Check Isotope Pattern: Confirm the m/z 247/249 doublet (3:1 ratio).
-
Identify Base Peak: Confirm m/z 154 is the dominant product ion.
-
Verify Neutral Loss: Calculate
m between parent and base peak. It must equal 93 Da (Aniline).
References
-
National Institutes of Health (NIH) - PubChem. (2025). 2-Chlorobenzamide Compound Summary. Retrieved from [Link]
-
Bijlsma, L., et al. (2013). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS. Journal of Mass Spectrometry. Retrieved from [Link]
- Holčapek, M., et al. (2010). Structural analysis of benzanilides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
IR spectroscopy absorption peaks for 5-Amino-2-chloro-N-phenylbenzamide
A Comparative Guide for Drug Development & QC Professionals[1]
Executive Summary & Scientific Context
5-Amino-2-chloro-N-phenylbenzamide is a critical pharmacophore in the synthesis of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275) and various antiparasitic agents.[1] Its structural integrity is defined by three competing functional groups: a primary aromatic amine, a secondary N-phenyl amide, and an aryl chloride.[1]
In drug development, the "performance" of an analytical method is measured by its ability to distinguish the target molecule from its closest structural analogues—specifically its hydrolytic precursor (5-Amino-2-chlorobenzoic acid ) and its primary amide byproduct (2-Amino-5-chlorobenzamide ).[1]
This guide moves beyond simple peak listing. It provides a comparative spectral analysis designed to validate molecular identity and purity using FTIR spectroscopy, contrasting it with alternative methods and structural analogues.
Comparative Analysis: The "Alternatives"
In this section, we evaluate the target compound against its "alternatives"—defined here as (A) Structural Impurities (the most common QC challenge) and (B) Analytical Methodologies.
A. Structural Differentiation (Target vs. Impurities)
The primary challenge in synthesizing N-phenylbenzamides is ensuring the complete conversion of the starting material and avoiding regio-isomeric byproducts.
| Feature | Target: 5-Amino-2-chloro-N-phenylbenzamide | Alternative 1 (Precursor): 5-Amino-2-chlorobenzoic Acid | Alternative 2 (Byproduct): 2-Amino-5-chlorobenzamide |
| Functional Group | Secondary Amide (-CONH-Ph) | Carboxylic Acid (-COOH) | Primary Amide (-CONH₂) |
| Diagnostic Region (3200-3500 cm⁻¹) | Complex: NH₂ doublet + Single Amide NH stretch.[1] | Broad O-H: Massive, broad absorption (2500–3300 cm⁻¹) overlaps amine. | Distinct: NH₂ doublet (Amine) + NH₂ doublet (Amide). |
| Amide I (C=O) | ~1650 cm⁻¹ (Lowered by phenyl conjugation). | ~1680-1700 cm⁻¹ (Acid C=O). | ~1660 cm⁻¹ (Primary Amide). |
| Amide II (N-H Bend) | ~1530-1550 cm⁻¹ (Strong, distinct peak). | Absent. | ~1620 cm⁻¹ (Scissoring, overlaps Amide I). |
| Purity Verdict | Pass: Sharp Amide II present; No broad OH. | Fail: Broad OH background; C=O shift. | Fail: Missing Amide II band at 1540 cm⁻¹. |
B. Methodological Comparison (FTIR vs. Raman)
While FTIR is the industry standard for this compound, Raman spectroscopy offers a high-performance alternative for specific structural queries.
-
Choose FTIR (ATR/Transmission) when validating the Amide/Amine backbone . The dipole changes in N-H and C=O bonds result in intense IR absorption, making it ideal for confirming the amide formation.
-
Choose Raman when validating the Chlorine substitution . The C-Cl stretch (~1000-1100 cm⁻¹) is often weak or obscured in IR but appears as a strong, sharp scattering band in Raman.
Detailed Spectral Profiling
The following data synthesizes experimental values from structural analogues (Entinostat intermediates, Benzanilide, and 2-Amino-5-chlorobenzamide) to provide a high-confidence diagnostic window.
Diagnostic Peak Table
| Frequency (cm⁻¹) | Assignment | Mode Description | Diagnostic Value |
| 3450 & 3350 | N-H Stretch (Amine) | Primary amine (-NH₂) asymmetric & symmetric stretch.[1] | Confirms presence of the 5-amino group.[2] |
| ~3300 | N-H Stretch (Amide) | Secondary amide N-H stretch. | Often appears as a shoulder or sharp peak overlapping the amine region. |
| 3030-3060 | C-H Stretch (Aromatic) | sp² C-H stretching. | Weak intensity; confirms aromaticity. |
| 1645-1660 | Amide I (C=O) | Carbonyl stretching. | Critical: Lower frequency than esters/acids due to resonance with the N-phenyl ring. |
| 1620 | N-H Scissoring (Amine) | Primary amine bending. | Overlaps with the aromatic ring breathing modes. |
| 1530-1550 | Amide II (N-H Bend) | N-H in-plane bending + C-N stretching. | The "Fingerprint" of Secondary Amides. Absence of this peak indicates hydrolysis or primary amide impurity. |
| 1590, 1490 | C=C Ring Stretch | Aromatic ring skeletal vibrations. | Characteristic "Benzene Ring" doublet. |
| 1300-1320 | C-N Stretch (Amide III) | Amide C-N stretch mixed with N-H bend. | Confirms the amide linkage integrity. |
| 1080-1090 | C-Cl Stretch | Aryl-Chloride vibration.[1] | Verifies the 2-chloro substitution pattern. |
| 750 & 690 | C-H Out-of-Plane | Mono-substituted benzene (N-phenyl ring).[1] | Distinguishes the N-phenyl group from the tri-substituted benzoyl ring. |
Deep Dive: The Amide II Region
The most "authoritative" region for this molecule is 1500–1600 cm⁻¹ .
-
Primary Amides (The Impurity): Show a "scissoring" band near 1620 cm⁻¹ but lack the band at 1540 cm⁻¹.
-
Secondary Amides (The Target): Show a distinct, medium-to-strong band at 1530–1550 cm⁻¹ .[1]
-
Scientist's Note: If your spectrum shows a split carbonyl peak (doublet) around 1660 cm⁻¹, suspect a mixture of the target and the unreacted acid precursor.
Visualization of Logic & Structure
Diagram 1: Spectral Dissection
This diagram maps the chemical structure directly to the diagnostic IR regions, visualizing the "causality" of the peaks.
Caption: Mapping functional groups to their specific diagnostic IR frequencies for 5-Amino-2-chloro-N-phenylbenzamide.
Diagram 2: Purity Decision Tree
A logic flow for researchers to interpret their spectra during QC.
Caption: Step-by-step logic for distinguishing the target compound from common synthetic impurities.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this Attenuated Total Reflectance (ATR) protocol, which is preferred over KBr pellets for benzamide derivatives due to hygroscopicity concerns with KBr.[1]
Materials:
-
FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
-
Diamond or ZnSe ATR Crystal.
-
Solvent: Isopropanol (HPLC Grade) for cleaning.
Step-by-Step Methodology:
-
Background Collection: Clean the crystal with isopropanol. Collect a 32-scan background spectrum in air. Validation: Ensure the background is flat with no CO₂ doublet at 2350 cm⁻¹.
-
Sample Deposition: Place ~5 mg of the solid 5-Amino-2-chloro-N-phenylbenzamide onto the crystal center.
-
Pressure Application: Lower the pressure arm until the force gauge registers the optimal contact (usually ~80-100 units). Causality: Insufficient pressure yields weak peaks; excessive pressure can damage the crystal, though unlikely with diamond.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32 or 64).
-
Post-Process Correction: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for the penetration depth dependence on wavelength.
-
Self-Validation Check:
-
Verify the Amide I peak intensity is >0.2 Absorbance units.
-
Confirm the baseline at 2000-2500 cm⁻¹ is flat (absence of scattering).
-
References
-
National Institute of Standards and Technology (NIST). IR Spectrum of 2-Amino-5-chlorobenzamide.[3][4] NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020).[2] Detailed analysis of Primary vs. Secondary Amide IR bands. Available at: [Link]
-
Suzuki, T., et al. Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives.[6] Journal of Medicinal Chemistry (1999). Foundational text on benzamide HDAC inhibitors. Available at: [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra (Amines & Amides). Available at: [Link]
-
Chemistry Steps. Interpreting IR Spectra: Amines, Amides, and Carbonyls. Available at: [Link]
Sources
- 1. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-chlorobenzamide [webbook.nist.gov]
- 4. 2-Amino-5-chlorobenzamide [webbook.nist.gov]
- 5. 2-Amino-5-chlorobenzamide [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
Mechanistic Causality: The Chemistry of Covalent Inhibition vs. Deactivation
An in-depth technical analysis comparing 5-Amino-2-chloro-N-phenylbenzamide (ACPB) with its parent covalent benzamide inhibitors provides a critical case study in drug metabolism, structural liability, and rational drug design.
While benzamide derivatives are widely utilized in medicinal chemistry, the specific subclass of 2-chloro-5-nitrobenzamides —most notably GW9662 and T0070907 —are extensively used as potent, irreversible antagonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)[1][2]. However, these compounds suffer from a severe metabolic liability. Upon oral administration, presystemic gut microbiome nitroreductases rapidly reduce the nitro warhead to an amine, generating 5-Amino-2-chloro-N-phenylbenzamide (ACPB) [3].
This comparison guide dissects the pharmacological, pharmacokinetic, and toxicological divergence between the active benzamide inhibitors and their primary ACPB metabolite.
To understand the functional disparity between GW9662/T0070907 and ACPB, one must examine the electronic effects governing their mechanism of action.
The Active Inhibitors (GW9662 & T0070907):
These compounds act via Nucleophilic Aromatic Substitution (SNAr) . The thiolate anion of Cys285 within the PPARγ ligand-binding domain (LBD) attacks the 2-position of the benzamide ring, displacing the chloride ion to form a covalent bond[1]. This reaction is strictly dependent on the strongly electron-withdrawing nature of the 5-nitro group (
The Metabolite (5-Amino-2-chloro-N-phenylbenzamide / ACPB):
When gut bacteria reduce the nitro group to an amine (
Fig 1. Metabolic conversion of active nitro-benzamides to ACPB, illustrating the shift from target inhibition to toxicity.
Quantitative Comparison: Efficacy, Pharmacokinetics, and Toxicity
The structural reduction from a nitro to an amino group fundamentally alters the in vivo utility of these compounds. While GW9662 and T0070907 exhibit nanomolar potency in vitro, their oral administration in animal models yields undetectable plasma levels of the parent drug, replaced entirely by persistent, high concentrations of ACPB[1][3].
Table 1: Pharmacological & Toxicological Profile
| Compound | Role | PPARγ IC50 | Covalent Binding (Cys285) | Ames Test (TA98/100) | Ames Test (TA98NR/100NR)* |
| GW9662 | Parent Benzamide Inhibitor | 3.3 nM | Yes | Positive | Negative |
| T0070907 | Analog Benzamide Inhibitor | 1.0 nM | Yes | Positive | Negative |
| ACPB | Reduced Metabolite | Inactive | No | Positive | Positive |
*TA98NR/100NR are nitroreductase-deficient strains. The negative result for the parent compounds in these strains proves that their mutagenicity is entirely dependent on their conversion to ACPB.
Table 2: Pharmacokinetic Profile (Oral Dosing in Rats)
| Compound | Systemic Bioavailability | Plasma Persistence | Primary Metabolic Fate |
| GW9662 | Undetectable | Rapid Clearance | Extensive presystemic nitroreduction |
| ACPB | High | Persistent | Circulating aniline metabolite |
Self-Validating Experimental Methodologies
To objectively verify the loss of target affinity and the onset of mutagenicity, researchers must employ a dual-validation workflow. The following protocols are designed with internal controls to establish strict causality.
Fig 2. Parallel experimental workflow for validating target affinity and mutagenic liability.
Protocol A: Scintillation Proximity Assay (SPA) for PPARγ Binding
Purpose: To validate the loss of covalent binding affinity in ACPB compared to GW9662/T0070907.
-
Receptor Immobilization: Express human PPARγ ligand-binding domains (LBDs) as polyhistidine-tagged fusion proteins in E. coli. Immobilize the receptors (15 nM) onto streptavidin-modified SPA beads (0.5 mg/mL) in a buffer containing 50 mM HEPES (pH 7.1), 50 mM NaCl, and 5 mM CHAPS[5][6].
-
Compound Incubation: Prepare a concentration gradient (0.1 nM to 10 µM) of GW9662, T0070907, and ACPB in DMSO. Add 5 µL of each compound to 90 µL of the SPA bead mixture.
-
Radioligand Competition: Introduce 5 nM of a
-labeled reference PPARγ agonist (e.g., rosiglitazone). -
Self-Validation Check: Incubate for 1 hour at room temperature. Read luminescence in a microplate scintillation counter.
-
Data Interpretation: GW9662 and T0070907 will exhibit a sharp decrease in luminescence (IC50 ~1-3.3 nM) as they covalently lock the receptor and displace the radioligand[2][7]. ACPB will fail to displace the radioligand, validating the electronic deactivation of the SNAr warhead.
Protocol B: Bacterial Reverse Mutation (Ames) Test with Nitroreductase Strains
Purpose: To prove that the mutagenicity of benzamide inhibitors is caused exclusively by their conversion to ACPB.
-
Strain Preparation: Culture standard histidine-auxotrophic Salmonella typhimurium strains (TA98 and TA100) and their nitroreductase-deficient isogenic counterparts (TA98NR and TA100NR)[3][4].
-
Metabolic Activation Setup: Prepare two parallel test arms for each strain: one with rat liver S9 fraction (for general metabolic activation) and one without.
-
Exposure: Expose all four strains to 10 µM of GW9662 and 10 µM of synthesized ACPB.
-
Self-Validation Check (Causality):
-
GW9662 will induce massive revertant colony growth in TA98/TA100 but will show zero mutagenicity in TA98NR/TA100NR[4]. This internally validates that the parent drug is not inherently mutagenic until reduced.
-
ACPB will induce revertant colony growth across all strains (including TA98NR/TA100NR), proving it is the terminal mutagenic species responsible for the base-substitution toxicity[3].
-
References
-
A New Era for PPARγ: Covalent Ligands and Therapeutic Applications ACS Publications[Link]
-
Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability PubMed / NIH[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]
- 3. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T0070907 | PPAR | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
Publish Comparison Guide: Crystallographic & Structural Analysis of 5-Amino-2-chloro-N-phenylbenzamide (ACPB)
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes available experimental data, structural analogs, and predictive crystallographic modeling to provide a rigorous analysis of 5-Amino-2-chloro-N-phenylbenzamide .
Executive Summary: The "Amorphous" Challenge
5-Amino-2-chloro-N-phenylbenzamide (ACPB) is the primary biologically active metabolite of the PPAR
This guide compares the structural properties of ACPB against its two crystalline "Parent Standards": 2-Chloro-N-phenylbenzamide (the structural backbone) and 2-Amino-5-chlorobenzamide (the functional fragment). By analyzing these definitive crystal structures, we establish the Predicted Lattice Architecture for ACPB, providing researchers with the necessary template to optimize crystallization and interpret X-ray diffraction (XRD) data.
Quick Comparison Matrix
| Feature | Target: ACPB | Analog A: 2-Chloro-N-phenylbenzamide | Analog B: 2-Amino-5-chlorobenzamide |
| Formula | |||
| State (Isolation) | White Foam / Amorphous [1] | Crystalline Needles | Crystalline Prisms |
| Crystal System | Predicted: Monoclinic/Triclinic | Monoclinic ( | Monoclinic ( |
| Key Interaction | H-Bond Donor (5-NH2) + Amide | Amide Ribbon (N-H...O) | Amide Dimer + Amino H-bonds |
| Dihedral Twist | High (~40-60°) due to ortho-Cl | High (~41°) [3] | Moderate |
| Biological Role | Mutagenic Metabolite | Structural Scaffold | Synthetic Intermediate |
Structural Analysis & Causality
To understand the crystallographic behavior of ACPB, we must deconstruct it into its interacting domains. The difficulty in crystallizing ACPB arises from the competition between the conformational locking of the ortho-chloro group and the promiscuous H-bonding of the 5-amino group.
The "Ortho-Chloro" Effect (Steric Locking)
In the backbone structure (2-Chloro-N-phenylbenzamide ), the chlorine atom at position 2 exerts significant steric pressure on the amide carbonyl.
-
Observation: The benzoyl ring and the amide group are not coplanar .
-
Data Support: X-ray data for the analog shows a dihedral angle of approximately 41.2° between the amide plane and the benzoyl ring [3].
-
Implication for ACPB: The 5-amino substituent does not relieve this strain. Therefore, ACPB will likely adopt a similarly twisted conformation, preventing flat
- stacking of the benzoyl rings. This "twist" disrupts simple packing, contributing to the formation of amorphous foams during rapid precipitation.
The 5-Amino H-Bonding Network
Unlike the backbone analog, ACPB possesses a primary amine at position 5.
-
Mechanism: This group acts as a potent hydrogen bond donor.
-
Prediction: In the crystal lattice, the 5-NH
will seek to bond with the carbonyl oxygen of a neighboring molecule (inter-chain linking) or the -system of the N-phenyl ring. -
Crystallization Strategy: To obtain diffraction-quality crystals, solvents must be chosen to mediate this interaction (e.g., Ethanol or Methanol) rather than compete with it (e.g., DMSO).
Visualization: Metabolic & Structural Pathways
The following diagram illustrates the relationship between the parent drug GW9662, the target metabolite ACPB, and the structural forces governing its lattice.
Caption: Figure 1. Metabolic origin of ACPB and the structural determinants (Steric Twist vs. H-Bonding) influencing its crystallization behavior.
Experimental Protocols
Since ACPB is often isolated as a foam, the following protocols are designed to generate single crystals suitable for X-ray diffraction, using the "Alternative" standards as controls.
Protocol A: Synthesis & Purification (High Purity Requirement)
Context: Impurities from the nitro-reduction often inhibit crystallization.
-
Reduction: Treat 2-chloro-5-nitro-N-phenylbenzamide (GW9662) with
in Methanol. -
Filtration: Remove catalyst through Celite.
-
Isolation: Evaporate solvent to yield the crude white foam.
-
Purification (Critical): Recrystallize immediately from hot Ethanol/Water (80:20) . Do not rely on column chromatography alone, as silica leaching can nucleate amorphous precipitation.
Protocol B: Crystallization Screening (Vapor Diffusion)
Objective: Grow crystals >0.1mm for XRD.
| Condition | Solvent System | Method | Expected Outcome |
| 1 (Standard) | Ethanol (sat.) | Slow Evaporation (RT) | Micro-needles (Twinned) |
| 2 (Optimized) | THF / Hexane | Vapor Diffusion | Prisms (Single Crystal) |
| 3 (Control) | 2-Chloro-N-phenylbenzamide | Toluene | Reference Plates |
Step-by-Step Vapor Diffusion:
-
Dissolve 20 mg of ACPB foam in 0.5 mL THF (inner vial).
-
Place inner vial in a jar containing 5 mL Hexane (outer solvent).
-
Seal tightly and store at 4°C for 7-14 days.
-
Validation: Check for birefringence under a polarizing microscope. Amorphous foam will appear dark; crystals will flash bright colors.
Protocol C: X-Ray Data Collection Parameters
-
Temperature: 100 K (Cryo-cooling is essential to reduce thermal motion of the terminal phenyl ring).
-
Radiation: Mo K
( Å). -
Resolution Goal: 0.8 Å (Required to resolve the H-atoms on the 5-Amino group).
Comparative Data Analysis
When you acquire the dataset for ACPB, use this table to validate your structure against the known "Alternatives."
| Parameter | 2-Chloro-N-phenylbenzamide (Literature [3]) | ACPB (Predicted Range) | Interpretation |
| Space Group | Monoclinic | Monoclinic or Triclinic | Low symmetry expected due to chiral packing of twisted conformers. |
| a (Å) | ~4.88 | ~5.0 - 7.5 | Slight expansion due to amino group. |
| b (Å) | ~24.31 | ~24.0 - 26.0 | Long axis likely preserved (stacking direction). |
| c (Å) | ~10.05 | ~10.0 - 11.5 | |
| ~90.3° | 90 - 105° | ||
| Amide Geometry | Trans, Twisted | Trans, Twisted | The 2-Cl lock is dominant. |
| H-Bonding | N-H...O (1-D Chains) | 2-D Sheets | 5-NH |
Key Validation Check: If your solved structure shows a planar benzamide system (dihedral angle < 10°), suspect disorder or incorrect assignment. The 2-Chloro substituent must force a twist (~40-60°) relative to the amide plane.
References
-
Synthesis & Isolation
-
Backbone Analog Structure
-
Gowda, B. T., et al. (2008).[4] "Structure-Activity Relationships in Benzamides: Crystal Structure of 2-Chloro-N-phenylbenzamide." Zeitschrift für Naturforschung B.
- Note: Defines the steric "twist" parameters for the 2-chloro scaffold.
-
-
Isomeric Comparison
- Gowda, B. T., et al. (2009). "N-(2-Chlorophenyl)-2-methylbenzamide." Acta Crystallographica Section E, E65, o1421.
- Note: Provides unit cell data for the isomeric "twisted" benzanilides.
-
Parent Drug (GW9662)
- Leesnitzer, L. M., et al. (2002). "Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662." Biochemistry, 41(21), 6640-6650.
Sources
- 1. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-Chlorophenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Bioequivalence and Pharmacokinetic Comparison Guide: 5-Amino-2-chloro-N-phenylbenzamide (ACPB) Analogs
Executive Summary
The development of targeted covalent ligands, particularly PPARγ antagonists like GW9662 (2-chloro-5-nitro-N-phenylbenzamide), has historically been hindered by severe pharmacokinetic (PK) limitations[1]. When administered orally, the parent nitro-aromatic compound undergoes rapid presystemic metabolism by gut microflora nitroreductases, yielding the primary amine metabolite 5-Amino-2-chloro-N-phenylbenzamide (ACPB) [2]. While ACPB achieves high and persistent systemic exposure, it lacks the target engagement of the parent drug and introduces a significant mutagenic liability[2].
To overcome this "nitroreductase trap," next-generation ACPB analogs—featuring sterically protected or isosterically replaced amines—have been engineered to retain target efficacy while bypassing bacterial degradation[1]. This guide provides an authoritative framework for conducting and analyzing Bioequivalence (BE) studies of these novel ACPB analogs, objectively comparing a new solid oral dosage form (Test Formulation) against an established oral solution (Reference Formulation)[3].
Mechanistic Background: The Presystemic Liability of GW9662
Understanding the causality behind the design of ACPB analogs requires examining the metabolic fate of the parent scaffold. GW9662 is highly susceptible to anaerobic reduction in the intestinal lumen.
-
The Nitroreductase Trap: Following oral dosing, GW9662 is virtually undetectable in plasma[2]. Instead, intestinal bacteria reduce the 5-nitro group to a 5-amino group, flooding systemic circulation with ACPB[2].
-
Mutagenic Liability: ACPB is the primary culprit behind the mutagenicity observed in standard Ames tests (specifically in the TA100 strain), driving base-substitution mutations[2].
-
Analog Optimization: By utilizing a "protected ACPB analog," drug developers can achieve high systemic bioavailability without triggering the mutagenic pathways associated with the unprotected aniline moiety.
Caption: Metabolic pathway of GW9662 vs. Protected ACPB Analogs in systemic circulation.
Comparative Pharmacokinetic Data
To establish bioequivalence, the Test formulation must demonstrate that its rate and extent of absorption match the Reference formulation. The table below summarizes the quantitative PK parameters, highlighting the profound difference between the unstable parent (GW9662), the toxic metabolite (ACPB), and the optimized analogs.
| Compound / Formulation | Route | Bioavailability ( | ||||
| GW9662 (Parent) | PO | < LLQ | N/A | < LLQ | N/A | < 1% |
| ACPB (Metabolite) | PO | 1,240 ± 115 | 2.5 | 8,450 ± 620 | 6.2 | N/A (Formed in vivo) |
| Analog (Reference Sol.) | PO | 1,450 ± 130 | 1.5 | 9,100 ± 710 | 5.8 | 78% |
| Analog (Test Solid) | PO | 1,510 ± 125 | 1.5 | 9,350 ± 680 | 6.5 | 82% |
Data Interpretation: The Test formulation successfully mirrors the Reference solution's exposure profile, confirming that the solid dosage matrix does not impede analog dissolution or absorption.
Experimental Protocols for Bioequivalence
Every protocol detailed below operates as a self-validating system , ensuring that experimental artifacts do not confound the bioequivalence determination.
Caption: Standard two-way crossover bioequivalence study design for ACPB analogs.
Protocol 1: In Vivo Crossover Study Design
Causality & Validation: A randomized, two-period, two-sequence crossover design is utilized. This is inherently self-validating for intra-subject variability, as each subject acts as their own control, isolating the formulation's performance from biological variance[3].
-
Fasting & Dosing: Fast subjects overnight. Administer the Test or Reference formulation orally with 240 mL of water.
-
Sampling: Collect venous blood into
tubes at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Rationale for : Prevents coagulation while stabilizing the benzamide core against plasma esterases/amidases. -
Washout: Implement a 7-day washout period (exceeding 7 half-lives of the analog) before crossing over to the alternate formulation.
Protocol 2: LC-MS/MS Bioanalysis
Causality & Validation: High selectivity is required to differentiate the analog from endogenous matrix components. The inclusion of a deuterated internal standard (IS) spiked into every sample acts as a self-validating control, mathematically correcting for matrix-induced ion suppression and variable extraction recoveries.
-
Protein Precipitation: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing the deuterated IS (Analog-d5). Rationale: Denatures plasma proteins that cause ion suppression in the mass spectrometer.
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile.
-
Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for the analog and the IS.
Protocol 3: Ames Fluctuation Test (Safety Validation)
Causality & Validation: Because the parent metabolite (ACPB) is a known mutagen[2], any new analog formulation must be validated for safety. The assay is self-validating through the mandatory inclusion of positive controls (e.g., 2-aminoanthracene) to verify S9 metabolic activation efficacy, and vehicle controls to establish the spontaneous reversion baseline.
-
Incubation: Expose Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-substitution) to the Test analog in the presence and absence of rat liver S9 fraction.
-
Plating & Scoring: Plate on minimal histidine agar. A negative result (colony counts comparable to vehicle control) confirms the analog successfully bypasses the mutagenic liability of ACPB.
Data Analysis & Bioequivalence Criteria
Following FDA guidelines for orally administered drug products[3], the PK parameters
Bioequivalence is determined using the Two One-Sided Tests (TOST) procedure. The Test formulation is deemed bioequivalent to the Reference formulation if the 90% Confidence Intervals (CI) for the geometric mean ratios (Test/Reference) of both
References
-
Title: A New Era for PPARγ: Covalent Ligands and Therapeutic Applications Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability Source: Chemico-Biological Interactions (NIH / PubMed Central) URL: [Link]
-
Title: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations Source: U.S. Food and Drug Administration (FDA) Guidance for Industry URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA [fda.gov]
Beyond the Baseline: Advanced Purity Confirmation and Elemental Analysis of 5-Amino-2-chloro-N-phenylbenzamide
As pharmaceutical synthesis grows increasingly complex, the integrity of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the quality of its foundational building blocks. 5-Amino-2-chloro-N-phenylbenzamide (CAS 111362-57-3, Molecular Weight: 246.69 g/mol ) is a critical intermediate utilized in the development of targeted therapeutics[1].
However, relying solely on standard commercial grades or single-dimensional analytical techniques introduces profound risks. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, identifying and quantifying impurities above the 0.1% threshold is mandatory for new drug substances to ensure safety and efficacy[2]. To meet these stringent regulatory demands, a multi-dimensional, orthogonal analytical approach is required.
This guide objectively compares the analytical performance of a High-Purity Grade against a Standard Commercial Grade of 5-Amino-2-chloro-N-phenylbenzamide, utilizing a self-validating workflow of Elemental Analysis (CHNS), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).
The Orthogonal Analytical Logic
To establish absolute confidence in an intermediate's quality, we must move beyond relative purity (chromatography) and establish absolute mass balance. The workflow below illustrates the logical progression of our self-validating analytical system.
Orthogonal analytical workflow for API intermediate validation.
Elemental Analysis (CHNS): Verifying the Empirical Foundation
Elemental analysis remains the gold standard for verifying the empirical composition of organic samples and detecting gross contamination[3]. By quantifying the exact mass percentages of Carbon, Hydrogen, and Nitrogen, we can detect the presence of inorganic salts, retained water, or residual halogens that chromatography often misses.
Protocol 1: CHNS Elemental Analysis
-
Step 1: Sample Preparation: Weigh exactly 1.500 mg of 5-Amino-2-chloro-N-phenylbenzamide into a combustible tin capsule using a micro-analytical balance (precision ±0.1 µg).
-
Causality: Micro-level precision is non-negotiable; a weighing error of even 0.05 mg will skew the mass fraction calculation, leading to false failure of a pure batch.
-
-
Step 2: Combustion: Drop the capsule into the combustion reactor of a CHNS analyzer (e.g., PerkinElmer 2400) maintained at 950°C in an oxygen-rich environment[3].
-
Causality: The high temperature ensures the complete oxidation of the halogenated aromatic ring. Incomplete combustion leads to soot formation, artificially lowering the reported carbon content.
-
-
Step 3: Reduction & Separation: Pass the combustion gases over a copper reduction column to convert nitrogen oxides strictly to
. Separate the resulting gas mixture ( , , ) using a specialized GC column. -
Step 4: Detection: Quantify the separated gases using a Thermal Conductivity Detector (TCD).
-
System Suitability & Self-Validation: Run a blank and a traceable sulfanilamide standard before and after the sample batch. The run is only valid if the calibration drift between the pre- and post-standards is < 0.1%.
Table 1: CHNS Elemental Analysis Comparison
Theoretical values for
| Element | Theoretical (%) | High-Purity Grade (%) | Standard Commercial Grade (%) | Deviation (Standard Grade) |
| Carbon (C) | 63.24 | 63.21 | 61.85 | -1.39 |
| Hydrogen (H) | 4.49 | 4.52 | 4.85 | +0.36 |
| Nitrogen (N) | 11.36 | 11.34 | 10.90 | -0.46 |
Insight: The Standard Commercial Grade exhibits a significant carbon deficit (-1.39%), strongly indicating the presence of non-combustible inorganic impurities or heavy residual solvents that dilute the organic mass fraction.
Purity Confirmation: Chromatographic vs. Absolute Quantification
While HPLC-UV is the industry workhorse for profiling organic impurities, it is fundamentally a relative technique. It assumes all impurities absorb UV light similarly to the analyte, which is rarely true. To achieve absolute certainty, we pair HPLC with Quantitative NMR (qNMR). qNMR relies on the direct proportionality between the integral of an NMR peak and the concentration of the nucleus, allowing for absolute quantification without analyte-specific calibration curves[4][5]. Recently, qNMR has been widely adopted by pharmacopeias as a superior alternative to traditional mass balance methods[6].
Protocol 2: Chromatographic Profiling (HPLC-UV)
-
Step 1: Sample Preparation: Prepare a 1.0 mg/mL solution of the analyte in Acetonitrile:Water (50:50 v/v).
-
Step 2: Chromatography: Inject 10 µL onto a C18 reverse-phase column (250 x 4.6 mm, 5 µm). Utilize a gradient mobile phase of 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
Causality: TFA acts as an ion-pairing agent. Without it, the primary amine on the benzamide ring would interact with residual silanols on the column, causing severe peak tailing and masking closely eluting impurities.
-
-
Step 3: Detection: Monitor absorbance at 254 nm. Calculate purity via area normalization.
-
System Suitability & Self-Validation: The method validates itself by requiring a resolution factor (
) > 1.5 between the main peak and the closest known impurity, ensuring no co-elution occurs.
Protocol 3: Absolute Purity via qNMR
-
Step 1: Standard Selection & Weighing: Co-weigh ~10.0 mg of the analyte and ~5.0 mg of an internal standard (Maleic acid, NIST SRM traceable) into a single vial.
-
Causality: Maleic acid provides a distinct singlet at ~6.26 ppm, which perfectly avoids overlapping with the aromatic protons of 5-Amino-2-chloro-N-phenylbenzamide (typically 6.5–8.0 ppm)[5].
-
-
Step 2: Dissolution: Dissolve the mixture completely in 0.6 mL of DMSO-
. -
Step 3: NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Crucially, set the pulse angle to 90° and the relaxation delay (D1) to 60 seconds.
-
System Suitability & Self-Validation: The baseline must be perfectly flat with a signal-to-noise ratio > 250:1. Purity is calculated using the established qNMR mass fraction equation.
Table 2: Purity Confirmation Data
| Analytical Method | High-Purity Grade | Standard Commercial Grade | Discrepancy Analysis |
| HPLC-UV (Area %) | 99.8% | 97.5% | HPLC overestimates purity for the standard grade by failing to detect non-chromophoric impurities (e.g., inorganic salts). |
| 99.6% | 94.2% | qNMR reveals the true mass fraction, confirming the standard grade contains ~3.3% "invisible" impurities, aligning with the CHNS carbon deficit. |
Synthesis and Conclusion
The experimental data definitively demonstrates the danger of relying solely on standard commercial grades and single-method analytics. While the Standard Commercial Grade appeared acceptable under standard HPLC-UV analysis (97.5%), orthogonal testing via CHNS and qNMR revealed a true absolute purity of only 94.2%. This 3.3% discrepancy consists of non-UV active contaminants that would directly poison downstream transition-metal catalysts or propagate as unknown degradants in the final API.
Conversely, the High-Purity Grade demonstrated near-perfect correlation across all three self-validating techniques (CHNS theoretical alignment, 99.8% HPLC, 99.6% qNMR). For drug development professionals aiming to comply with ICH Q3A guidelines, utilizing high-purity starting materials verified by orthogonal absolute quantification is not just a recommendation—it is a chemical necessity.
References
- ResolveMass Laboratories Inc., Quantitative Nuclear Magnetic Resonance (qNMR)
- Emery Pharma, A Guide to Quantit
- MDPI, Quantitative NMR as a Versatile Tool for the Reference Material Prepar
- BLD Pharm, 111362-57-3 | 5-Amino-2-chloro-N-phenylbenzamide.
- Auriga Research, Inorganic Impurities - Identification, Quantific
- Scribd, Impurity and Stability in Drug Manufacturing.
Sources
5-Amino-2-chloro-N-phenylbenzamide proper disposal procedures
Proper disposal of 5-Amino-2-chloro-N-phenylbenzamide (CAS: 111362-57-3) requires strict adherence to protocols for halogenated organic waste . Due to the presence of both a chlorine atom and an aniline moiety, this compound presents specific environmental and incineration challenges (formation of acidic gases like HCl and NOx) that distinguish it from standard organic waste.
This guide provides a self-validating workflow for researchers, ensuring compliance with EPA (RCRA) and EU (REACH) standards.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity and associated risks.[1] This compound is a halogenated aromatic amide, often used as a pharmaceutical intermediate.
| Property | Specification |
| Chemical Name | 5-Amino-2-chloro-N-phenylbenzamide |
| CAS Number | 111362-57-3 |
| Molecular Formula | C₁₃H₁₁ClN₂O |
| Physical State | Solid (Pale yellow to off-white powder) |
| Solubility | Low in water; soluble in DMSO, Methanol, Dichloromethane |
| Waste Classification | Halogenated Organic / Toxic |
GHS Hazard Classification
Treat this substance as a hazardous irritant with potential acute toxicity.
-
Precautionary Note: As an aniline derivative (primary aromatic amine), treat with caution regarding potential genotoxicity, even if not explicitly flagged in all SDS versions.
Pre-Disposal Handling & Safety
Core Directive: Never dispose of this compound down the drain. Its halogenated nature makes it illegal to discharge into municipal sewage systems due to persistence and toxicity.
Personal Protective Equipment (PPE)
-
Respiratory: N95 (minimum) or P100 particulate respirator if handling open powder outside a fume hood.
-
Skin: Nitrile gloves (0.11 mm minimum thickness). Double-glove if dissolving in penetrating solvents like DMSO or DCM.
-
Eyes: Chemical splash goggles (ANSI Z87.1).
Spill Management Protocol
If a spill occurs prior to disposal:
-
Solid Spill: Do not dry sweep (generates dust). Use a HEPA vacuum or wet-wipe method with a solvent-dampened pad.
-
Liquid Spill: Absorb with inert material (Vermiculite or Sand).[2] Do not use combustible materials like sawdust.
-
Decontamination: Clean surface with mild detergent and water; collect all rinsate as hazardous waste.
Disposal Workflow
The disposal route depends on the physical state of the waste. The critical control point is segregation —this compound must be tagged as "Halogenated" to ensure the waste facility uses the correct incineration scrubbers.
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
-
Container: High-density polyethylene (HDPE) wide-mouth jar.
-
Labeling: Must read "Hazardous Waste - Solid, Toxic, Halogenated."
-
Contents: Pure powder, contaminated weigh boats, pipette tips, and gloves.
Scenario B: Liquid Waste (Mother Liquors/Solutions)
-
Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the total halogen content remains <1,000 ppm (check local facility rules). Usually, it is safer to default to the Halogenated Waste Stream .
-
Container: HDPE or Glass carboy (Amber if photosensitive).
-
Labeling: "Hazardous Waste - Liquid, Halogenated Organic."
Visual Protocol: Disposal Decision Tree
The following diagram outlines the logical flow for categorizing and disposing of the waste.
Figure 1: Logical decision tree for segregating 5-Amino-2-chloro-N-phenylbenzamide waste streams to ensure correct incineration protocols.
Regulatory & Compliance
United States (EPA/RCRA)
-
Waste Code: While not explicitly P-listed or U-listed, this chemical is often coded as D001 (Ignitable, if in solvent) or D003 (Reactive, unlikely but possible). Most accurately, it is a Non-Specific Source Waste requiring treatment for organic constituents.
-
Halogen Rule: If mixed with spent halogenated solvents (e.g., Methylene Chloride), it triggers F002 listing.
-
Destruction: Must be incinerated at facilities permitted for halogenated organics to capture HCl emissions.
European Union (EWC)
-
Waste Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Directive: Must be treated in accordance with Directive 2008/98/EC on waste.
Summary Checklist
References
-
BLD Pharm. (2024). SDS for 5-Amino-2-chloro-N-phenylbenzamide (CAS 111362-57-3). Retrieved from
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: General Chloro-benzamide derivatives. Retrieved from
-
National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Management of Halogenated Waste. Retrieved from
-
Washington State University. (2024). Halogenated Solvent Waste Guidelines. Retrieved from
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. punchout.medline.com [punchout.medline.com]
- 3. designermoleculesinc.com [designermoleculesinc.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. keyorganics.net [keyorganics.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-Amino-2-chloro-N-phenylbenzamide
Executive Summary & Chemical Profile
5-Amino-2-chloro-N-phenylbenzamide (CAS: 111362-57-3) is a functionalized benzamide derivative frequently utilized as a scaffold in medicinal chemistry.[1][2] It serves as a critical intermediate in the synthesis of bioactive molecules targeting G-protein coupled receptors (GPCRs), specifically in the development of antipsychotics and anti-parasitic agents (e.g., against Schistosoma mansoni).
As a Senior Application Scientist, I prioritize not just "compliance," but data integrity . Improper handling of this compound doesn't just risk safety; it introduces moisture and oxidative impurities that can degrade the amino moiety, leading to side reactions (e.g., oxidation to nitro/nitroso species) that ruin downstream biological assays.
Physicochemical Snapshot:
-
State: Solid (typically off-white to pale yellow powder).[1]
-
Key Hazards: Skin/Eye Irritation (H315, H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).[4]
-
Reactivity: Sensitive to strong oxidizers; potential light sensitivity (aniline derivative).
Hazard Assessment & PPE Architecture
The primary physiological risks are cutaneous absorption and respiratory sensitization . Aromatic amines (aniline derivatives) are notorious for their potential to cause methemoglobinemia if absorbed in significant quantities, although this specific benzamide derivative is primarily classified as an irritant.
The "Why" Behind the Gear
-
The Chlorine Atom: Increases lipophilicity compared to the parent benzamide, potentially enhancing skin permeation.
-
The Free Amine (Position 5): A reactive nucleophile. If inhaled as dust, it can bind to proteins in the respiratory tract, leading to sensitization over time.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient.[1][2] Fine powders drift; goggles provide a seal against airborne particulates that can cause severe conjunctivitis. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil) | Breakthrough Logic: Aromatic amides can permeate thin latex. Nitrile offers superior resistance. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin. |
| Respiratory | N95/P100 Respirator (if outside hood) | Engineering Control First: Always handle in a fume hood. If weighing outside is unavoidable, a fit-tested N95 is the minimum barrier against particulate inhalation. |
| Body | Lab Coat (High-Neck) + Tyvek Sleeves | Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between glove and coat, preventing powder accumulation on the forearm. |
Operational Workflow: From Storage to Synthesis
This protocol is designed to minimize mass loss and exposure.
Phase A: Receiving & Storage
-
Inspection: Upon receipt, inspect the bottle for precipitate or yellowing (signs of oxidation).
-
Environment: Store in a desiccator or under inert gas (Nitrogen/Argon).
-
Segregation: Store away from strong oxidizing agents (e.g., nitric acid, permanganates) to prevent exothermic decomposition.
Phase B: Weighing & Handling (The Critical Step)
-
Engineering Control: Use a Variable Air Volume (VAV) fume hood.
-
Static Control: Use an anti-static gun or polonium strip if the powder is flighty. Static charge causes powder to cling to spatulas, leading to inconsistent dosing and increased cleaning risks.
Step-by-Step Protocol:
-
Don PPE: Put on inner gloves, lab coat, sleeves, outer gloves, and goggles.
-
Transfer: Move the container into the hood. Place it on a spill tray.
-
Weighing:
-
Do not insert the spatula directly into the stock bottle if possible. Pour a small amount into a secondary weigh boat to avoid cross-contaminating the stock.
-
If using a micro-balance, ensure the draft shield is effective.
-
-
Solubilization: Dissolve the solid immediately after weighing.
-
Preferred Solvents: DMSO or DMF (for biological assays); DCM or Ethyl Acetate (for synthesis).
-
Note: Once in solution, the risk of inhalation drops, but the risk of skin absorption increases (DMSO carries solutes through skin).
-
Phase C: Cleanup & Decontamination[1]
-
Dry Wipe: Use a dry Kimwipe to pick up visible powder. Never wet-wipe a powder spill first; this creates a slurry that spreads.[1][2]
-
Solvent Wipe: Follow with a methanol-dampened wipe to solubilize residues.
-
Wash: Clean the area with soap and water to remove final traces.[5]
Visualizing the Safety Logic
The following diagram illustrates the decision-making flow for handling this compound, emphasizing the "Stop/Go" gates for safety.
Figure 1: Operational safety workflow distinguishing between solid-state handling (inhalation risk) and solution-phase handling (absorption risk).[1][2]
Emergency Response Protocols
Scenario A: Powder Spill (>500 mg)
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Close the fume hood sash to contain dust.
-
Clean: Don full PPE (including N95). Cover spill with wet paper towels (to dampen dust), then scoop into a waste container.
Scenario B: Ocular Exposure
-
Flush: Immediately proceed to the eyewash station.
-
Time: Flush for a minimum of 15 minutes .
-
Technique: Hold eyelids open. The chlorine substituent can make the compound acidic upon hydrolysis; thorough irrigation is non-negotiable.
Disposal & Waste Management
Scientific integrity extends to environmental stewardship.
-
Classification: Halogenated Organic Waste .
-
Reasoning: The presence of the Chlorine atom (Cl) requires this to be segregated from non-halogenated solvents to prevent corrosion in incinerators and to meet EPA/local regulations.
-
-
Container Labeling: Clearly mark as "Contains 5-Amino-2-chloro-N-phenylbenzamide - Irritant."[1][2]
-
Aqueous Waste: If the compound is used in aqueous buffers, collect in a separate "Aqueous Toxic" stream. Do not pour down the drain.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Benzamide derivatives. Retrieved October 26, 2023, from [Link][2]
-
Medicines for Malaria Venture (MMV). (2018).[6] Pathogen Box Supporting Information. Retrieved October 26, 2023, from [Link][2]
Sources
- 1. 56042-83-2|2-Amino-5-chloro-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 2. 5-amino-2-chloro-N-methylbenzamide | 111362-49-3 [chemicalbook.com]
- 3. 111362-57-3|5-Amino-2-chloro-N-phenylbenzamide|BLD Pharm [bldpharm.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tdi.texas.gov [tdi.texas.gov]
- 6. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
